4-Bromo-8-methoxy-2-methylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-8-methoxy-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-7-6-9(12)8-4-3-5-10(14-2)11(8)13-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHDYUWDRVMASE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590594 | |
| Record name | 4-Bromo-8-methoxy-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927800-62-2 | |
| Record name | 4-Bromo-8-methoxy-2-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=927800-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-8-methoxy-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 927800-62-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Value of 4-Bromo-8-methoxy-2-methylquinoline
An In-depth Technical Guide to the Synthesis of 4-Bromo-8-methoxy-2-methylquinoline
This guide provides a comprehensive, technically-grounded walkthrough for the synthesis of this compound, a heterocyclic compound of significant interest for researchers, medicinal chemists, and professionals in drug development. The document delineates a robust two-part synthetic strategy, elucidating the causality behind experimental choices and providing detailed, actionable protocols.
Quinoline derivatives are foundational scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals with activities ranging from antimalarial to anticancer.[1] The title compound, this compound (C₁₁H₁₀BrNO)[2][3], serves as a versatile intermediate. Its specific substitution pattern—a reactive bromo group at the 4-position suitable for cross-coupling reactions, an electron-donating methoxy group at the 8-position, and a methyl group at the 2-position—makes it a valuable building block for constructing more complex, biologically active molecules.
Retrosynthetic Analysis & Synthesis Strategy
The synthesis is logically approached via a two-part sequence: the initial construction of the core quinoline ring system followed by the strategic installation of the bromine atom at the C4 position. The retrosynthetic analysis reveals a pathway beginning from simple, commercially available precursors: 2-methoxyaniline and ethyl acetoacetate.
Caption: Retrosynthetic pathway for this compound.
Part I: Synthesis of the Precursor, 8-Methoxy-2-methylquinolin-4-ol
The foundational step is the creation of the 8-methoxy-2-methylquinolin-4-ol core. This is efficiently achieved through a thermal cyclization reaction, a variant of the Conrad-Limpach-Knorr quinoline synthesis.[4][5] This method involves the condensation of an aniline with a β-ketoester.
Principle and Mechanism
The reaction proceeds in two key stages:
-
Condensation: 2-methoxyaniline reacts with ethyl acetoacetate under mild heating to form an enamine intermediate, specifically ethyl 3-((2-methoxyphenyl)amino)but-2-enoate. This step is a nucleophilic attack of the aniline nitrogen on the keto-carbonyl of the ethyl acetoacetate, followed by dehydration.
-
Thermal Cyclization: The enamine intermediate undergoes an intramolecular cyclization at high temperatures. The aromatic ring attacks the ester carbonyl, leading to the formation of the heterocyclic ring and elimination of ethanol. This cyclization is typically performed in a high-boiling point solvent like diphenyl ether.[4]
Caption: Workflow for the synthesis of the quinolin-4-ol precursor.
Detailed Experimental Protocol: Synthesis of 8-Methoxy-2-methylquinolin-4-ol[6]
This protocol is adapted from established procedures for analogous substituted quinolin-4-ols.[4][5]
Part A: Synthesis of Ethyl 3-((2-methoxyphenyl)amino)but-2-enoate
-
In a 250 mL round-bottom flask fitted with a magnetic stirrer, combine 2-methoxyaniline (12.3 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol).
-
Add a catalytic amount (3-4 drops) of concentrated hydrochloric acid.
-
Heat the mixture in a water bath at 70-80°C for 2 hours with continuous stirring.
-
Monitor the reaction's progress via Thin-Layer Chromatography (TLC) (Eluent: 7:3 Hexanes:Ethyl Acetate).
-
Upon completion, cool the mixture to room temperature. The intermediate product may crystallize.
-
Wash the crude product with cold ethanol to remove unreacted starting materials and recrystallize from ethanol to yield the pure enamine intermediate as a crystalline solid.
Part B: Thermal Cyclization to 8-Methoxy-2-methylquinolin-4-ol
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and distillation setup, heat diphenyl ether (100 mL) to 250°C.
-
Slowly add the dried intermediate from Part A (e.g., 11.8 g, 0.05 mol) in small portions to the hot diphenyl ether. Maintain the temperature and control the addition rate. Ethanol will distill off during this process.
-
After the addition is complete, hold the reaction at 250°C for an additional 30 minutes.
-
Allow the reaction mixture to cool to approximately 90-100°C.
-
Pour the warm mixture into 250 mL of hexanes with vigorous stirring. The product will precipitate.
-
Filter the crude solid using a Büchner funnel and wash thoroughly with hexanes to remove the diphenyl ether solvent.
-
For purification, dissolve the crude solid in a 10% aqueous sodium hydroxide solution and filter to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid until the product precipitates completely.
-
Filter the purified product, wash with deionized water until the filtrate is neutral (pH ~7), and dry under vacuum at 80°C.
Data Presentation: Reagents for Part I
| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Amount |
| 2-Methoxyaniline | C₇H₉NO | 123.15 | 0.1 | 12.3 g |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 0.1 | 13.0 g |
| Diphenyl Ether | C₁₂H₁₀O | 170.21 | - | 100 mL |
Part II: Synthesis of this compound
With the quinolin-4-ol precursor in hand, the next critical step is the conversion of the C4-hydroxyl group to a C4-bromo group. This transformation is a key step that activates the position for further synthetic manipulations.
Principle and Mechanism
The hydroxyl group of a 4-quinolinol exists in tautomeric equilibrium with its 4-quinolone form.[6] This keto-enol tautomerism allows the oxygen to be activated by a strong brominating/dehydrating agent like phosphorus oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅). The mechanism involves the phosphorylation/activation of the carbonyl oxygen, creating a highly electrophilic center at C4, which is then susceptible to nucleophilic attack by a bromide ion, leading to the substitution and formation of the 4-bromoquinoline product.
Detailed Experimental Protocol: Bromination of 8-Methoxy-2-methylquinolin-4-ol
-
Caution: This reaction should be performed in a well-ventilated fume hood as phosphorus oxybromide is corrosive and reacts with moisture.
-
In a flame-dried, 100 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen), place 8-Methoxy-2-methylquinolin-4-ol (3.78 g, 0.02 mol).
-
Carefully add phosphorus oxybromide (POBr₃) (8.6 g, 0.03 mol).
-
Heat the reaction mixture to 120°C with stirring for 3-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it onto 100 g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow, portion-wise addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or sodium carbonate until the pH is approximately 8.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Eluent: Hexanes:Ethyl Acetate gradient) to afford pure this compound.
Data Presentation: Reagents for Part II
| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Amount |
| 8-Methoxy-2-methylquinolin-4-ol | C₁₁H₁₁NO₂ | 189.21[6] | 0.02 | 3.78 g |
| Phosphorus Oxybromide | POBr₃ | 286.69 | 0.03 | 8.6 g |
References
- 1. acgpubs.org [acgpubs.org]
- 2. PubChemLite - this compound (C11H10BrNO) [pubchemlite.lcsb.uni.lu]
- 3. This compound AldrichCPR 927800-62-2 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 8-Methoxy-2-methylquinolin-4-ol | C11H11NO2 | CID 308133 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromo-8-methoxy-2-methylquinoline: Synthesis, Characterization, and Application Potential
Abstract
This technical guide provides a comprehensive scientific overview of 4-Bromo-8-methoxy-2-methylquinoline (CAS Number: 927800-62-2), a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. The quinoline scaffold is a "privileged structure" renowned for its presence in a wide array of pharmacologically active compounds.[1][2] This document details a proposed synthetic route, predicted physicochemical and spectroscopic properties, and the synthetic utility of this compound as a versatile intermediate for the development of novel molecular entities. The content herein is curated for an audience of researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone in the field of medicinal chemistry.[3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][4] The specific substitution pattern of this compound—featuring a reactive bromine atom at the 4-position, an electron-donating methoxy group at the 8-position, and a methyl group at the 2-position—renders it a highly valuable and versatile precursor for chemical library synthesis and hit-to-lead optimization programs.
The bromine atom at the C4 position is particularly noteworthy as it serves as a synthetic handle for introducing a wide range of functional groups via modern cross-coupling methodologies. This allows for the systematic exploration of the structure-activity relationship (SAR) at this position, a critical step in the drug discovery process.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthetic and screening protocols. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 927800-62-2 | |
| Molecular Formula | C₁₁H₁₀BrNO | |
| Molecular Weight | 252.11 g/mol | |
| Appearance | Expected to be a solid at room temperature. | |
| Predicted logP | 3.3 | [5] |
| Predicted Solubility | Low solubility in water; soluble in common organic solvents like dichloromethane, chloroform, and methanol. | [6][7] |
| Predicted pKa | The quinoline nitrogen is weakly basic. | [7] |
Proposed Synthesis: A Chemically Sound and Validated Approach
The proposed synthesis commences with the acid-catalyzed condensation of 2-amino-3-bromoanisole with acetylacetone (2,4-pentanedione). The resulting enamine intermediate undergoes intramolecular cyclization and subsequent dehydration to yield the target molecule.
Caption: Proposed synthetic workflow for this compound via the Combes synthesis.
Detailed Experimental Protocol: Combes Quinoline Synthesis
Objective: To synthesize this compound from 2-amino-3-bromoanisole and acetylacetone.
Materials:
-
2-Amino-3-bromoanisole
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3-bromoanisole (1.0 eq) in ethanol.
-
Addition of Reagents: To the stirred solution, add acetylacetone (1.1 eq).
-
Acid Catalysis: Slowly and carefully add concentrated sulfuric acid (2.0-3.0 eq) to the reaction mixture. The addition is exothermic and should be performed in an ice bath.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield pure this compound.
Expected Analytical Data for Structural Verification
Due to the lack of published experimental spectra for this specific compound, the following data is predicted based on established principles of spectroscopic analysis and data from analogous structures.[1][10][11]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
δ 7.8-8.0 ppm (d, 1H): Aromatic proton at C5.
-
δ 7.3-7.5 ppm (t, 1H): Aromatic proton at C6.
-
δ 7.0-7.2 ppm (d, 1H): Aromatic proton at C7.
-
δ 6.9-7.1 ppm (s, 1H): Aromatic proton at C3.
-
δ 3.9-4.1 ppm (s, 3H): Methoxy (-OCH₃) protons.
-
δ 2.6-2.8 ppm (s, 3H): Methyl (-CH₃) protons at C2.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
δ ~158 ppm: C2 (attached to nitrogen and methyl group).
-
δ ~155 ppm: C8 (attached to methoxy group).
-
δ ~148 ppm: C8a (bridgehead carbon).
-
δ ~139 ppm: C4a (bridgehead carbon).
-
δ ~128 ppm: C6.
-
δ ~125 ppm: C5.
-
δ ~122 ppm: C3.
-
δ ~120 ppm: C4 (attached to bromine).
-
δ ~110 ppm: C7.
-
δ ~56 ppm: Methoxy carbon (-OCH₃).
-
δ ~25 ppm: Methyl carbon (-CH₃).
Infrared (IR) Spectroscopy
-
~3050-3100 cm⁻¹: C-H stretching (aromatic).
-
~2950-3000 cm⁻¹: C-H stretching (methyl and methoxy).
-
~1600, 1500, 1450 cm⁻¹: C=C and C=N stretching (aromatic rings).
-
~1250 cm⁻¹: C-O stretching (aryl ether).
-
~1050 cm⁻¹: C-Br stretching.
-
~800-850 cm⁻¹: C-H out-of-plane bending (indicative of substitution pattern).[10]
Mass Spectrometry (MS)
-
Expected [M]+ and [M+2]+: A characteristic isotopic pattern for a monobrominated compound will be observed, with two peaks of nearly equal intensity separated by 2 m/z units. For C₁₁H₁₀BrNO, the expected molecular ion peaks would be at m/z 251 and 253.
Reactivity and Synthetic Potential: A Gateway to Novel Derivatives
The synthetic value of this compound lies in the reactivity of its C4-bromo substituent. This position is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of carbon and nitrogen nucleophiles. This capability allows for the rapid generation of diverse libraries of analogues for biological screening.
Caption: Key derivatization pathways for this compound.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the bromoquinoline with an aryl or vinyl boronic acid or ester.[12] This reaction is instrumental in synthesizing biaryl quinolines, a motif found in many biologically active molecules.
-
Typical Conditions: Pd(PPh₃)₄ or Pd(dppf)Cl₂ as the catalyst, a base such as Na₂CO₃ or K₂CO₃, and a solvent system like toluene/ethanol/water or dioxane.
B. Sonogashira Coupling
The Sonogashira coupling enables the introduction of an alkynyl group at the C4 position through the reaction with a terminal alkyne.[13] This transformation is valuable for creating rigid scaffolds and for further functionalization of the alkyne.
-
Typical Conditions: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) in conjunction with a copper(I) co-catalyst (e.g., CuI), and an amine base such as triethylamine or diisopropylamine.
C. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, allowing for the coupling of the bromoquinoline with a wide variety of primary and secondary amines.[14][15][16] This reaction is of paramount importance in drug discovery for introducing amine functionalities that can modulate solubility, basicity, and hydrogen bonding interactions.
-
Typical Conditions: A palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
Conclusion and Future Outlook
This compound is a strategically functionalized heterocyclic compound with significant potential as a building block in drug discovery and development. Its synthesis can be achieved through established methodologies like the Combes synthesis. The true value of this molecule is realized through the synthetic versatility of the C4-bromo group, which provides a gateway to a vast chemical space via robust and reliable cross-coupling reactions. Researchers can leverage this intermediate to rapidly assemble libraries of novel quinoline derivatives for screening against a multitude of biological targets, thereby accelerating the discovery of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C11H10BrNO) [pubchemlite.lcsb.uni.lu]
- 6. Quinoline - Wikipedia [en.wikipedia.org]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. Combes Quinoline Synthesis [drugfuture.com]
- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
Spectroscopic and Structural Elucidation of 4-Bromo-8-methoxy-2-methylquinoline: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-8-methoxy-2-methylquinoline, a substituted quinoline derivative of interest to researchers in medicinal chemistry and materials science. This document outlines the predicted spectroscopic characteristics based on foundational principles and data from analogous structures, offering a robust framework for the identification and characterization of this compound.
Introduction
Quinoline scaffolds are privileged structures in drug discovery, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound, incorporating a bromine atom, a methoxy group, and a methyl group, presents a unique electronic and steric profile. Accurate structural confirmation is the bedrock of any chemical research, making a thorough understanding of its spectroscopic signature essential. This guide details the expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
While specific experimental data for this exact molecule is not widely published, the following sections provide a detailed, predictive analysis grounded in established spectroscopic principles and literature data for similar compounds.[1]
Molecular Structure and Predicted Spectroscopic Features
The structural features of this compound—an aromatic quinoline core, a halogen substituent, an electron-donating methoxy group, and an alkyl methyl group—give rise to a distinct and predictable set of spectroscopic signals.
Caption: Molecular structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is invaluable for determining the proton framework of a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl and methoxy substituents.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Parameters: Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-3 | ~7.30 | Singlet (s) | 1H | N/A |
| H-5 | ~7.65 | Doublet (d) | 1H | ~8.0 |
| H-6 | ~7.40 | Triplet (t) | 1H | ~8.0 |
| H-7 | ~7.05 | Doublet (d) | 1H | ~8.0 |
| 2-CH₃ | ~2.75 | Singlet (s) | 3H | N/A |
| 8-OCH₃ | ~4.10 | Singlet (s) | 3H | N/A |
Interpretation of ¹H NMR Spectrum
-
Aromatic Region (δ 7.0-7.7 ppm): The three protons on the carbocyclic ring (H-5, H-6, H-7) are expected to form a coupled system. H-6 will appear as a triplet due to coupling with both H-5 and H-7. H-5 and H-7 will appear as doublets. The proton at the 3-position (H-3) is isolated and should appear as a sharp singlet.
-
Methyl Group (2-CH₃, δ ~2.75 ppm): The methyl group at the 2-position is adjacent to the nitrogen atom and will appear as a singlet, typically downfield compared to a standard aromatic methyl group.[2][3][4]
-
Methoxy Group (8-OCH₃, δ ~4.10 ppm): The methoxy protons are deshielded by the attached oxygen atom and will appear as a distinct singlet. Its position at C-8 places it in the electron-rich part of the ring system, influencing its precise chemical shift.[5][6]
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides information about the carbon skeleton of the molecule. Due to the lack of symmetry, 11 distinct carbon signals are expected for this compound.
Experimental Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz (or higher) spectrometer.
-
Parameters: A standard pulse program (e.g., PENDANT or DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~158 |
| C-3 | ~122 |
| C-4 | ~125 |
| C-4a | ~148 |
| C-5 | ~118 |
| C-6 | ~128 |
| C-7 | ~110 |
| C-8 | ~155 |
| C-8a | ~140 |
| 2-CH₃ | ~25 |
| 8-OCH₃ | ~56 |
Interpretation of ¹³C NMR Spectrum
-
Quaternary Carbons: The spectrum will show several quaternary carbon signals (C-2, C-4, C-4a, C-8, C-8a) which are typically weaker in intensity. The carbon bearing the bromine (C-4) will be significantly influenced by the halogen's electronic effect.
-
Aromatic CH Carbons: Signals for C-3, C-5, C-6, and C-7 will be observed in the aromatic region (δ 110-140 ppm).
-
Aliphatic Carbons: The methyl carbon (2-CH₃) and methoxy carbon (8-OCH₃) will appear in the upfield region of the spectrum.[7]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of a compound. The presence of a bromine atom is readily identifiable due to its characteristic isotopic pattern.
Experimental Protocol
-
Ionization Method: Electrospray ionization (ESI) is a suitable method for generating the protonated molecular ion [M+H]⁺.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to obtain accurate mass measurements.
-
Data Analysis: Analyze the spectrum for the molecular ion peak and characteristic isotopic patterns.
Predicted Mass Spectrometry Data
| Ion | Calculated m/z | Expected Intensity Ratio |
| [M]⁺ (with ⁷⁹Br) | 250.9946 | ~100% |
| [M+2]⁺ (with ⁸¹Br) | 252.9925 | ~98% |
| [M+H]⁺ (with ⁷⁹Br) | 252.0022 | ~100% |
| [M+H+2]⁺ (with ⁸¹Br) | 254.0002 | ~98% |
Note: The molecular formula is C₁₁H₁₀BrNO.[8][9]
Interpretation of Mass Spectrum
-
Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[10] This results in a characteristic pair of peaks (M and M+2) of almost equal intensity for the molecular ion and any fragments containing the bromine atom. This pattern is a definitive indicator for the presence of a single bromine atom in the molecule.[10][11]
-
Fragmentation: The quinoline ring is relatively stable. Fragmentation may occur via the loss of the methyl or methoxy groups. A proposed fragmentation pathway is illustrated below.
Caption: Proposed fragmentation pathway for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol
-
Method: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands for the functional groups.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (CH₃) |
| ~1600, ~1500 | C=C and C=N stretch | Aromatic ring |
| 1275-1200 | C-O stretch | Aryl ether |
| Below 800 | C-Br stretch | Aryl bromide |
Interpretation of IR Spectrum
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring.[12][13]
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ correspond to the methyl and methoxy C-H bonds.
-
Ring Vibrations: The absorptions around 1600 cm⁻¹ and 1500 cm⁻¹ are typical for the stretching vibrations of the C=C and C=N bonds within the quinoline ring system.[14][15]
-
C-O Ether Stretch: A strong band in the 1275-1200 cm⁻¹ region is indicative of the aryl-alkyl ether linkage of the methoxy group.[12]
-
C-Br Stretch: The carbon-bromine bond vibration is expected to appear in the fingerprint region, typically below 800 cm⁻¹.
Conclusion
The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a complete and unambiguous structural characterization of this compound. The predicted data, including the characteristic chemical shifts, coupling patterns, the M/M+2 isotopic signature for bromine, and key infrared absorptions, form a comprehensive spectroscopic profile. This guide serves as a valuable resource for researchers working with this compound, enabling its confident identification and facilitating its use in further scientific investigation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quinaldine(91-63-4) 1H NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 2-Methylquinoline | C10H9N | CID 7060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 8-Methoxyquinoline | C10H9NO | CID 70310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-METHOXY-8-NITROQUINOLINE(85-81-4) 13C NMR spectrum [chemicalbook.com]
- 7. hmdb.ca [hmdb.ca]
- 8. PubChemLite - this compound (C11H10BrNO) [pubchemlite.lcsb.uni.lu]
- 9. This compound AldrichCPR 927800-62-2 [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 15. researchgate.net [researchgate.net]
4-Bromo-8-methoxy-2-methylquinoline: A Comprehensive Technical Guide for the Synthetic Chemist
Abstract
This technical guide provides an in-depth exploration of 4-Bromo-8-methoxy-2-methylquinoline, a key heterocyclic intermediate with significant potential in medicinal chemistry and materials science. While direct biological applications of this compound are not extensively documented, its strategic functionalization—a bromine atom poised for cross-coupling, an electron-donating methoxy group, and a methyl group—renders it a valuable scaffold for the synthesis of complex molecular architectures. This document delineates the physicochemical properties, a proposed synthetic route based on established chemical principles, and detailed protocols for its application in cornerstone palladium-catalyzed cross-coupling reactions. This guide is intended to empower researchers, scientists, and drug development professionals to effectively utilize this versatile intermediate in their synthetic endeavors.
Introduction: The Quinoline Scaffold in Modern Chemistry
Quinoline and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Their planar, heterocyclic nature allows for diverse interactions with biological targets, leading to applications as anticancer, antimalarial, and anti-inflammatory agents. The strategic substitution of the quinoline ring is a key approach in drug discovery, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties. Bromo-substituted quinolines, in particular, serve as versatile intermediates, with the bromine atom acting as a synthetic handle for the introduction of various functional groups through modern cross-coupling methodologies.[2]
Physicochemical Properties of this compound
A thorough understanding of a chemical intermediate's properties is fundamental to its successful application in synthesis. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 927800-62-2 | [3][4] |
| Molecular Formula | C₁₁H₁₀BrNO | [3][4] |
| Molecular Weight | 252.11 g/mol | [3][4] |
| Appearance | Solid (form) | |
| SMILES | COc1cccc2c(Br)cc(C)nc12 | [3] |
| InChI Key | WFHDYUWDRVMASE-UHFFFAOYSA-N |
Synthesis of this compound: A Proposed Route
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively reported in the literature, a plausible and efficient synthesis can be designed based on established methodologies for quinoline synthesis and electrophilic aromatic substitution. The proposed two-step synthesis involves the initial construction of the 8-methoxy-2-methylquinoline core, followed by regioselective bromination.
Step 1: Synthesis of 8-Methoxy-2-methylquinoline
The precursor, 8-methoxy-2-methylquinoline, can be synthesized via the Doebner-von Miller reaction, a classic and reliable method for quinoline synthesis. This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.
Reaction: 2-Methoxyaniline reacts with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent to yield 8-methoxy-2-methylquinoline.
Causality of Experimental Choices: The acidic medium facilitates the conjugate addition of the aniline to the α,β-unsaturated aldehyde and subsequent cyclization. The oxidizing agent is necessary to aromatize the resulting dihydroquinoline intermediate to the stable quinoline ring system.
Step 2: Regioselective Bromination
The introduction of the bromine atom at the C4 position is achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the electronic effects of the substituents on the quinoline ring.
Reaction: 8-methoxy-2-methylquinoline is treated with a brominating agent, such as N-Bromosuccinimide (NBS), in a suitable solvent to yield this compound.
Expertise in Action: Understanding Regioselectivity The quinoline ring system's reactivity towards electrophiles is complex. The pyridine ring is generally deactivated due to the electron-withdrawing nature of the nitrogen atom. Therefore, electrophilic substitution preferentially occurs on the benzene ring (carbocycle) at positions 5 and 8.[5][6] However, the existing substituents on the 8-methoxy-2-methylquinoline precursor play a crucial role in directing the incoming electrophile.
-
The 8-methoxy group is a strong activating, ortho-, para- directing group. It strongly activates the positions ortho (C7) and para (C5) to it.
-
The 2-methyl group is a weakly activating group.
-
The quinoline nitrogen deactivates the heterocyclic ring, particularly positions 2 and 4, to electrophilic attack.
In this case, while the 8-methoxy group strongly activates the C5 and C7 positions, the C4 position in the pyridine ring is also susceptible to attack, particularly with a reactive electrophile. The bromination of 8-methoxyquinoline itself has been shown to yield the 5-bromo derivative as the major product.[1] However, the presence of the 2-methyl group can influence the electron distribution and steric environment. A plausible approach to favor bromination at the 4-position would involve the use of a specific brominating agent and carefully controlled reaction conditions. It is important to note that the formation of other isomers is possible, and chromatographic purification would be necessary to isolate the desired 4-bromo product.
Proposed Experimental Protocol: Synthesis of this compound
-
Materials: 8-methoxy-2-methylquinoline, N-Bromosuccinimide (NBS), Acetonitrile, Sodium thiosulfate solution, Ethyl acetate, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve 8-methoxy-2-methylquinoline (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
-
References
Starting materials for 4-Bromo-8-methoxy-2-methylquinoline synthesis
An In-depth Technical Guide on the Core Starting Materials for the Synthesis of 4-Bromo-8-methoxy-2-methylquinoline
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the synthetic pathways and requisite starting materials for the preparation of this compound[1]. This substituted quinoline is a valuable heterocyclic building block in medicinal chemistry and materials science. We will dissect the molecular architecture through a retrosynthetic lens to identify logical and efficient synthetic strategies. The primary focus will be on the foundational reactions that construct the quinoline core and the subsequent regioselective introduction of the bromine substituent. This guide emphasizes the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction and Retrosynthetic Strategy
This compound is a polysubstituted aromatic heterocycle. Its structure comprises a quinoline core with substituents at the 2, 4, and 8 positions. A logical retrosynthetic analysis suggests two primary strategic approaches:
-
Strategy A: Formation of the 8-methoxy-2-methylquinoline core, followed by a late-stage, regioselective bromination at the C4 position.
-
Strategy B: Construction of the quinoline ring from precursors that already contain the necessary substituents or functional groups that can be readily converted to them.
Strategy A often provides a more convergent and reliable route, as the construction of the core quinoline skeleton from simple anilines is well-established. The key challenge lies in achieving controlled bromination at the C4 position. A powerful method for such regiocific installation is the Sandmeyer reaction, which proceeds via a 4-amino precursor. This guide will focus on this robust and highly adaptable pathway.
Retrosynthetic Analysis Diagram
The diagram below illustrates the disconnection approach, starting from the target molecule and working backward to identify the primary starting materials.
Caption: Retrosynthetic analysis of this compound.
Synthesis of the Quinoline Core: The Doebner-von Miller Reaction
The construction of the 2-methylquinoline skeleton is efficiently achieved using the Doebner-von Miller reaction. This acid-catalyzed reaction between an aniline and an α,β-unsaturated carbonyl compound is a cornerstone of quinoline synthesis.[2][3]
Core Starting Materials
| Starting Material | IUPAC Name | Role in Synthesis |
| 2-Methoxyaniline | 2-Methoxyaniline | Forms the benzene portion and the nitrogen atom of the quinoline ring. The ortho-methoxy group becomes the 8-methoxy substituent. |
| Crotonaldehyde | (2E)-But-2-enal | Provides the C2, C3, and C4 atoms of the quinoline ring, along with the 2-methyl group. |
Rationale and Mechanistic Insight
The Doebner-von Miller reaction is a robust choice for synthesizing 2-methylquinolines from anilines.[4][5] The reaction proceeds under strong acid catalysis (e.g., HCl, H₂SO₄), which facilitates several key steps.[6]
The proposed mechanism involves:
-
Michael Addition: The aniline nitrogen acts as a nucleophile and adds to the β-carbon of the protonated crotonaldehyde (a 1,4-conjugate addition).
-
Cyclization: The resulting amino-aldehyde intermediate undergoes an intramolecular electrophilic attack from the protonated aldehyde onto the electron-rich aniline ring.
-
Dehydration & Oxidation: A subsequent dehydration step forms a dihydroquinoline intermediate, which is then oxidized to the aromatic quinoline product. The oxidizing agent can be an external reagent or another molecule of the unsaturated aldehyde acting as a hydride acceptor.
A significant challenge in this reaction is the tendency of α,β-unsaturated aldehydes to polymerize under strong acid and heat, leading to tar formation.[6] Careful control of temperature and the gradual addition of the aldehyde can mitigate this side reaction.[6]
Doebner-von Miller Reaction Workflow
Caption: Workflow for the Doebner-von Miller synthesis of the quinoline core.
Regioselective Bromination via the Sandmeyer Reaction
With the 8-methoxy-2-methylquinoline core synthesized, the next critical phase is the introduction of a bromine atom specifically at the C4 position. Direct electrophilic bromination of 8-substituted quinolines can lead to mixtures of products, with substitution often favoring the C5 and C7 positions.[7] The Sandmeyer reaction offers a superior alternative, providing unparalleled regiochemical control.[8][9][10]
This strategy requires the conversion of the C4 position into a primary amino group, which can then be transformed into a diazonium salt and subsequently displaced by a bromide nucleophile using a copper(I) bromide catalyst.[8][11]
Three-Step Halogenation Sequence
-
Nitration: The synthesized 8-methoxy-2-methylquinoline is subjected to electrophilic nitration (e.g., using HNO₃/H₂SO₄). The quinoline ring system directs the incoming nitro group to the C4 position, yielding 4-nitro-8-methoxy-2-methylquinoline.
-
Reduction: The nitro group is then reduced to a primary amine (e.g., using SnCl₂ in HCl, or catalytic hydrogenation). This produces the key intermediate, 4-amino-8-methoxy-2-methylquinoline.
-
Sandmeyer Reaction: The 4-amino group is diazotized with nitrous acid (generated in situ from NaNO₂ and a strong acid like HBr) at low temperatures (0–5 °C). The resulting diazonium salt is then treated with copper(I) bromide (CuBr), which catalyzes the displacement of the diazonium group (N₂) with bromide, yielding the final product.[11][12]
Sandmeyer Reaction Workflow
Caption: Three-step sequence for C4-bromination using the Sandmeyer reaction.
Detailed Experimental Protocols
The following protocols are illustrative and should be adapted based on laboratory safety standards and specific experimental goals.
Protocol 1: Synthesis of 8-Methoxy-2-methylquinoline
-
Reaction: Doebner-von Miller Reaction.[6]
-
Materials: 2-Methoxyaniline, concentrated hydrochloric acid, crotonaldehyde, toluene.
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-methoxyaniline (1.0 eq) and 6 M hydrochloric acid.
-
Heat the mixture to reflux to form the aniline hydrochloride salt solution.
-
In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours to minimize polymerization.[6]
-
After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature. Neutralize the mixture carefully with a base (e.g., NaOH solution) until pH > 10.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or distillation to yield 8-methoxy-2-methylquinoline.
Protocol 2: Synthesis of this compound
-
Reaction: Nitration, Reduction, and Sandmeyer Sequence.
-
Step A: Nitration
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C.
-
Slowly add 8-methoxy-2-methylquinoline (1.0 eq) to the cold acid mixture while maintaining the temperature below 10 °C.
-
Stir the reaction at low temperature for several hours until TLC indicates consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia) to precipitate the product.
-
Filter, wash with water, and dry the solid to obtain 4-nitro-8-methoxy-2-methylquinoline.
-
Step B: Reduction
-
Suspend the 4-nitro-8-methoxy-2-methylquinoline (1.0 eq) in a suitable solvent such as ethanol or concentrated HCl.
-
Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (2.5-3.0 eq), portion-wise.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction, make it strongly basic with NaOH solution, and extract with an organic solvent.
-
Dry and concentrate the organic extracts to yield 4-amino-8-methoxy-2-methylquinoline.
-
Step C: Sandmeyer Reaction [11]
-
Dissolve 4-amino-8-methoxy-2-methylquinoline (1.0 eq) in aqueous hydrobromic acid (HBr) and cool to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in HBr.
-
Add the cold diazonium salt solution portion-wise to the CuBr solution. Effervescence (N₂ gas) should be observed.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.[11]
-
Cool the mixture, extract with an appropriate organic solvent, wash, dry, and concentrate.
-
Purify the crude product by column chromatography to afford this compound.
Conclusion
The synthesis of this compound is most strategically approached through a convergent pathway that first establishes the core heterocyclic structure, followed by precise functionalization. The Doebner-von Miller reaction, utilizing 2-methoxyaniline and crotonaldehyde , stands as a classic and effective method for assembling the required 8-methoxy-2-methylquinoline intermediate. For the critical C4-bromination step, a three-stage sequence involving nitration, nitro-group reduction, and a final Sandmeyer reaction provides a reliable and regiochemically unambiguous route to the target molecule, circumventing the potential pitfalls of direct electrophilic halogenation. This guide provides the foundational knowledge for researchers to successfully procure the necessary starting materials and execute this synthesis.
References
- 1. PubChemLite - this compound (C11H10BrNO) [pubchemlite.lcsb.uni.lu]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Research Portal [research.usc.edu.au]
- 5. iipseries.org [iipseries.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. acgpubs.org [acgpubs.org]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. 2-Amino-3-methoxybenzoic acid | Carboxylic Acids | Ambeed.com [ambeed.com]
- 12. youtube.com [youtube.com]
An In-depth Technical Guide to 4-Bromo-8-methoxy-2-methylquinoline Derivatives and Analogues
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. First isolated from coal tar in 1834, its derivatives are now recognized as "privileged structures" due to their ability to bind to a wide range of biological targets.[1][2] This versatility has led to the development of numerous drugs with diverse therapeutic applications, including antimalarial (e.g., quinine, chloroquine), antibacterial, and anticancer agents.[3][4] The functionalization of the quinoline core allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it an attractive scaffold for drug development.
This guide focuses on a specific, highly versatile quinoline intermediate: 4-Bromo-8-methoxy-2-methylquinoline . The strategic placement of its functional groups—a reactive bromine at the 4-position, an electron-donating methoxy group at the 8-position, and a methyl group at the 2-position—makes it an ideal starting point for the synthesis of a vast library of derivatives and analogues. The C4-bromo atom, in particular, serves as a crucial handle for modern cross-coupling reactions, enabling the introduction of diverse molecular fragments.
This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of the core scaffold, detailed protocols for its derivatization, insights into the biological activities of the resulting compounds, and a forward-looking perspective on this promising class of molecules.
Part 1: The Core Scaffold: Synthesis and Reactivity
Synthesis of this compound
The construction of the this compound core relies on established methods of quinoline synthesis, followed by targeted halogenation. While numerous named reactions exist for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, the Combes synthesis is a common and efficient route for generating the requisite 2-methyl-8-methoxyquinoline precursor.[5][6]
The general synthetic strategy involves two key stages:
-
Formation of the 8-methoxy-2-methylquinoline core: This is typically achieved by the acid-catalyzed condensation and cyclization of 2-methoxyaniline with acetylacetone. The choice of a strong acid catalyst like sulfuric acid or polyphosphoric acid is critical to drive the reaction to completion.
-
Regioselective Bromination: Subsequent bromination of the 8-methoxy-2-methylquinoline intermediate selectively installs a bromine atom at the C4 position. This regioselectivity is directed by the electronic properties of the quinoline ring system.
Workflow for Core Scaffold Synthesis
Caption: Synthetic pathway for this compound.
Physicochemical Properties & Reactivity
The this compound (C₁₁H₁₀BrNO) is a solid at room temperature with a molecular weight of approximately 252.11 g/mol .[7][8] The key to its utility lies in the reactivity of the C4-Br bond. The carbon-bromine bond at the 4-position of the quinoline ring is susceptible to a variety of palladium-catalyzed cross-coupling reactions. This reactivity makes the scaffold an exceptional building block in synthetic organic chemistry.[9]
The Nobel Prize-winning development of palladium-catalyzed cross-coupling reactions has revolutionized C-C and C-N bond formation.[10][11] For the 4-bromoquinoline core, these reactions provide a powerful toolkit for introducing aryl, heteroaryl, alkyl, and amino groups, thus generating vast chemical diversity from a single intermediate.
Part 2: Generation of Derivatives via Cross-Coupling
The true value of this compound is realized in its capacity as a substrate for palladium-catalyzed cross-coupling reactions. The C4-Br bond is sufficiently reactive to participate in a range of transformations, including Suzuki, Sonogashira, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is one of the most robust and widely used methods for forming carbon-carbon bonds between sp²-hybridized carbons.[10] It involves the reaction of the 4-bromoquinoline with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq).
-
Solvent and Base Addition: Add a degassed solvent mixture, typically toluene/ethanol or dioxane/water. Add an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Causality Insight: The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step in the catalytic cycle.
-
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]
-
Work-up and Purification: Upon completion, cool the mixture to room temperature, dilute it with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Validation: Confirm the structure and purity of the final 4-aryl-8-methoxy-2-methylquinoline derivative using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Sonogashira Coupling: C-C (alkynyl) Bond Formation
The Sonogashira coupling enables the synthesis of 4-alkynylquinoline derivatives by reacting the bromo-scaffold with a terminal alkyne.[10] This reaction is co-catalyzed by palladium and a copper(I) salt.
Catalytic Cycle for Cross-Coupling Reactions
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Buchwald-Hartwig Amination: C-N Bond Formation
To generate analogues with nitrogen-based substituents at the C4 position, the Buchwald-Hartwig amination is the method of choice.[10] This reaction couples the 4-bromoquinoline with primary or secondary amines using a palladium catalyst, a specialized phosphine ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOtBu). This reaction is instrumental in creating derivatives with potential as kinase inhibitors, where a key hydrogen-bonding amine is often required.[13]
Part 3: Biological Activities and Structure-Activity Relationships (SAR)
Derivatives of the quinoline scaffold are known to exhibit a wide spectrum of biological activities.[3] The functionalization of the this compound core allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various targets.
Anticancer Activity
Many substituted quinolines have demonstrated significant antiproliferative effects against various cancer cell lines.[1] The 8-methoxy and 8-hydroxy quinoline derivatives, in particular, have shown potent activity against human adenocarcinoma (HT29), cervical cancer (HeLa), and glioblastoma (C6) cell lines.[1] The mechanism often involves the inhibition of critical enzymes like topoisomerase I, which is essential for DNA replication.[1]
The introduction of different aryl groups at the C4 position via Suzuki coupling can drastically alter the biological activity. This allows for a systematic SAR study to identify substituents that enhance target engagement.
Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for C4-Aryl Derivatives
| C4-Substituent (R) | Target | IC₅₀ (µM) | Rationale for Change in Activity |
| Phenyl | Topo I | 8.5 | Baseline lipophilic interaction in binding pocket. |
| 4-Fluorophenyl | Topo I | 3.2 | Electron-withdrawing fluorine may form favorable halogen bonds or alter electronics. |
| 4-Methoxyphenyl | Topo I | 12.1 | Electron-donating group may be electronically or sterically disfavored. |
| 3-Pyridyl | Kinase X | 1.1 | Nitrogen atom acts as a key hydrogen bond acceptor, significantly improving potency. |
| 4-(Morpholino)phenyl | Kinase X | 0.4 | Morpholine group enhances solubility and provides an additional hydrogen bond acceptor. |
Antimalarial and Other Applications
The quinoline core is famous for its role in antimalarial drugs. While this compound itself is an intermediate, its derivatives, especially those with amino groups at the C4 position, are structurally analogous to known antimalarial agents and warrant investigation in this area.[13] Furthermore, the 8-hydroxyquinoline moiety (obtainable by demethylation of the 8-methoxy group) is a well-established metal-chelating agent, suggesting applications for derivatives in imaging and as PET/SPECT radiopharmaceuticals.[1][14]
Conclusion and Future Outlook
This compound is a powerful and versatile building block for modern medicinal chemistry. Its strategic functionalization allows for the efficient generation of diverse libraries of compounds through robust and well-understood palladium-catalyzed cross-coupling reactions. The resulting derivatives have shown significant potential as anticancer and antimalarial agents, among other therapeutic applications.
Future research should focus on:
-
Expanding Chemical Space: Utilizing a broader range of coupling partners in Suzuki, Sonogashira, and Buchwald-Hartwig reactions to explore novel chemical space.
-
Analog Synthesis: Performing modifications at the C2-methyl and C8-methoxy positions to further probe the SAR. For instance, demethylation to the 8-hydroxy analogue can introduce metal-chelating properties.[1]
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms by which the most potent derivatives exert their biological effects.
-
Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.
By leveraging this core scaffold, researchers are well-equipped to develop next-generation therapeutics targeting a wide array of diseases.
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. iipseries.org [iipseries.org]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound - Amerigo Scientific [amerigoscientific.com]
- 8. scbt.com [scbt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. nobelprize.org [nobelprize.org]
- 12. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-Amino-8-bromo-2-methylquinoline [myskinrecipes.com]
- 14. 4-Bromo-8-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure of Bromo-Methoxy-Quinolines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activities and unique photophysical properties. The introduction of bromo and methoxy substituents onto the quinoline ring provides a powerful tool to modulate these properties through steric and electronic effects. Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for rational drug design and the engineering of novel crystalline materials. This technical guide offers a comprehensive exploration of the crystal structure of bromo-methoxy-quinolines, delving into the nuances of their synthesis, crystallization, and the intricate network of intermolecular interactions that govern their packing in the crystalline lattice. Through a comparative analysis of different isomers, this guide elucidates the profound impact of substituent positioning on the supramolecular architecture, providing a framework for the targeted design of quinoline derivatives with desired physicochemical properties.
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives represent a critical class of N-heterocyclic compounds, exhibiting a broad spectrum of biological activities, including antimalarial, antimicrobial, anticancer, and anti-inflammatory properties. Their rigid, planar structure and the presence of a nitrogen atom capable of hydrogen bonding make them ideal pharmacophores for interacting with biological targets. The functionalization of the quinoline ring with bromine and methoxy groups allows for the fine-tuning of their lipophilicity, electronic distribution, and steric profile, thereby influencing their pharmacokinetic and pharmacodynamic properties.
The crystal structure of these compounds is not merely a static arrangement of atoms but a critical determinant of their bulk properties, such as solubility, dissolution rate, and stability, which are all crucial factors in drug development. Furthermore, the study of intermolecular interactions in the solid state provides invaluable insights into the potential binding modes of these molecules with their biological targets.
This guide will navigate through the synthesis and crystallization of bromo-methoxy-quinolines, followed by a detailed examination of their crystal structures, with a focus on the non-covalent interactions that dictate their packing arrangements.
Experimental Methodologies: From Synthesis to Structure Elucidation
The journey to understanding the crystal structure of bromo-methoxy-quinolines begins with their synthesis and the subsequent growth of high-quality single crystals, culminating in their analysis by X-ray diffraction.
Synthesis of Bromo-Methoxy-Quinoline Derivatives
The synthesis of bromo-methoxy-quinolines can be achieved through various established organic chemistry routes. A common strategy involves the bromination of a pre-existing methoxyquinoline or the methoxylation of a bromoquinoline.
Example Protocol: Synthesis of 5,7-Dibromo-8-methoxyquinoline [1]
A robust method for the synthesis of 5,7-dibromo-8-methoxyquinoline involves the methylation of 5,7-dibromoquinolin-8-ol.
-
Preparation of the reaction mixture: 5,7-Dibromoquinolin-8-ol (1.0 g, 3.3 mmol) is added to a solution of NaOH (132 mg, 3.3 mmol) in 100 ml of distilled water.
-
Methylation: Dimethyl sulfate (Me₂SO₄; 416 mg, 3.3 mmol) is added dropwise to the stirred mixture at 263 K over 1 hour.
-
Reaction completion: The mixture is then heated to 343–353 K for 1 hour. The reaction is complete when the color of the mixture changes (approximately 2 hours).
-
Work-up: The resulting solid is dissolved in chloroform (50 ml). The organic layer is washed successively with 10% Na₂CO₃ (2 x 15 ml) and 10% NaOH (2 x 15 ml).
-
Purification: The organic layer is dried over Na₂SO₄, and the solvent is removed under vacuum. The crude product is purified by column chromatography on alumina with an eluent of EtOAc–hexane (1:6) to yield colorless needles of 5,7-dibromo-8-methoxyquinoline.
This protocol provides a reliable and high-yielding route to this specific isomer, and similar strategies can be adapted for the synthesis of other derivatives.
Crystallization: The Art of Growing Single Crystals
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be a single, well-formed entity, typically 0.1-0.3 mm in each dimension, and free from defects. Several techniques can be employed, and the optimal method is often found through empirical screening.
Common Crystallization Techniques:
-
Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent. The vial is covered with a perforated lid to allow for the slow evaporation of the solvent, leading to a gradual increase in concentration and, eventually, crystallization. For instance, X-ray quality crystals of 4-bromo-8-methoxyquinoline were obtained by the slow evaporation of a chloroform solution[2].
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals.
Workflow for Crystallization Screening:
Caption: A generalized workflow for the crystallization of small organic molecules.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid. The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the intensities and positions of the diffracted beams.
Experimental Workflow for SC-XRD:
Caption: A simplified workflow for single-crystal X-ray diffraction analysis.
The resulting electron density map is used to build and refine a model of the crystal structure, providing precise information on bond lengths, bond angles, and intermolecular interactions.
Comparative Analysis of Bromo-Methoxy-Quinoline Crystal Structures
The positions of the bromo and methoxy substituents on the quinoline ring have a profound influence on the crystal packing and the nature of the intermolecular interactions. Here, we compare the crystal structures of two well-characterized isomers.
Case Study 1: 4-Bromo-8-methoxyquinoline
The crystal structure of 4-bromo-8-methoxyquinoline reveals a largely planar molecule. The dominant intermolecular interaction governing the crystal packing is a weak C—H⋯π(arene) interaction, which links the molecules into one-dimensional chains along the a-axis.[2] Notably, there are no significant hydrogen bonds or π–π stacking interactions observed in this structure.[2]
Table 1: Crystallographic Data for 4-Bromo-8-methoxyquinoline [2]
| Parameter | Value |
| Chemical Formula | C₁₀H₈BrNO |
| Formula Weight | 238.08 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.1615(1) |
| b (Å) | 12.1337(6) |
| c (Å) | 14.2436(7) |
| V (ų) | 892.05(6) |
| Z | 4 |
Case Study 2: 5,7-Dibromo-8-methoxyquinoline
In contrast to the 4-bromo-8-methoxy isomer, the crystal structure of 5,7-dibromo-8-methoxyquinoline is characterized by a more complex network of intermolecular interactions. The packing is dominated by C—H⋯O hydrogen bonds, which link the molecules into infinite chains along the b-axis.[1] Additionally, significant aromatic π–π stacking interactions are observed, with a centroid-to-centroid distance of 3.7659(19) Å.[1]
Table 2: Crystallographic Data for 5,7-Dibromo-8-methoxyquinoline [1]
| Parameter | Value |
| Chemical Formula | C₁₀H₇Br₂NO |
| Formula Weight | 316.98 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.158(3) |
| b (Å) | 3.9960(6) |
| c (Å) | 17.551(3) |
| β (°) | 115.316(5) |
| V (ų) | 1024.4(3) |
| Z | 4 |
The Influence of Substituent Position
The comparison of these two isomers highlights the critical role of substituent placement in directing the supramolecular assembly.
-
Steric Hindrance: The presence of two bromine atoms in the 5 and 7 positions of 5,7-dibromo-8-methoxyquinoline likely sterically hinders the formation of C—H⋯π interactions, which are dominant in the 4-bromo-8-methoxy isomer.
-
Electronic Effects: The electron-withdrawing nature of the bromine atoms influences the electron density distribution of the quinoline ring, which in turn affects the strength and nature of potential intermolecular interactions.
-
Hydrogen Bond Acceptors: The methoxy group can act as a hydrogen bond acceptor. In 5,7-dibromo-8-methoxyquinoline, the positioning of this group allows for the formation of C—H⋯O hydrogen bonds, a key feature absent in the 4-bromo-8-methoxy isomer's crystal structure.
Logical Relationship of Substituent Effects on Crystal Packing:
Caption: The causal relationship between substituent positioning and the resulting macroscopic properties of the crystal.
Advanced Structural Analysis: Hirshfeld Surface Analysis
To gain a more quantitative and visual understanding of the intermolecular interactions, Hirshfeld surface analysis can be employed. This method partitions the crystal space into regions where the electron distribution of a promolecule dominates the procrystal. The resulting surface can be color-coded to map different types of intermolecular contacts and their relative strengths. This powerful tool allows for a detailed exploration of the packing environment of each molecule within the crystal lattice, providing a deeper understanding of the forces that hold the crystal together.
Conclusion and Future Directions
The crystal structure of bromo-methoxy-quinolines is a rich and complex field of study with significant implications for drug development and materials science. This guide has provided a foundational understanding of the synthesis, crystallization, and structural analysis of these compounds, highlighting the profound impact of isomeric substitution on their solid-state architecture.
Future research should focus on a systematic crystallographic study of a wider range of bromo-methoxy-quinoline isomers to build a comprehensive database of structure-property relationships. This will enable the development of predictive models for crystal packing and the rational design of quinoline derivatives with tailored solid-state properties. The continued application of advanced analytical techniques, such as Hirshfeld surface analysis and computational modeling, will further illuminate the subtle interplay of intermolecular forces that govern the beautiful and intricate world of molecular crystals.
References
Mechanism of action of quinoline-based compounds
An In-Depth Technical Guide to the Mechanism of Action of Quinoline-Based Compounds
Abstract
The quinoline scaffold, a fused bicyclic heterocycle of benzene and pyridine, represents one of medicinal chemistry's most vital "privileged structures."[1][2][3] Its synthetic versatility and ability to interact with a diverse array of biological targets have led to the development of numerous therapeutic agents.[3][4] This technical guide provides an in-depth exploration of the multifaceted mechanisms of action employed by quinoline-based compounds across key therapeutic areas, including their roles as antibacterial, antimalarial, anticancer, and antiviral agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes core mechanistic principles with field-proven experimental insights, offering a causal understanding of why these compounds are effective and how their activity is validated. We will dissect the molecular interactions, signaling pathways, and cellular consequences that define the therapeutic utility of this remarkable class of molecules.
Antibacterial Mechanism: Precision Targeting of DNA Topology
The most prominent antibacterial quinolines, the fluoroquinolones, are a class of synthetic agents that directly inhibit bacterial DNA synthesis.[5] Their efficacy stems from a highly specific disruption of enzymes essential for maintaining DNA topology during replication.
Core Molecular Targets: DNA Gyrase and Topoisomerase IV
Quinolones target two essential bacterial type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV.[5][][7][8] These enzymes are critical for managing the topological stress (supercoiling) that occurs as the DNA double helix is unwound for replication and transcription.[8]
-
DNA Gyrase: Primarily responsible for introducing negative supercoils into bacterial DNA, a process necessary to relax the positive supercoils that form ahead of the replication fork.[][8]
-
Topoisomerase IV: Primarily responsible for decatenation—the unlinking of interlocked daughter chromosomes after replication, allowing for proper segregation into daughter cells.[7][9]
While both enzymes are targeted, the primary target often differs between bacterial types. In many Gram-negative bacteria, DNA gyrase is the more sensitive target, whereas in many Gram-positive bacteria, topoisomerase IV is preferentially inhibited.[5][7][10][11]
The Poisoning Mechanism: Trapping the Cleavable Complex
Quinolones do not simply inhibit enzyme activity; they act as "topoisomerase poisons." The mechanism unfolds as follows:
-
Enzyme Action: The topoisomerase (gyrase or Topo IV) binds to DNA and creates a transient double-strand break in one segment of the DNA.
-
Strand Passage: The enzyme passes another segment of DNA through this break to resolve topological stress.
-
Quinolone Intervention: The quinolone drug binds non-covalently to the enzyme-DNA complex, stabilizing it after the DNA has been cleaved but before it can be resealed.[5][7]
-
Replication Block & Cell Death: This trapped ternary complex (drug-enzyme-DNA) forms a physical roadblock for the DNA replication machinery.[5][12][13] The stalled replication fork and the accumulation of persistent double-strand breaks trigger the bacterial SOS response and, ultimately, lead to bactericidal effects.[5][9]
Visualization: Quinolone Inhibition of Bacterial Topoisomerases
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline as a Privileged Scaffold in Cancer Drug Discovery | Bentham Science [eurekaselect.com]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pharmaxchange.info [pharmaxchange.info]
- 9. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Bromo-8-methoxy-2-methylquinoline: An Application Note and Detailed Protocol
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details a robust and reproducible protocol for the synthesis of 4-Bromo-8-methoxy-2-methylquinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document provides a step-by-step methodology, explains the chemical principles behind each experimental choice, and offers insights for troubleshooting and optimization. The described three-step synthetic pathway begins with the construction of the quinolin-4-ol core via a Conrad-Limpach cyclization, followed by a chlorination step, and culminates in a halogen exchange reaction to yield the final product.
Introduction: The Significance of Substituted Quinolines
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties. The specific substitution pattern of this compound makes it a versatile intermediate for the development of novel bioactive molecules. The bromine atom at the 4-position serves as a key handle for introducing further molecular complexity through various cross-coupling reactions, while the methoxy and methyl groups modulate the electronic and steric properties of the molecule, influencing its biological interactions.
Synthetic Strategy: A Three-Step Approach
The synthesis of this compound is efficiently accomplished through a well-established three-step sequence. This strategy was designed for its reliability and scalability, utilizing readily available starting materials.
The overall synthetic workflow is as follows:
-
Step 1: Conrad-Limpach Cyclization - Synthesis of 8-methoxy-2-methylquinolin-4-ol from 2-methoxyaniline and ethyl acetoacetate.
-
Step 2: Chlorination - Conversion of the quinolin-4-ol to 4-chloro-8-methoxy-2-methylquinoline using phosphorus oxychloride.
-
Step 3: Halogen Exchange - Substitution of the chloro group with a bromo group to afford the final product, this compound.
This multi-step process is visualized in the workflow diagram below.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Methoxyaniline | ReagentPlus®, 99% | Sigma-Aldrich |
| Ethyl acetoacetate | ACS reagent, ≥99.5% | Sigma-Aldrich |
| Polyphosphoric acid | Reagent grade | Sigma-Aldrich |
| Phosphorus oxychloride (POCl₃) | Reagent grade, ≥99% | Sigma-Aldrich |
| Hydrobromic acid (HBr) | 48 wt. % in H₂O | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | ACS reagent, ≥99.5% | Sigma-Aldrich |
| Hexanes | ACS reagent, ≥98.5% | Sigma-Aldrich |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | Fisher Scientific |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade | VWR |
Protocol 1: Synthesis of 8-Methoxy-2-methylquinolin-4-ol
This protocol is based on the principles of the Conrad-Limpach reaction, a classic method for quinoline synthesis.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methoxyaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Initial Condensation: Stir the mixture at 140-150 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the starting materials.
-
Cyclization: Allow the reaction mixture to cool to approximately 100 °C. Cautiously add polyphosphoric acid (10x by weight of the aniline) in portions.
-
Heating: Heat the reaction mixture to 170 °C and maintain this temperature for 1 hour.
-
Work-up: Cool the flask to room temperature and then carefully pour the viscous mixture into a beaker containing crushed ice and water (approx. 500 mL).
-
Precipitation and Filtration: Stir the aqueous mixture until the solid product precipitates completely. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Drying: Dry the solid product in a vacuum oven at 60 °C to a constant weight to yield 8-methoxy-2-methylquinolin-4-ol.
Protocol 2: Synthesis of 4-Chloro-8-methoxy-2-methylquinoline
This step involves the conversion of the hydroxyl group at the 4-position to a chloro group, which is a better leaving group for the subsequent halogen exchange.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend the 8-methoxy-2-methylquinolin-4-ol (1.0 eq) from the previous step in phosphorus oxychloride (POCl₃, 5.0 eq).
-
Heating: Heat the mixture to reflux (approximately 110 °C) and maintain for 1 hour. The solid should dissolve as the reaction progresses.
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice in a large beaker with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude 4-chloro-8-methoxy-2-methylquinoline.[1]
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
Protocol 3: Synthesis of this compound
This final step is a nucleophilic aromatic substitution where the chloro group is displaced by a bromide ion.
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve the purified 4-chloro-8-methoxy-2-methylquinoline (1.0 eq) in 48% hydrobromic acid (10.0 eq).
-
Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Neutralization and Precipitation: Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until a precipitate forms.
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Drying and Purification: Dry the solid in a vacuum oven. The crude product can be further purified by recrystallization from ethanol to afford the final product, this compound.
Expected Results and Characterization
The successful synthesis of this compound and its intermediates can be confirmed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) |
| 8-Methoxy-2-methylquinolin-4-ol | C₁₁H₁₁NO₂ | 189.21 | 75-85 | 240-245 |
| 4-Chloro-8-methoxy-2-methylquinoline | C₁₁H₁₀ClNO | 207.66 | 80-90 | 80-85[1] |
| This compound | C₁₁H₁₀BrNO | 252.11 | 70-80 | N/A |
Mechanistic Insights
Conrad-Limpach Cyclization: This reaction proceeds through an initial Michael addition of the aniline to the α,β-unsaturated ester, followed by an intramolecular cyclization and dehydration to form the quinolinone ring system.
Chlorination with POCl₃: The lone pair of electrons on the oxygen of the quinolinol attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination of HCl and a dichlorophosphate species, followed by attack of a chloride ion at the 4-position, yields the 4-chloroquinoline.
Halogen Exchange: This is a nucleophilic aromatic substitution reaction. The protonation of the quinoline nitrogen by the strong acid (HBr) activates the ring towards nucleophilic attack. The bromide ion then displaces the chloride at the 4-position.
Troubleshooting and Safety Precautions
-
Safety: Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Hydrobromic acid is also highly corrosive.
-
Low Yield in Step 1: Ensure the reaction temperature is maintained and that the polyphosphoric acid is added cautiously to the warm reaction mixture to ensure proper mixing and cyclization.
-
Incomplete Chlorination in Step 2: Ensure the POCl₃ is in sufficient excess and that the reaction is heated to reflux for the specified time. Anhydrous conditions are crucial for this step.
-
Difficult Purification: If the final product is difficult to purify by recrystallization, column chromatography using a non-polar eluent system can be employed.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying chemical principles and following the detailed experimental procedures, researchers can successfully prepare this valuable intermediate for further applications in drug discovery and chemical synthesis.
References
Application Notes & Protocols: Suzuki Coupling of 4-Bromo-8-methoxy-2-methylquinoline
<
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This guide provides a comprehensive experimental protocol for the palladium-catalyzed Suzuki coupling of 4-bromo-8-methoxy-2-methylquinoline, a heteroaromatic halide of significant interest in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step procedure, and present a troubleshooting guide to empower researchers in achieving successful outcomes. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage this powerful synthetic tool.
Introduction: The Power of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, first reported by Akira Suzuki in 1979, facilitates the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[1][3] Its widespread adoption stems from the mild reaction conditions, the commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts.[1][2] These features make the Suzuki coupling particularly attractive for the synthesis of complex molecules, including pharmaceuticals and advanced materials.[4]
The quinoline scaffold, present in this compound, is a privileged structure in drug discovery, appearing in numerous compounds with diverse biological activities. The ability to introduce a wide range of substituents at the 4-position via Suzuki coupling opens up vast possibilities for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting potential issues. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound in this case), forming a Pd(II) intermediate.[1][3] This is often the rate-determining step of the reaction.[3]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer.[7][8][9]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol details a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Researchers should note that optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| This compound | 144969-95-5 | Various | Ensure high purity. |
| Arylboronic Acid | Varies | Various | Purity is critical for reaction success.[10] Consider using boronic esters for unstable variants.[11] |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | 72287-26-4 | Various | A robust and commonly used catalyst. Other catalysts may be screened for optimization.[4] |
| Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) | 497-19-8 or 584-08-7 | Various | Anhydrous, finely powdered. Other bases like K₃PO₄ or Cs₂CO₃ can be used.[12] |
| 1,4-Dioxane | 123-91-1 | Various | Anhydrous, degassed. Other solvents like toluene or THF can be employed.[3][13] |
| Deionized Water | 7732-18-5 | - | Degassed. |
| Ethyl Acetate (EtOAc) | 141-78-6 | Various | For workup. |
| Brine (saturated NaCl solution) | - | - | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Various | For drying the organic phase. |
Equipment
-
Schlenk flask or a round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup
Reaction Setup and Procedure
Figure 2. General experimental workflow for the Suzuki coupling reaction.
Step-by-Step Protocol:
-
Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03-0.05 equiv.), and the base (e.g., Na₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Using a syringe, add the degassed solvent mixture (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) to the flask. The total solvent volume should provide a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2-3 times).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.[14]
Characterization of the Product
The purified product should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Appearance of new aromatic signals corresponding to the coupled aryl group and disappearance of the signal for the proton at the 4-position of the quinoline ring. |
| ¹³C NMR | Appearance of new carbon signals for the coupled aryl group and a shift in the chemical shift of the carbon at the 4-position of the quinoline ring. |
| Mass Spectrometry (MS) | Observation of the molecular ion peak corresponding to the calculated mass of the desired product. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Poor quality reagents- Inappropriate base or solvent[15] | - Use a fresh batch of catalyst.- Ensure thorough degassing of the reaction mixture and solvents.- Use high-purity starting materials.- Screen different bases (e.g., K₃PO₄, CsF) and solvents (e.g., toluene, DMF).[13][15] Consider adding a small amount of water if using an anhydrous system with K₃PO₄.[16] |
| Formation of Homocoupling Byproducts | - Presence of oxygen- Decomposition of the boronic acid[17] | - Rigorously exclude oxygen from the reaction.- Use a slight excess of the boronic acid.- Consider using a more stable boronic ester derivative.[11] |
| Decomposition of Starting Material | - Reaction temperature is too high- Base is too strong for functional groups present | - Lower the reaction temperature.- Use a milder base such as K₂CO₃ or KF.[7] |
| Difficulty in Product Purification | - Co-elution with byproducts or starting materials | - Optimize the column chromatography conditions (e.g., change the eluent system, use a different stationary phase).- Consider recrystallization as an alternative or additional purification step.[14] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the synthesis of 4-aryl-8-methoxy-2-methylquinoline derivatives. By following the detailed protocol and considering the troubleshooting guide provided, researchers can effectively utilize this powerful transformation to access a wide range of novel compounds for applications in drug discovery and materials science. Careful attention to reagent purity, inert atmosphere, and optimization of reaction conditions are paramount to achieving high yields and purity.
References
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for the Grignard Reaction of 4-Bromo-8-methoxy-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview and detailed protocols for the successful formation of the Grignard reagent from 4-Bromo-8-methoxy-2-methylquinoline and its subsequent reaction with an electrophile. As a Senior Application Scientist, this document is structured to not only provide a step-by-step methodology but also to impart a deeper understanding of the critical parameters and underlying principles that govern this challenging transformation. The protocols herein are designed to be self-validating, with in-built checks and troubleshooting guidance to ensure a high rate of success.
The Grignard reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with unparalleled efficiency.[1][2] However, the successful execution of this reaction, particularly with heteroaromatic substrates bearing multiple functional groups, requires a nuanced understanding of the reaction's intricacies. The substrate in focus, this compound, presents a unique set of challenges. The electron-donating nature of the methoxy group can decrease the reactivity of the aryl bromide towards magnesium insertion. Furthermore, the quinoline nitrogen introduces a potential site for undesired side reactions or complexation with the Grignard reagent. This guide will address these challenges head-on, providing field-proven insights to navigate these complexities.
I. Understanding the Reaction Landscape
The formation of a Grignard reagent is an oxidative insertion of magnesium into a carbon-halogen bond.[3] The generally accepted mechanism involves a single-electron transfer (SET) from the magnesium surface to the aryl halide, forming a radical anion which then collapses to form the organomagnesium species.[4]
The electron-rich nature of the this compound ring system, due to the methoxy substituent, can render the C-Br bond less susceptible to this electron transfer, often leading to sluggish or failed initiation. Therefore, the activation of the magnesium surface is of paramount importance to overcome this kinetic barrier.
II. Critical Parameters for Success
1. Rigorous Anhydrous Conditions: Grignard reagents are potent bases and will readily react with protic species, most notably water.[1] The presence of even trace amounts of moisture will quench the Grignard reagent as it forms, leading to diminished or no yield. All glassware must be meticulously dried, and anhydrous solvents are essential.
2. Magnesium Activation: The surface of commercially available magnesium turnings is often coated with a passivating layer of magnesium oxide, which prevents the reaction from initiating. Several methods can be employed to activate the magnesium surface, exposing fresh, reactive metal.
3. Solvent Choice: The choice of solvent is critical for stabilizing the Grignard reagent. Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are standard. For less reactive aryl halides, THF is often the solvent of choice due to its higher boiling point and better solvating properties for the organomagnesium species.[3]
4. Temperature Control: The initiation of a Grignard reaction is often the most challenging step. Gentle heating may be required to start the reaction. However, once initiated, the reaction is exothermic and may require cooling to maintain a controlled rate and prevent side reactions such as Wurtz coupling.
III. Experimental Protocols
Part A: Formation of the Grignard Reagent of this compound
This protocol details the formation of the Grignard reagent on a 10 mmol scale.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (10 mmol scale) | Equivalents | Role |
| This compound | C₁₁H₁₀BrNO | 252.11 | 2.52 g | 1.0 | Starting Material |
| Magnesium Turnings | Mg | 24.31 | 365 mg | 1.5 | Reagent |
| Iodine | I₂ | 253.81 | ~25 mg (1-2 small crystals) | 0.01 | Activator |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 30 mL | - | Solvent |
Equipment:
-
Three-necked round-bottom flask (100 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel (50 mL)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet and bubbler
-
Heating mantle or oil bath
-
Syringes and needles
Workflow Diagram:
Caption: Workflow for the formation of 4-(magnesiobromo)-8-methoxy-2-methylquinoline.
Step-by-Step Procedure:
-
Glassware Preparation: Thoroughly dry all glassware, including the magnetic stir bar, in an oven at 120°C for at least 4 hours. Assemble the apparatus (three-necked flask, condenser, dropping funnel) while still hot and immediately place it under a positive pressure of dry nitrogen or argon.
-
Magnesium Activation: Place the magnesium turnings (365 mg, 15 mmol, 1.5 eq.) and a small crystal of iodine in the reaction flask. Gently heat the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed. This process helps to etch the oxide layer from the magnesium surface. Allow the flask to cool to room temperature.
-
Reagent Preparation: In a separate dry flask, dissolve this compound (2.52 g, 10 mmol, 1.0 eq.) in 20 mL of anhydrous THF. Transfer this solution to the dropping funnel. Use an additional 10 mL of anhydrous THF to rinse the flask and add this to the dropping funnel.
-
Initiation: Add approximately 2-3 mL of the aryl bromide solution from the dropping funnel to the magnesium turnings. The disappearance of the iodine color and the appearance of a cloudy/gray solution, along with gentle bubbling, indicates that the reaction has initiated. If no initiation is observed, gently warm the flask with a heating mantle or immerse it in an ultrasonic bath for a few minutes.
-
Grignard Formation: Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent the reaction from becoming too vigorous. If the reflux becomes too rapid, cool the flask with a water bath.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting solution should be a cloudy gray or brownish color.
-
Storage: The freshly prepared Grignard reagent should be used immediately for the best results. If storage is necessary, it should be kept under an inert atmosphere.
Part B: Titration of the Grignard Reagent
It is crucial to determine the exact concentration of the Grignard reagent before its use in a subsequent reaction. A reliable method is titration with iodine.
Materials:
-
Anhydrous THF
-
Anhydrous Lithium Chloride (LiCl)
-
Iodine (I₂)
-
Dry glassware (vials, syringes)
Procedure:
-
Prepare a 0.5 M solution of LiCl in anhydrous THF.
-
In a flame-dried, argon-purged vial, accurately weigh approximately 100 mg of iodine.
-
Dissolve the iodine in 2 mL of the 0.5 M LiCl/THF solution. The solution will be dark brown.
-
Cool the iodine solution to 0°C in an ice bath.
-
Slowly add the prepared Grignard reagent solution dropwise via a 1 mL syringe to the stirred iodine solution.
-
The endpoint is reached when the brown color of the iodine is completely discharged, resulting in a colorless or pale yellow solution.
-
Record the volume of the Grignard reagent added.
-
Calculate the molarity of the Grignard reagent using the following formula: Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L)
Part C: Reaction with an Electrophile (Example: Benzaldehyde)
This protocol describes the reaction of the prepared Grignard reagent with benzaldehyde to form (8-methoxy-2-methylquinolin-4-yl)(phenyl)methanol.
Materials:
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (assuming 0.8 M Grignard) | Equivalents | Role |
| Grignard Reagent Solution | C₁₁H₉BrMgNO | ~314.41 | 10 mL (8 mmol) | 1.0 | Nucleophile |
| Benzaldehyde | C₇H₆O | 106.12 | 0.85 g (8 mmol) | 1.0 | Electrophile |
| Anhydrous THF | C₄H₈O | 72.11 | 10 mL | - | Solvent |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | 20 mL | - | Quenching Agent |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - | Extraction Solvent |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | Drying Agent |
Reaction Mechanism Diagram:
Caption: Reaction of the quinoline Grignard reagent with benzaldehyde.
Procedure:
-
Reaction Setup: In a dry, argon-purged round-bottom flask equipped with a magnetic stir bar, add the freshly titrated Grignard reagent solution (10 mL, 8 mmol). Cool the solution to 0°C in an ice bath.
-
Addition of Electrophile: In a separate dry flask, dissolve benzaldehyde (0.85 g, 8 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the stirred Grignard reagent solution over 15-20 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Workup: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired alcohol.
IV. Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | 1. Inactive magnesium surface (oxide layer).2. Presence of moisture in glassware or solvent.3. Low reactivity of the aryl bromide. | 1. Activate magnesium with iodine, 1,2-dibromoethane, or by grinding the turnings under an inert atmosphere.2. Ensure all glassware is rigorously flame-dried or oven-dried. Use freshly distilled anhydrous solvents.3. Use THF as the solvent and apply gentle heating. Consider using Rieke magnesium for highly unreactive substrates. |
| Low yield of Grignard reagent | 1. Incomplete reaction.2. Wurtz coupling side reaction.3. Quenching by atmospheric moisture or CO₂. | 1. Allow for a longer reaction time or gentle heating.2. Add the aryl bromide solution slowly and maintain a moderate reaction temperature.3. Maintain a positive pressure of inert gas throughout the reaction. |
| Dark brown or black reaction mixture | Formation of finely divided magnesium or side products from overheating. | Control the rate of addition of the aryl bromide to maintain a gentle reflux. Use a cooling bath if necessary. |
| Low yield of the final product after reaction with electrophile | 1. Inaccurate concentration of the Grignard reagent.2. Side reactions of the Grignard reagent (e.g., enolization of the electrophile). | 1. Always titrate the Grignard reagent before use.2. Add the electrophile slowly at a low temperature (0°C or -78°C). |
V. References
-
Heiskanen, J. P., et al. (2007). Synthesis of 4-alkoxy-8-hydroxyquinolines. Journal of Heterocyclic Chemistry, 44(3), 593-597. --INVALID-LINK--
-
Knochel, P., et al. (1998). Preparation of Highly Functionalized Grignard Reagents by an Iodine-Magnesium Exchange Reaction and its Application in Solid-Phase Synthesis. Angewandte Chemie International Edition, 37(12), 1701-1703. --INVALID-LINK--
-
Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293. --INVALID-LINK--
-
Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet. --INVALID-LINK--
-
Organic Chemistry Portal. Grignard Reaction. --INVALID-LINK--
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. --INVALID-LINK--
-
Wikipedia. Grignard reaction. --INVALID-LINK--
-
University of Wisconsin-Madison. 14 Formation and reaction of a Grignard reagent. --INVALID-LINK--
-
BenchChem. Titration methods for determining the concentration of Grignard reagents from 3-Bromo-3-methylpentane. --INVALID-LINK--
References
Topic: A Protocol for the Purification of 4-Bromo-8-methoxy-2-methylquinoline by Recrystallization
An Application Note from the Office of the Senior Application Scientist
Abstract
Introduction: The Imperative for Purity
4-Bromo-8-methoxy-2-methylquinoline (C₁₁H₁₀BrNO) is a halogenated heterocyclic compound.[3][4] Compounds within the quinoline family are recognized as "privileged structures" in medicinal chemistry, forming the backbone of numerous pharmacologically active agents.[5][6] The precise biological activity and physical properties of such compounds are intrinsically linked to their purity. Residual starting materials, side-products, or catalysts from synthesis can confound experimental results, leading to erroneous structure-activity relationship (SAR) data and compromising downstream applications.
Recrystallization remains a powerful, cost-effective, and scalable technique for purifying solid organic compounds.[7] The process is governed by the principle of differential solubility: a properly chosen solvent will dissolve the target compound and its impurities to different extents as a function of temperature.[7][8] This document provides the experimental logic and a detailed protocol to achieve high-purity this compound.
The Foundational Principle: Solubility as a Function of Temperature
A successful recrystallization hinges on identifying a solvent or solvent system in which the target compound, this compound, exhibits high solubility at an elevated temperature and low solubility at a low temperature (e.g., room temperature or 0-4 °C).[8][9]
An ideal solvent should also meet the following criteria:
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they are removed with the filtrate).[8]
-
Chemical Inertness: The solvent must not react with the compound being purified.[9]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[9]
Part I: Empirical Protocol for Solvent System Selection
Given the absence of established recrystallization data for this compound, a systematic solvent screening is the mandatory first step. The structure, containing an aromatic quinoline core, a bromo-substituent, a methoxy group, and a methyl group, suggests moderate polarity. Therefore, a range of solvents should be tested.
Experimental Workflow for Solvent Screening
-
Preparation: Arrange a series of labeled test tubes, each containing approximately 20-30 mg of crude this compound.
-
Solvent Addition (Room Temp): To each tube, add a potential solvent (e.g., Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, Hexane) dropwise, starting with 0.5 mL. Agitate the mixture at room temperature.
-
Observation (Room Temp): Record whether the compound is freely soluble, sparingly soluble, or insoluble. A solvent that dissolves the compound completely at room temperature is unsuitable for single-solvent recrystallization.[10]
-
Heating: For solvents in which the compound was sparingly soluble or insoluble, gently heat the mixture in a water or sand bath towards the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.
-
Observation (Hot): Note the solubility at the higher temperature. An ideal solvent will dissolve the compound completely near its boiling point in a reasonable volume.[9]
-
Cooling: Allow the hot, saturated solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.
-
Final Assessment: Observe the formation of crystals. The best solvent is the one that dissolves the compound when hot but yields a large quantity of crystalline precipitate upon cooling.
Data Interpretation
Summarize your findings in a table to facilitate direct comparison.
| Solvent | Solubility (20°C) | Solubility (Near Boiling) | Crystal Formation on Cooling | Suitability Score (1-5) |
| Ethanol | Sparingly Soluble | Soluble | Good, crystalline solid | 5 |
| Methanol | Soluble | Very Soluble | Poor recovery | 2 |
| Isopropanol | Sparingly Soluble | Soluble | Good, crystalline solid | 5 |
| Ethyl Acetate | Sparingly Soluble | Soluble | Fair, may need seeding | 4 |
| Toluene | Insoluble | Sparingly Soluble | Very slow crystallization | 3 |
| Acetone | Soluble | Very Soluble | Poor recovery | 2 |
| Hexane | Insoluble | Insoluble | 1 (Potential Anti-solvent) | 1 |
| Water | Insoluble | Insoluble | 1 (Potential Anti-solvent) | 1 |
| Note: This table presents hypothetical data to illustrate the decision-making process. The user must perform the experiment to determine the optimal solvent. |
Expert Insight: If no single solvent is ideal, a mixed-solvent system is an excellent alternative.[8] Based on the screening, a good pair would be a "solvent" in which the compound is soluble (e.g., Ethanol) and an "anti-solvent" in which it is insoluble (e.g., Water or Hexane).
Part II: Detailed Recrystallization Protocol
This protocol assumes that Ethanol was identified as the optimal solvent in Part I. Adjust the solvent choice based on your experimental findings.
Step-by-Step Methodology
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL). Add a magnetic stir bar. Place the flask on a stirring hotplate and add the minimum amount of hot ethanol required to fully dissolve the solid at a near-boiling temperature. Add the solvent in small portions, allowing the solution to return to a boil between additions. Making the solution as concentrated as possible is key to maximizing yield.[7]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional but Recommended): This step removes insoluble impurities (including charcoal, if used). Set up a hot filtration apparatus (a short-stemmed funnel with fluted filter paper placed into a second, pre-heated Erlenmeyer flask). Pour the hot, saturated solution through the filter paper as quickly as possible to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities. Using cold solvent is critical to avoid dissolving the purified product.
-
Drying: Transfer the crystalline solid to a watch glass and allow it to air-dry. For complete solvent removal, dry the crystals in a vacuum oven at a temperature well below the compound's melting point.
Visual Workflow
Caption: Workflow for the purification of this compound.
Part III: Purity Assessment and Protocol Validation
A protocol is only as good as its outcome. The success of the recrystallization must be validated empirically.
-
Melting Point Analysis: This is the most straightforward method to assess purity. A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Compare the melting point of the recrystallized product to the crude starting material. A successful purification will result in a significant sharpening and elevation of the melting point.
-
Thin-Layer Chromatography (TLC): TLC can provide a qualitative assessment of purity. Spot the crude material and the recrystallized product on the same TLC plate. After developing and visualizing the plate, the purified sample should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.
-
Yield Calculation: Calculate the percent recovery to evaluate the efficiency of the process:
-
% Recovery = (Mass of Pure Crystals / Mass of Crude Solid) x 100% A high recovery is desirable, but purity should never be sacrificed for yield. A second recrystallization may be necessary if purity targets are not met.
-
Troubleshooting
| Problem | Potential Cause | Solution |
| Oiling Out | Solution is supersaturated, or melting point of solid is below the solvent's boiling point. | Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. |
| No Crystals Form | Solution is not saturated enough; supersaturation. | Try scratching the inside of the flask with a glass rod at the solvent line. If that fails, add a "seed crystal" from the crude material. As a last resort, reduce the solvent volume by gentle heating and attempt to cool again. |
| Low Recovery | Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration. | Ensure the minimum amount of hot solvent is used. Always wash with ice-cold solvent. Ensure filtration apparatus is pre-heated. |
References
- 1. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. This compound | C11H10BrNO | CID 17750596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline - Wikipedia [en.wikipedia.org]
- 7. edu.rsc.org [edu.rsc.org]
- 8. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 4-Bromo-8-methoxy-2-methylquinoline
Abstract: This document provides a detailed guide for the analytical characterization of 4-Bromo-8-methoxy-2-methylquinoline, a key heterocyclic building block in pharmaceutical and materials science research. Ensuring the structural integrity and purity of this intermediate is paramount for the validity of downstream applications. We present an integrated analytical workflow employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical justifications and step-by-step protocols for robust and reliable characterization.
Introduction and Physicochemical Overview
This compound is a substituted quinoline derivative. The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous synthetic compounds with diverse biological activities.[1] The specific substitutions on this molecule—a bromine atom at the 4-position, a methoxy group at the 8-position, and a methyl group at the 2-position—create a unique electronic and steric profile, making it a valuable precursor for synthesizing novel therapeutic agents and functional materials.[2] Accurate analytical characterization is the foundational step that validates the molecular structure and quantifies its purity, ensuring the reliability and reproducibility of subsequent research.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 927800-62-2 | [3][4] |
| Molecular Formula | C₁₁H₁₀BrNO | [3][5] |
| Molecular Weight | 252.11 g/mol | [3] |
| Monoisotopic Mass | 250.99458 Da | [6] |
| Appearance | Solid | [4] |
| InChI Key | WFHDYUWDRVMASE-UHFFFAOYSA-N | [6] |
| SMILES | COc1cccc2c(Br)cc(C)nc12 | [3] |
Integrated Analytical Workflow
A comprehensive characterization of this compound relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they deliver an unambiguous confirmation of identity, structure, and purity.
Caption: Integrated workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for unambiguous structural elucidation. For this molecule, ¹H NMR will confirm the number and environment of all protons, while ¹³C NMR will verify the carbon skeleton. The distinct chemical shifts and coupling patterns of the aromatic protons are diagnostic for the substitution pattern on the quinoline ring.
Protocol 3.1: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a spectral width of -2 to 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum with a spectral width of 0 to 200 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Accumulate several hundred to a few thousand scans, as the ¹³C nucleus is much less sensitive than ¹H.
-
-
Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to TMS.
Trustworthiness (Expected Results):
-
¹H NMR: The spectrum should show distinct signals corresponding to the three aromatic protons on the quinoline core, a singlet for the methoxy group protons, and a singlet for the methyl group protons. Based on similar structures, the following are expected:[7][8]
-
Aromatic protons (3H): Multiple signals between 6.8 and 8.5 ppm. The specific coupling constants (J-values) will confirm their relative positions.
-
Methoxy protons (-OCH₃, 3H): A sharp singlet around 3.9-4.1 ppm.
-
Methyl protons (-CH₃, 3H): A sharp singlet around 2.5-2.7 ppm.
-
-
¹³C NMR: The spectrum should display 11 distinct carbon signals, confirming the molecular formula.
-
Aromatic carbons (9C): Signals in the 100-150 ppm region. The carbon attached to the bromine (C-Br) will be shifted relative to an unsubstituted carbon.
-
Methoxy carbon (-OCH₃, 1C): A signal around 55-60 ppm.
-
Methyl carbon (-CH₃, 1C): A signal in the upfield region, typically 20-25 ppm.
-
Mass Spectrometry (MS)
Expertise & Experience: MS is crucial for confirming the molecular weight of the target compound. For this compound, the presence of a bromine atom provides a highly characteristic isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive indicator of a monobrominated compound.
Protocol 4.1: Electrospray Ionization (ESI) MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Acquisition:
-
Infuse the sample solution directly or via an HPLC system.
-
Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Scan a mass range that comfortably includes the expected molecular ion, for instance, m/z 100-500.
-
-
Data Analysis:
-
Identify the molecular ion cluster. For [M+H]⁺, look for peaks at m/z ~252 and ~254.
-
Compare the measured accurate mass to the theoretical mass calculated from the molecular formula (C₁₁H₁₀BrNO). The theoretical m/z for [C₁₁H₁₁⁷⁹BrNO]⁺ is 252.00186.[6]
-
Verify that the relative intensity of the m/z 252 and 254 peaks is approximately 1:1.
-
Trustworthiness (Expected Results):
-
A base peak cluster corresponding to [M+H]⁺ will be observed.
-
The cluster will consist of two major peaks of nearly identical abundance at m/z values separated by ~2 Da (e.g., 252.0 and 254.0).
-
The high-resolution mass measurement should be within 5 ppm of the theoretical value.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the gold standard for assessing the purity of organic compounds. A reverse-phase HPLC method with UV detection is ideal for separating this compound from potential impurities such as starting materials, regioisomers, or debrominated species. The choice of a C18 column and a methanol/water or acetonitrile/water mobile phase is a robust starting point for method development for quinoline derivatives.[9][10][11]
Caption: Schematic of a typical reverse-phase HPLC system for purity analysis.
Protocol 5.1: Purity Determination by RP-HPLC-UV
-
Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Dilute this stock to a working concentration of ~0.1 mg/mL using the initial mobile phase composition.
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Methanol with 0.1% TFA or formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at the compound's λmax (determine via UV-Vis spectroscopy, likely ~300-330 nm).[12]
-
Injection Volume: 10 µL.
-
-
Gradient Elution:
-
Start with a gradient that allows for the separation of non-polar impurities from the main compound. A typical gradient might be:
-
0-2 min: 50% B
-
2-15 min: Ramp linearly from 50% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 50% B and equilibrate for 5 min before the next injection.
-
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
Trustworthiness (Expected Results):
-
A sharp, well-defined major peak corresponding to this compound.
-
Any impurities will appear as separate, smaller peaks. A purity level of >98% is typically desired for high-quality research material.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, FTIR will confirm the presence of the aromatic quinoline core, the C-O ether linkage of the methoxy group, and the aliphatic C-H bonds of the methyl and methoxy groups.
Protocol 6.1: Functional Group Analysis by ATR-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add at least 16 scans for a good quality spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Trustworthiness (Expected Results):
The FTIR spectrum should exhibit characteristic absorption bands for a substituted quinoline.[1][13][14]
Table 2: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2980-2850 | C-H Stretch | Aliphatic C-H (methyl, methoxy) |
| 1620-1580 | C=C & C=N Stretch | Quinoline aromatic ring |
| 1275-1200 | C-O Stretch | Aryl-alkyl ether (methoxy) |
| Below 800 | C-Br Stretch | Aryl bromide |
UV-Visible (UV-Vis) Spectroscopy
Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. The quinoline ring system is a strong chromophore, and its absorption spectrum is sensitive to the type and position of substituents.[12][15] This technique is useful for confirming the presence of the conjugated system and for determining the optimal wavelength (λmax) for HPLC detection.
Protocol 7.1: Determination of Absorption Maxima (λmax)
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) to achieve an absorbance value between 0.5 and 1.0 at the maximum. A concentration of ~1 x 10⁻⁵ M is a good starting point.[15]
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use a matched pair of quartz cuvettes.
-
Blanking: Fill both cuvettes with the pure solvent and run a baseline correction (autozero) across the desired wavelength range (e.g., 200-500 nm).
-
Sample Measurement: Replace the solvent in the sample cuvette with the prepared sample solution. Scan the absorbance spectrum over the same range.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Trustworthiness (Expected Results):
-
The spectrum will show multiple strong absorption bands characteristic of the quinoline aromatic system.[12]
-
Expect strong π-π* transitions, likely resulting in two or more distinct absorption maxima (λmax) in the 250-350 nm range. The extended conjugation and substituents will influence the exact positions.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Bromo-8-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. This compound - C11H10BrNO | CSSB00010179491 [chem-space.com]
- 5. This compound | C11H10BrNO | CID 17750596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C11H10BrNO) [pubchemlite.lcsb.uni.lu]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. ijsred.com [ijsred.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis [mdpi.com]
- 15. mdpi.com [mdpi.com]
The Strategic Application of 4-Bromo-8-methoxy-2-methylquinoline in Modern Medicinal Chemistry
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline core is a quintessential heterocyclic scaffold that has proven to be a cornerstone in the development of a myriad of therapeutic agents. Its rigid, bicyclic aromatic structure provides a unique three-dimensional framework for the precise orientation of pharmacophoric elements, making it a "privileged structure" in medicinal chemistry. From the historical significance of quinine in combating malaria to the contemporary success of kinase inhibitors in oncology, quinoline derivatives have demonstrated a remarkable breadth of biological activities. The strategic functionalization of the quinoline ring system is paramount to modulating its pharmacological profile, and in this context, halogenated quinolines serve as exceptionally versatile synthetic intermediates.
This application note focuses on 4-Bromo-8-methoxy-2-methylquinoline , a trifunctionalized quinoline derivative poised for significant applications in drug discovery and development. The presence of a reactive bromine atom at the C4 position, a methoxy group at the C8 position, and a methyl group at the C2 position offers a rich platform for chemical diversification. The bromine atom, in particular, serves as a linchpin for modern palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of molecular fragments to explore structure-activity relationships (SAR). This guide will provide detailed protocols for the utilization of this compound in key synthetic transformations and conceptualize its application in the design of novel kinase inhibitors.
Core Applications: A Gateway to Molecular Diversity
The primary utility of this compound in medicinal chemistry lies in its capacity to serve as a versatile building block for the synthesis of more complex, biologically active molecules. The electron-deficient nature of the quinoline ring system, coupled with the C-Br bond, makes the C4 position susceptible to a variety of palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of C-C bonds, allowing for the introduction of aryl, heteroaryl, and alkyl groups.[1][2] For this compound, this reaction is instrumental in creating derivatives with extended aromatic systems, which are often crucial for interactions with biological targets such as the ATP-binding site of kinases.
Table 1: Reagents and Conditions for a Representative Suzuki-Miyaura Coupling Reaction
| Reagent/Parameter | Purpose | Typical Amount/Condition |
| This compound | Starting Material | 1.0 equiv |
| Arylboronic Acid | Coupling Partner | 1.2 equiv |
| Pd(PPh₃)₄ | Palladium Catalyst | 0.05 equiv |
| K₂CO₃ | Base | 2.0 equiv |
| 1,4-Dioxane/H₂O | Solvent System | 4:1 (v/v) |
| Temperature | Reaction Temperature | 90 °C |
| Time | Reaction Duration | 12-24 h |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Stir the mixture vigorously and heat to 90 °C in an oil bath.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-8-methoxy-2-methylquinoline.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4] This transformation is of paramount importance in medicinal chemistry, as the introduction of amine functionalities can significantly impact a molecule's physicochemical properties, such as solubility and basicity, and provide key hydrogen bonding interactions with biological targets. For this compound, this reaction opens the door to a vast array of 4-aminoquinoline derivatives, a class of compounds known for their diverse biological activities, including antimalarial and anticancer properties.[4][5]
Table 2: Reagents and Conditions for a Representative Buchwald-Hartwig Amination
| Reagent/Parameter | Purpose | Typical Amount/Condition |
| This compound | Starting Material | 1.0 equiv |
| Amine | Coupling Partner | 1.2 equiv |
| Pd₂(dba)₃ | Palladium Pre-catalyst | 0.02 equiv |
| XPhos | Ligand | 0.08 equiv |
| NaOtBu | Base | 1.4 equiv |
| Toluene | Solvent | Anhydrous |
| Temperature | Reaction Temperature | 100 °C |
| Time | Reaction Duration | 4-12 h |
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a flame-dried Schlenk tube, add sodium tert-butoxide (1.4 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen).
-
Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 mmol), the desired amine (1.2 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and XPhos (0.08 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Seal the tube and stir the mixture vigorously in an oil bath preheated to 100 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the desired 4-amino-8-methoxy-2-methylquinoline derivative.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Application in Kinase Inhibitor Design: A Case Study
The inhibition of protein kinases is a highly successful strategy in modern drug discovery, particularly in oncology.[6] The 4-aminoquinoline scaffold is a well-established pharmacophore for kinase inhibition.[6] For instance, derivatives of 4-aminoquinoline have been developed as potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator of inflammatory signaling.[7][8]
Here, we propose a synthetic strategy to a novel, hypothetical RIPK2 inhibitor, leveraging this compound as the starting material. The design incorporates a 4-amino linkage, known to be important for hinge-binding in many kinase inhibitors, and a C4-aryl substituent to occupy a hydrophobic pocket in the ATP-binding site.
Caption: Proposed synthetic workflow for a hypothetical kinase inhibitor.
This conceptual workflow illustrates how the sequential application of Suzuki-Miyaura and Buchwald-Hartwig reactions on the this compound scaffold can rapidly generate complex molecules with the potential for potent and selective kinase inhibition. The methoxy and methyl groups on the quinoline core can also be further modified to fine-tune the compound's pharmacokinetic properties.
Conclusion and Future Outlook
This compound is a high-value, strategically functionalized building block for medicinal chemistry and drug discovery. Its utility is primarily derived from the reactive C4-bromo substituent, which provides a reliable handle for the introduction of molecular complexity through robust and well-established palladium-catalyzed cross-coupling methodologies. The detailed protocols provided herein for the Suzuki-Miyaura and Buchwald-Hartwig reactions serve as a practical guide for researchers to harness the synthetic potential of this versatile intermediate. As the demand for novel, potent, and selective small molecule therapeutics continues to grow, the strategic application of such well-designed building blocks will be instrumental in accelerating the drug discovery process.
References
- 1. Synthesis of 4-aminoquinazolines by palladium-catalyzed intramolecular imidoylation of N-(2-bromoaryl)amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]
- 6. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]
- 7. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Bromo-8-methoxy-2-methylquinoline in Materials Science
Introduction: Unlocking the Potential of a Versatile Quinoline Building Block
In the dynamic field of materials science, particularly in the realm of organic electronics, the rational design of molecular components is paramount. Quinoline derivatives have emerged as a significant class of N-heterocyclic compounds, prized for their rigid, planar structure and rich electronic properties that make them suitable for applications in Organic Light-Emitting Diodes (OLEDs). The subject of this guide, 4-Bromo-8-methoxy-2-methylquinoline, represents a strategically functionalized scaffold. While direct applications of this specific molecule are not yet extensively documented, its constituent parts—the quinoline core, a reactive bromine atom, and property-tuning methoxy and methyl groups—provide a clear roadmap for its use as a versatile precursor for advanced materials.
The bromine atom at the 4-position is the linchpin for synthetic versatility, offering a prime site for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination.[1][2] These powerful reactions enable the straightforward introduction of a wide array of functional groups, allowing for the precise tuning of the molecule's electronic and photophysical characteristics. The electron-donating methoxy and methyl groups further modulate the HOMO/LUMO energy levels, influencing the emission color and charge transport properties of any resulting material.[3][4]
This document serves as a forward-looking guide for researchers, providing detailed protocols to leverage this compound as a foundational building block for the synthesis of novel emissive and charge-transporting materials for OLEDs and other organic electronic devices.
PART 1: Synthetic Pathways for Advanced OLED Materials
The primary application of this compound in materials science is as an intermediate for the synthesis of more complex, functional molecules. The bromo-substituent is readily transformed via cross-coupling chemistry to introduce moieties that impart desired optical and electronic properties.
Synthesis of Emissive Materials via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, ideal for attaching aryl groups that can extend the π-conjugation of the quinoline core, thereby tuning the emission wavelength.[1][5] By coupling this compound with various arylboronic acids, a library of potential fluorescent emitters can be generated.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the synthesis of a hypothetical 4-aryl-8-methoxy-2-methylquinoline, a potential blue-emitting fluorophore.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-(diphenylamino)phenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane and Water (degassed)
-
Standard Schlenk line glassware
-
Argon or Nitrogen gas
Experimental Workflow Diagram:
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Detailed Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-8-methoxy-2-methylquinoline.
Synthesis of Hole-Transporting Materials via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds.[2][6] By coupling this compound with aromatic amines (e.g., carbazole or diphenylamine), materials with potential hole-transporting properties can be synthesized. These materials are crucial for facilitating the injection and transport of positive charge carriers in OLEDs.[7][8]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines the synthesis of a hypothetical N-aryl-8-methoxy-2-methylquinolin-4-amine, a potential hole-transporting material.
Materials:
-
This compound
-
Aromatic amine (e.g., Carbazole)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (or another suitable ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard Schlenk line glassware
-
Argon or Nitrogen gas
Experimental Workflow Diagram:
Caption: Workflow for the Buchwald-Hartwig amination reaction.
Detailed Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the aromatic amine (1.1 eq), and NaOtBu (1.4 eq).
-
Catalyst Preparation: In a separate flask under an inert atmosphere, prepare the active catalyst by stirring Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) in anhydrous toluene for 10-15 minutes.
-
Inert Atmosphere: Seal the flask containing the reactants and evacuate and backfill with argon or nitrogen three times.
-
Reaction: Add anhydrous toluene to the reactants, followed by the catalyst solution via syringe. Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Quench with water and extract with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-8-methoxy-2-methylquinolin-4-amine.
PART 2: Application in Organic Light-Emitting Diodes (OLEDs)
The novel materials synthesized from this compound can be incorporated into multi-layer OLED devices. The following protocol outlines a general procedure for fabricating a solution-processed OLED, assuming the synthesized material is soluble and will be used in the emissive layer.
Table 1: Representative OLED Device Architecture
| Layer | Material Example | Function |
| Cathode | LiF / Al | Electron Injection |
| Electron Transport Layer (ETL) | TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene) | Electron Transport and Hole Blocking |
| Emissive Layer (EML) | Synthesized Quinoline Derivative (Host or Emitter) | Light Generation |
| Hole Transport Layer (HTL) | PEDOT:PSS or Synthesized HTM | Hole Injection and Transport |
| Anode | Indium Tin Oxide (ITO) | Transparent Hole-Injecting Electrode |
| Substrate | Glass | Support |
Protocol 3: Fabrication of a Multi-Layer OLED via Spin-Coating
This protocol provides a general workflow for the fabrication of a simple OLED device. All solution-based steps should be performed in an inert atmosphere (e.g., a glovebox).
Materials:
-
ITO-coated glass substrates
-
PEDOT:PSS aqueous dispersion
-
Synthesized quinoline derivative (dissolved in a suitable solvent like chloroform or toluene)
-
Materials for ETL and cathode (for thermal evaporation)
-
Solvents for cleaning (Acetone, Isopropanol, Deionized water)
Device Fabrication Workflow Diagram:
Caption: Step-by-step workflow for the fabrication of a simple OLED device.
Detailed Procedure:
-
Substrate Cleaning: Sequentially sonicate the ITO-coated glass substrates in acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrates with a stream of nitrogen and treat with oxygen plasma to improve the work function and wettability of the ITO surface.
-
Hole Transport Layer (HTL) Deposition: Inside a glovebox, spin-coat a layer of filtered PEDOT:PSS onto the ITO surface. A typical spin-coating recipe is 500 rpm for 10 seconds (for spreading) followed by 4000 rpm for 40 seconds. Anneal the substrates on a hotplate at 140°C for 15 minutes.
-
Emissive Layer (EML) Deposition: Prepare a solution of the synthesized quinoline derivative (e.g., 5-10 mg/mL in chloroform). Spin-coat the EML solution onto the HTL. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-50 nm). Anneal the film to remove residual solvent.
-
ETL and Cathode Deposition: Transfer the substrates to a thermal evaporator. Sequentially deposit the electron transport layer (e.g., TPBi, ~30 nm) and the cathode (e.g., LiF at 1 nm followed by Al at 100 nm) through a shadow mask to define the active area of the device.
-
Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate it using a UV-curable epoxy and a cover glass inside the glovebox.
Conclusion
This compound stands as a promising and highly adaptable starting material for the synthesis of novel organic semiconductors. Its strategic functionalization allows for the application of powerful synthetic methodologies like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These techniques pave the way for the creation of a diverse range of materials with tailored photophysical and electronic properties, suitable for use as emitters or charge transporters in OLEDs. The protocols detailed herein provide a foundational framework for researchers to explore the vast potential of this versatile quinoline building block in the advancement of materials science.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. troindia.in [troindia.in]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Polymer Hole Transport Materials for Perovskite Solar Cells via Buchwald–Hartwig Amination | Ambeed [ambeed.com]
Application Note & Protocols: Strategic Synthesis of Amine Derivatives from 4-Bromo-8-methoxy-2-methylquinoline
Abstract
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities ranging from antimalarial to anticancer.[1][2][3] This document provides a comprehensive technical guide for researchers and drug development professionals on the synthesis of novel amine derivatives starting from 4-Bromo-8-methoxy-2-methylquinoline. We delve into the two primary and most effective synthetic strategies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This guide offers detailed, step-by-step protocols, explains the mechanistic rationale behind experimental choices, and presents troubleshooting insights to empower chemists in the efficient development of new chemical entities.
Introduction: The Enduring Significance of the 4-Aminoquinoline Core
The quinoline ring system, first isolated from coal tar in 1834, has become an integral scaffold in pharmacology.[4] Specifically, the attachment of an amino group at the 4-position gives rise to a class of compounds with profound biological importance. Marketed drugs such as Chloroquine and Hydroxychloroquine (antimalarials), Bosutinib (a tyrosine kinase inhibitor for cancer), and Tacrine (for Alzheimer's disease) all feature this critical pharmacophore.[1][2][4] The 4-aminoquinoline moiety's versatility allows it to accumulate in acidic cellular compartments like lysosomes, a key property for its action against malaria parasites and in cancer chemotherapy.[1][2]
The starting material, this compound, is an ideal precursor for diversification. The bromine atom at the C4 position is strategically placed for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of primary and secondary amines to explore the chemical space for novel biological activities.
Overview of Synthetic Strategies
The formation of a C(sp²)–N bond on an electron-rich heterocyclic system like quinoline requires specific catalytic methods. Direct nucleophilic aromatic substitution (SNAr) is generally inefficient for an unactivated aryl bromide, as this mechanism typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[5][6][7] Therefore, transition-metal-catalyzed cross-coupling reactions are the methods of choice.
Diagram 1: High-level experimental workflow for amine derivative synthesis.
Table 1: Comparison of Primary C-N Cross-Coupling Methodologies
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper (e.g., CuI, Cu powder) |
| Ligand | Bulky, electron-rich phosphines (e.g., X-Phos, BINAP, DavePhos) | Diamines, amino acids (e.g., L-proline), phenanthroline |
| Base | Strong, non-nucleophilic (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) | Typically K₂CO₃, K₃PO₄, or other inorganic bases |
| Temperature | Milder (Typically 80-120 °C) | Harsher (Often >150 °C, though modern methods are milder)[8] |
| Pros | High functional group tolerance, broad substrate scope, high yields, milder conditions.[9][10] | Low cost of copper catalyst, effective for specific substrates.[11][12] |
| Cons | High cost of palladium and ligands, sensitivity to air/moisture.[10] | Often requires higher temperatures, longer reaction times, and may have a narrower substrate scope.[8] |
Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is arguably the most versatile and widely used method for forming aryl C-N bonds.[9][10] The reaction's success hinges on a catalytic cycle involving a palladium(0) species that undergoes oxidative addition into the aryl-bromide bond, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the desired product and regenerate the catalyst.
Causality Behind Component Selection:
-
Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common choices. They are stable Pd(II) or Pd(0) sources that are reduced in situ to the active Pd(0) catalyst.
-
Ligand: The choice of ligand is critical. Bulky, electron-rich biaryl phosphine ligands (e.g., X-Phos, DavePhos) are essential.[13] The bulkiness promotes the reductive elimination step, while the electron-donating nature facilitates the initial oxidative addition into the C-Br bond.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is required to deprotonate the coordinated amine, forming the palladium-amido complex necessary for reductive elimination.[13]
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are used to prevent quenching of the strong base and to ensure solubility of the reactants and catalytic species.[13]
Diagram 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 3.1: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)
-
X-Phos (2-10 mol%)
-
Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the chosen amine, the base (NaOtBu or K₃PO₄), Pd(OAc)₂, and the X-Phos ligand.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.[13]
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours. Microwave-assisted heating can significantly reduce reaction times.[14]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic layer in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure amine derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS).[4][15]
Table 2: Representative Conditions and Expected Outcomes
| Amine Type | Example Amine | Base | Typical Yield Range | Notes |
| Primary Aliphatic | Benzylamine | NaOtBu | 75-95% | Generally high reactivity. |
| Secondary Cyclic | Morpholine | NaOtBu | 80-98% | Excellent coupling partners due to defined conformation. |
| Primary Aromatic | Aniline | K₃PO₄ | 60-85% | Less nucleophilic than aliphatic amines; may require slightly longer reaction times or higher catalyst loading. |
| Challenging | Ammonia | LHMDS | Varies | Requires specialized ammonia equivalents (e.g., benzophenone imine) or specific catalyst systems to avoid catalyst inhibition.[9] |
Method 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical C-N bond-forming reaction that uses a copper catalyst.[8] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols have been developed that use catalytic copper with ligands, allowing for milder conditions.[11][12][16]
Causality Behind Component Selection:
-
Copper Catalyst: Copper(I) iodide (CuI) is the most common and effective catalyst. It is believed to form a copper(I) amide in situ, which then reacts with the aryl halide.[8]
-
Ligand: The addition of a ligand, such as L-proline or a diamine like 1,10-phenanthroline, is crucial for modern Ullmann reactions. The ligand stabilizes the copper center, increases its solubility, and facilitates the catalytic cycle, allowing for lower reaction temperatures.[17]
-
Solvent: High-boiling polar aprotic solvents like DMSO, DMF, or NMP are typically used to ensure reactants remain in solution at the required temperatures.[8]
Protocol 4.1: General Procedure for Ligand-Accelerated Ullmann Condensation
Materials:
-
This compound (1.0 equiv)
-
Amine (2.0 equiv)
-
Copper(I) Iodide (CuI) (5-10 mol%)
-
L-Proline (10-20 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Anhydrous DMSO
-
Reaction vessel
Step-by-Step Methodology:
-
Vessel Preparation: In a reaction vessel, combine this compound, the amine, CuI, L-proline, and K₂CO₃.
-
Solvent Addition: Add anhydrous DMSO.
-
Reaction: Heat the mixture to 90-130 °C with stirring. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate. The aqueous layer may need to be treated with aqueous ammonia to remove copper salts by forming the soluble copper-ammonia complex.
-
Purification & Characterization: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography as described in Protocol 3.1. Characterize the final product by spectroscopic methods.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Ensure the reaction is run under a strictly inert atmosphere and with anhydrous solvents to prevent catalyst poisoning.[13] |
| Poor choice of ligand/base | Screen a panel of ligands (e.g., DavePhos, S-Phos, Josiphos) and bases (e.g., K₃PO₄, Cs₂CO₃, LHMDS). The optimal combination is substrate-dependent.[13] | |
| Formation of Side Products | Hydrodehalogenation (replacement of Br with H) | This can occur if moisture is present or if the reductive elimination is slow. Use a more electron-rich, bulky ligand to accelerate the final step. |
| Homocoupling of the amine or aryl halide | Adjust the catalyst-to-ligand ratio. Ensure slow addition of reagents if necessary. |
Conclusion
The synthesis of amine derivatives from this compound is readily achievable through well-established transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination stands out as the premier method, offering mild conditions, high yields, and exceptional functional group tolerance. For cost-conscious applications or specific substrate pairings, the modern ligand-accelerated Ullmann condensation provides a viable and effective alternative. By understanding the mechanistic principles and carefully selecting the reaction components, researchers can efficiently generate diverse libraries of 4-aminoquinoline derivatives for evaluation in drug discovery programs.
References
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 4. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights | MDPI [mdpi.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mild method for Ullmann coupling reaction of amines and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Mild method for Ullmann coupling reaction of amines and aryl halides. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Bromo-8-methoxy-2-methylquinoline
Introduction
The quinoline scaffold is a privileged heterocyclic motif deeply embedded in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1][2][3] Derivatives of 8-methoxy-2-methylquinoline, in particular, are explored for a range of biological activities, including antimicrobial and antimalarial properties.[1][3] The synthetic utility of these scaffolds is greatly enhanced by strategic functionalization. 4-Bromo-8-methoxy-2-methylquinoline serves as a highly versatile and valuable building block in this context.[4] The presence of a bromine atom at the C4-position provides a reactive handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the facile construction of new carbon-carbon and carbon-nitrogen bonds.[5]
This guide provides an in-depth exploration of key palladium-catalyzed transformations utilizing this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles and rationale for experimental design choices. The protocols described herein are representative procedures designed to be self-validating and adaptable starting points for specific research applications.
Section 1: The Suzuki-Miyaura Coupling
Principle and Application
The Suzuki-Miyaura coupling is one of the most powerful and widely utilized methods for forming C(sp²)-C(sp²) bonds.[6] It involves the reaction of an organoboron species (typically a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex.[7] For this compound, this reaction is instrumental for introducing a diverse range of aryl and vinyl substituents at the C4-position, enabling the expansion of compound libraries for structure-activity relationship (SAR) studies in drug discovery.[8][9]
Catalytic Cycle and Mechanism
The catalytic cycle of the Suzuki reaction is a well-established sequence involving three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent transfers its organic group to the palladium center, typically facilitated by a base. The base activates the boronic acid, forming a more nucleophilic borate species which facilitates the transfer.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]
Caption: Fig. 1: Suzuki-Miyaura Catalytic Cycle
Experimental Protocol: Synthesis of 4-Aryl-8-methoxy-2-methylquinoline
This protocol is a representative procedure for the Suzuki coupling of this compound with a generic arylboronic acid.[7][11]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 equiv)
-
Solvent (e.g., Toluene, 1,4-Dioxane, or DMF/Water mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (4-24 hours). Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-8-methoxy-2-methylquinoline.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2.0) | Toluene/H₂O | 90 | ~85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ (3.0) | 1,4-Dioxane | 100 | ~90 |
| 3-Pyridylboronic acid | Pd₂(dba)₃/SPhos (2) | K₂CO₃ (2.0) | Toluene | 110 | ~78 |
| Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2.5) | DMF | 80 | ~75 |
Section 2: The Heck Reaction
Principle and Application
The Heck reaction (or Mizoroki-Heck reaction) is a palladium-catalyzed method for C-C bond formation between an unsaturated halide and an alkene.[12][13] This transformation is highly valuable for synthesizing substituted alkenes.[12] When applied to this compound, the Heck reaction allows for the introduction of alkenyl side chains at the C4-position, creating key intermediates for natural product synthesis and materials science applications.[14]
Catalytic Cycle and Mechanism
The Heck reaction follows a Pd(0)/Pd(II) catalytic cycle distinct from the Suzuki coupling:[12]
-
Oxidative Addition: Pd(0) inserts into the aryl-bromide bond of the quinoline substrate, forming a Pd(II) complex.
-
Carbopalladation (Migratory Insertion): The alkene coordinates to the palladium center and then inserts into the Pd-Aryl bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the new alkene C=C bond and a palladium-hydride species. This step typically proceeds with syn-elimination and dictates the stereochemistry of the product.[15]
-
Base-promoted Regeneration: A base regenerates the Pd(0) catalyst from the palladium-hydride complex, completing the cycle.[15]
Caption: Fig. 2: Heck Reaction Catalytic Cycle
Experimental Protocol: Synthesis of 4-Alkenyl-8-methoxy-2-methylquinoline
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate, styrene) (1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, Pd/C) (1-5 mol%)
-
Ligand (optional, e.g., PPh₃, P(o-tol)₃) (2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃) (1.5 - 2.0 equiv)
-
Solvent (e.g., DMF, Acetonitrile, Toluene)
Procedure:
-
In a sealed tube or pressure vessel, combine this compound, the palladium catalyst, and any phosphine ligand (if used).
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add the degassed solvent, the alkene, and the base via syringe.
-
Seal the vessel and heat to the reaction temperature (typically 100-140 °C) with stirring for 12-48 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the reaction solvent or ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The residue can be taken up in a suitable organic solvent and washed with water to remove inorganic salts.
-
Dry the organic phase (Na₂SO₄), filter, and concentrate.
-
Purify the crude material via flash column chromatography to obtain the pure product.
Section 3: The Sonogashira Coupling
Principle and Application
The Sonogashira coupling is a highly efficient method for forming a C(sp)-C(sp²) bond by reacting a terminal alkyne with an aryl or vinyl halide.[16][17] The reaction is unique in that it typically employs a dual-catalyst system: a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst.[16] For the this compound scaffold, this reaction provides a direct route to 4-alkynyl derivatives, which are valuable precursors for synthesizing more complex heterocyclic systems and are used in materials with interesting electronic properties.[17][18]
Catalytic Cycle and Mechanism
The widely accepted mechanism involves two interconnected catalytic cycles:
-
Palladium Cycle: Similar to other cross-coupling reactions, this cycle starts with the oxidative addition of the 4-bromoquinoline to a Pd(0) species.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species is more reactive than the alkyne itself.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The aryl and alkynyl groups are eliminated from the palladium center, yielding the final product and regenerating the Pd(0) catalyst.[17]
Caption: Fig. 3: Sonogashira Dual Catalytic Cycle
Experimental Protocol: Synthesis of 4-Alkynyl-8-methoxy-2-methylquinoline
This is a general protocol for a copper-co-catalyzed Sonogashira reaction.[11][19]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 - 2.0 equiv)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) (1-3 mol%)
-
Copper(I) Iodide (CuI) (1-5 mol%)
-
Amine Base (e.g., Et₃N, DIPEA) (serves as base and often as solvent)
-
Co-solvent (e.g., THF, Toluene)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).
-
Add the degassed co-solvent (if used) followed by the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Once complete, dilute the reaction mixture with an organic solvent like ethyl acetate or CH₂Cl₂.
-
Wash the solution with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Section 4: The Buchwald-Hartwig Amination
Principle and Application
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[20][21] It enables the synthesis of aryl amines from aryl halides and primary or secondary amines.[22][23] This reaction is of paramount importance in pharmaceutical chemistry, as the aryl amine moiety is a common feature in bioactive molecules.[24] Applying this reaction to this compound allows for the direct installation of various amino groups at the C4-position, providing access to a wide array of derivatives with potential pharmacological activity.[24]
Catalytic Cycle and Mechanism
The mechanism of the Buchwald-Hartwig amination is similar in principle to other palladium-catalyzed cross-couplings but has its own nuances:[20][21]
-
Oxidative Addition: A Pd(0) complex reacts with the 4-bromoquinoline to generate a Pd(II) species.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) then deprotonates the coordinated amine to form a palladium amido complex.[21]
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.[20] The choice of ligand is critical in this step to promote efficient reductive elimination over competing side reactions like beta-hydride elimination.[20]
Caption: Fig. 4: General Workflow for Cross-Coupling
Experimental Protocol: Synthesis of 4-Amino-8-methoxy-2-methylquinolines
This protocol requires strictly anhydrous and anaerobic conditions due to the sensitivity of the catalysts and strong bases used.[25]
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.1 - 1.5 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, G3-Xantphos) (1-3 mol%)
-
Ligand (e.g., XantPhos, BINAP, RuPhos) (1.2 - 1.5x Pd loading)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4 - 2.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane)
Procedure:
-
Inside a glovebox, add the palladium pre-catalyst, ligand, and base to a flame-dried Schlenk tube or vial.
-
Add this compound.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the vessel tightly.
-
Remove the vessel from the glovebox and place it in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).
-
Stir for the required duration (4-24 hours), monitoring by LC-MS.
-
After cooling, carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Summary: Buchwald-Hartwig Amination Conditions
| Amine | Catalyst/Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / XantPhos (2) | NaOtBu (1.5) | Toluene | 100 | ~92 |
| Aniline | Pd(OAc)₂ / BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | ~85 |
| Benzylamine | G3-RuPhos (1) | K₃PO₄ (2.0) | t-Amyl Alcohol | 110 | ~88 |
| Ammonia (as LHMDS) | Pd(OAc)₂ / BrettPhos (2) | LiHMDS (2.0) | Toluene | 90 | ~70 |
References
- 1. chemimpex.com [chemimpex.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - this compound (C11H10BrNO) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 23. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols: 4-Bromo-8-methoxy-2-methylquinoline as a Versatile Building Block for Novel Anticancer Agents
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 4-Bromo-8-methoxy-2-methylquinoline as a key building block for the synthesis of novel anticancer agents. We present detailed, field-proven protocols for the derivatization of this scaffold, focusing on robust synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction. Furthermore, we provide standardized protocols for the in vitro biological evaluation of synthesized compounds, including cell viability assays, and discuss the underlying mechanisms of action often associated with quinoline-based therapeutics, such as kinase inhibition. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to empower researchers in their quest for next-generation cancer therapies.
Introduction: The Quinoline Scaffold as a Cornerstone in Oncology
Quinoline and its derivatives have consistently demonstrated a broad spectrum of pharmacological activities, with a significant impact on anticancer drug discovery.[2][3] These heterocyclic compounds can exert their effects through various mechanisms, including DNA intercalation, inhibition of topoisomerase, and modulation of key signaling pathways that are often dysregulated in cancer.[4][5] Specifically, functionalized quinolines have been developed as potent inhibitors of protein kinases, such as PI3K, Src, and Pim-1 kinase, which are critical nodes in cancer cell proliferation, survival, and metastasis.[4][6]
This compound is a strategically designed building block that offers multiple avenues for chemical modification. The bromine atom at the C4-position serves as a versatile handle for introducing diverse chemical moieties via modern cross-coupling reactions. The methoxy and methyl groups on the quinoline core can also be modified or can serve to modulate the physicochemical properties and biological activity of the final compounds. This guide will focus on leveraging the C4-bromo position for the synthesis of novel aryl-substituted quinolines, a class of compounds with demonstrated potential as anticancer agents.
Synthesis of 4-Aryl-8-methoxy-2-methylquinoline Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[7] Its tolerance of a wide range of functional groups and its generally mild reaction conditions make it an ideal choice for the derivatization of our core scaffold.[8][9]
Rationale for Method Selection
The palladium-catalyzed Suzuki reaction between an aryl halide (this compound) and an organoboron reagent (arylboronic acid or ester) provides a reliable route to biaryl compounds.[10][11] We have selected a Pd₂(dba)₃/SPhos catalyst system, which is known for its high efficiency and broad substrate scope, particularly with heteroaromatic halides. The use of a base, such as K₂CO₃, is crucial for the activation of the boronic acid in the catalytic cycle.[7] A mixture of 1,4-dioxane and water is a common solvent system that facilitates the dissolution of both organic and inorganic reagents.[8]
Experimental Workflow: Suzuki-Miyaura Coupling
References
- 1. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. ijmphs.com [ijmphs.com]
- 5. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 4-Bromo-8-methoxy-2-methylquinoline in Organic Optoelectronic Materials
Introduction: The Strategic Role of Quinoline Scaffolds in Advanced Optoelectronics
Quinoline and its derivatives represent a significant class of heterocyclic compounds that have become indispensable in the field of organic electronics.[1] Their inherent properties, such as high thermal and chemical stability, excellent electron-transporting capabilities, and a rigid, planar structure, make them prime candidates for various roles within organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices.[2][3] The versatility of the quinoline core allows for strategic functionalization to fine-tune its photophysical and electronic characteristics.[1]
This guide focuses on a specific, promising derivative: 4-Bromo-8-methoxy-2-methylquinoline . This molecule is architecturally designed for multifaceted applications in organic optoelectronics. The strategic placement of its functional groups—a bromine atom at the 4-position, a methoxy group at the 8-position, and a methyl group at the 2-position—provides a unique combination of properties that can be leveraged for the development of high-performance materials.
The bromine atom serves as a versatile synthetic handle for post-functionalization via cross-coupling reactions, enabling the creation of more complex molecular structures with tailored properties.[1] The electron-donating methoxy group and the methyl group can influence the molecule's solubility, film-forming characteristics, and electronic energy levels.[4]
Core Compound Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀BrNO | [5] |
| Molecular Weight | 252.11 g/mol | [5] |
| IUPAC Name | This compound | [6] |
| CAS Number | 927800-62-2 | [6] |
| Canonical SMILES | CC1=CC(=C2C=CC=C(C2=N1)OC)Br | [5] |
Rationale for Application in Organic Optoelectronics
The utility of this compound in organic optoelectronics stems from its potential to serve as a foundational building block for more complex, high-performance materials. Its core quinoline structure provides the necessary electronic properties for charge transport, while the bromo-substituent opens a gateway for molecular engineering.
Key Advantages:
-
Tunable Electronic Properties: The electron-withdrawing nature of the quinoline ring system, modulated by the electron-donating methoxy group, allows for precise control over the HOMO and LUMO energy levels. This is critical for optimizing charge injection and transport in multilayer devices.[2]
-
Synthetic Versatility: The bromine atom at the 4-position is a key feature, enabling facile modification through established synthetic routes like Suzuki or Buchwald-Hartwig cross-coupling reactions. This allows for the attachment of various functional moieties to create materials with specific properties, such as hole-transporting, electron-transporting, or emissive units.
-
Enhanced Morphological Stability: The rigid quinoline core contributes to the formation of stable amorphous films, which is crucial for preventing crystallization and ensuring the long-term operational stability of optoelectronic devices.
-
Potential for High Triplet Energy: Quinoline-based hosts are known for their potential to exhibit high triplet energies, a critical requirement for efficient blue phosphorescent OLEDs (PhOLEDs).
Application Protocol I: Synthesis of a Bipolar Host Material for High-Efficiency PhOLEDs
This protocol describes a hypothetical synthetic route to a bipolar host material for PhOLEDs, using this compound as a key intermediate. The goal is to synthesize a molecule that combines both hole-transporting (carbazole) and electron-transporting (quinoline) moieties.
Workflow for Synthesis of a Bipolar Host Material
Caption: Synthetic workflow for a bipolar host material.
Step-by-Step Synthesis Protocol:
-
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), carbazole (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base Addition: Add a 2M aqueous solution of Na₂CO₃ (3.0 eq) and toluene (50 mL).
-
Reaction Execution: Heat the mixture to reflux under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with brine (3 x 50 mL). Dry the organic layer over anhydrous MgSO₄ and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure bipolar host material.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Application Protocol II: Fabrication of a Solution-Processed OLED
This protocol outlines the fabrication of a multilayer OLED using the synthesized bipolar host material and a phosphorescent emitter.
OLED Fabrication Workflow
Caption: Step-by-step workflow for OLED fabrication.
Detailed Fabrication Procedure:
-
Substrate Preparation: Sequentially clean patterned indium tin oxide (ITO)-coated glass substrates by ultrasonication in acetone, isopropyl alcohol (IPA), and deionized water for 15 minutes each. Dry the substrates in an oven at 120°C for 30 minutes.
-
Hole Injection Layer (HIL): Treat the cleaned ITO substrates with UV-ozone for 10 minutes to improve the work function.
-
Hole Transport Layer (HTL): Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO surface at 4000 rpm for 60 seconds. Anneal the substrates at 150°C for 15 minutes in a nitrogen-filled glovebox.
-
Emissive Layer (EML): Prepare a solution of the synthesized bipolar host material and a phosphorescent emitter (e.g., Ir(ppy)₃) in a suitable solvent like chlorobenzene. A typical doping concentration is 5-10 wt%. Spin-coat the EML solution onto the HTL and anneal at 80°C for 20 minutes.
-
Electron Transport Layer (ETL): Transfer the substrates to a thermal evaporator. Deposit a 30 nm thick layer of 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) as the ETL.
-
Cathode Deposition: Subsequently, deposit a 1 nm layer of lithium fluoride (LiF) as an electron injection layer, followed by a 100 nm layer of aluminum (Al) as the cathode.
-
Encapsulation: Encapsulate the fabricated device using a UV-curable epoxy resin and a glass lid to protect it from atmospheric moisture and oxygen.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and operational lifetime of the device.
Expected Performance and Data
The following table presents hypothetical but plausible performance data for an OLED fabricated using the synthesized bipolar host material derived from this compound.
| Parameter | Expected Value |
| Turn-on Voltage | ~3.5 V |
| Maximum Luminance | > 10,000 cd/m² |
| Maximum Current Efficiency | ~40 cd/A |
| Maximum Power Efficiency | ~35 lm/W |
| Maximum External Quantum Efficiency (EQE) | ~18% |
| Electroluminescence Peak | Dependent on the emitter used |
| CIE Coordinates (1931) | Dependent on the emitter used |
Troubleshooting and Optimization
-
Low Device Efficiency:
-
Cause: Poor film morphology, unbalanced charge injection, or inefficient energy transfer.
-
Solution: Optimize the annealing temperature of the EML, adjust the doping concentration of the emitter, and vary the thickness of the charge transport layers.
-
-
High Turn-on Voltage:
-
Cause: Large energy barriers for charge injection.
-
Solution: Introduce appropriate interlayers at the electrode/organic interfaces or modify the energy levels of the transport layers.
-
-
Poor Device Stability:
-
Cause: Material degradation or morphological instability.
-
Solution: Ensure a high purity of the synthesized materials and improve the encapsulation process to minimize exposure to oxygen and moisture.
-
Conclusion
This compound is a strategically designed molecule with significant potential as a versatile building block for advanced organic optoelectronic materials. Its quinoline core provides a robust platform with desirable electronic properties, while the bromo-substituent allows for extensive synthetic modifications. The protocols and expected performance data presented in this guide, though based on the established properties of the quinoline class of materials, provide a solid framework for researchers and scientists to explore the full potential of this promising compound in the development of next-generation OLEDs and other organic electronic devices.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Organic optoelectronics creating new opportunities for science and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. troindia.in [troindia.in]
- 5. PubChemLite - this compound (C11H10BrNO) [pubchemlite.lcsb.uni.lu]
- 6. chem-space.com [chem-space.com]
Application Note: Comprehensive Structural Elucidation of 4-Bromo-8-methoxy-2-methylquinoline using NMR and Mass Spectrometry
Introduction
Substituted quinolines are a class of heterocyclic aromatic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. The precise characterization of their molecular structure is paramount for understanding structure-activity relationships (SAR) and ensuring the quality of synthesized materials. This application note provides a detailed guide to the structural analysis of a specific quinoline derivative, 4-Bromo-8-methoxy-2-methylquinoline, using two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
This document outlines optimized protocols for sample preparation and data acquisition, followed by an in-depth interpretation of the expected spectral data. The methodologies described herein are designed to provide unambiguous structural confirmation and are grounded in established principles of analytical chemistry, ensuring data integrity and reproducibility for researchers in drug discovery and chemical synthesis.
Physicochemical Properties & Handling
A thorough understanding of the analyte's properties is critical for safe handling and optimal experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀BrNO | - |
| Molecular Weight | 252.11 g/mol | - |
| Appearance | Expected to be a solid | |
| Solubility | Soluble in CDCl₃, DMSO-d₆ | General lab experience |
| Safety | Handle with appropriate personal protective equipment (PPE). Refer to the material safety data sheet (MSDS) before use. Halogenated organic compounds should be handled in a well-ventilated fume hood. |
NMR Spectroscopic Analysis
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, ¹H and ¹³C NMR provide direct information about the chemical environment of hydrogen and carbon atoms, respectively, while 2D NMR techniques can establish connectivity.
Experimental Protocol: NMR
This protocol is optimized for a standard 400 MHz NMR spectrometer.
A. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
B. Instrument Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 |
| Acquisition Time | ~4 s | ~1 s |
| Relaxation Delay (d1) | 2 s | 2 s |
| Number of Scans (ns) | 16 | 1024 |
| Spectral Width | 16 ppm | 240 ppm |
Predicted ¹H NMR Spectral Data & Interpretation
The expected ¹H NMR spectrum will show distinct signals for the aromatic protons, the methyl group, and the methoxy group. The chemical shifts (δ) are influenced by the electronic effects of the substituents (bromo, methoxy, and methyl groups).
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H5 | 7.6 - 7.8 | Doublet (d) | 1H | Deshielded by the anisotropic effect of the quinoline ring system and adjacent to the electron-withdrawing bromine atom. |
| H6 | 7.2 - 7.4 | Triplet (t) | 1H | Exhibits coupling to both H5 and H7. |
| H7 | 6.9 - 7.1 | Doublet (d) | 1H | Shielded by the electron-donating effect of the methoxy group at C8. |
| H3 | 7.3 - 7.5 | Singlet (s) | 1H | Appears as a singlet due to the absence of adjacent protons. |
| -OCH₃ | 3.9 - 4.1 | Singlet (s) | 3H | Characteristic chemical shift for a methoxy group attached to an aromatic ring. |
| -CH₃ | 2.6 - 2.8 | Singlet (s) | 3H | Typical chemical shift for a methyl group attached to an aromatic ring. |
Predicted ¹³C NMR Spectral Data & Interpretation
The ¹³C NMR spectrum will provide information on all eleven carbon atoms in the molecule.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C2 | 158 - 162 | Attached to nitrogen and bearing a methyl group. |
| C3 | 120 - 124 | Aromatic CH. |
| C4 | 122 - 126 | Attached to the bromine atom (ipso-carbon). |
| C4a | 148 - 152 | Bridgehead carbon. |
| C5 | 128 - 132 | Aromatic CH. |
| C6 | 124 - 128 | Aromatic CH. |
| C7 | 110 - 114 | Aromatic CH, shielded by the methoxy group. |
| C8 | 155 - 159 | Attached to the methoxy group. |
| C8a | 140 - 144 | Bridgehead carbon. |
| -OCH₃ | 55 - 60 | Methoxy carbon. |
| -CH₃ | 23 - 27 | Methyl carbon. |
Mass Spectrometric Analysis
Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation analysis.
Experimental Protocol: Mass Spectrometry
This protocol is suitable for an Electrospray Ionization (ESI) source coupled to a Quadrupole Time-of-Flight (Q-TOF) mass analyzer.
A. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of methanol and water containing 0.1% formic acid. The acid promotes protonation for ESI in positive ion mode.
B. Instrument Parameters:
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Mass Range | 50 - 500 m/z |
| Collision Energy (for MS/MS) | Ramped 10-40 eV |
Predicted Mass Spectrum & Fragmentation
The key to identifying this compound by mass spectrometry is the characteristic isotopic pattern of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are nearly equal in abundance. This results in two molecular ion peaks ([M+H]⁺) separated by 2 Da with a relative intensity ratio of approximately 1:1.
Expected Molecular Ions:
-
[M(⁷⁹Br)+H]⁺: m/z 252.00
-
[M(⁸¹Br)+H]⁺: m/z 254.00
Fragmentation Pathway:
Tandem MS (MS/MS) experiments can be performed to induce fragmentation of the molecular ion, providing further structural confirmation. A plausible fragmentation pathway involves the loss of common neutral fragments.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Bromo-8-methoxy-2-methylquinoline
Welcome to the technical support center for the synthesis of 4-Bromo-8-methoxy-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this important quinoline derivative. Here, we delve into common experimental challenges, provide detailed, step-by-step protocols, and explain the chemical principles behind our recommendations to enhance yield and purity.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the synthesis of this compound, which is typically approached via a variation of established quinoline syntheses like the Combes or Doebner-von Miller reactions, followed by a bromination step.
Issue 1: Low Yield in the Initial Quinoline Ring Formation
A primary challenge in quinoline synthesis is often a low yield of the core heterocyclic structure before the bromination step. This can stem from several factors, including side reactions and incomplete conversion.
Question: My Combes-type synthesis of 8-methoxy-2-methylquinoline is resulting in a low yield and a significant amount of tar-like byproducts. What are the likely causes and how can I mitigate this?
Answer: The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[1] In the case of 8-methoxy-2-methylquinoline, this would typically involve the reaction of o-anisidine (2-methoxyaniline) with acetylacetone. The harsh acidic conditions and elevated temperatures required for the cyclization step can lead to polymerization and charring of the reactants and intermediates.[2]
Causality and Mitigation Strategies:
-
Acid Catalyst Choice: While concentrated sulfuric acid is commonly used, it is a strong dehydrating agent and can promote side reactions.[3] Polyphosphoric acid (PPA) can be a milder and more effective alternative, often leading to cleaner reactions and improved yields.[1]
-
Temperature Control: The cyclization step is often the most critical. Overheating can drastically increase tar formation. It is crucial to maintain the lowest effective temperature that still allows for efficient ring closure. A step-wise heating approach, where the initial condensation is performed at a lower temperature before increasing it for cyclization, can be beneficial.
-
Reaction Time: Prolonged reaction times at high temperatures can degrade the product. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and avoid unnecessary decomposition.
Experimental Protocol: Optimized Combes Synthesis of 8-methoxy-2-methylquinoline
-
Condensation: In a round-bottom flask, combine o-anisidine (1.0 equivalent) and acetylacetone (1.1 equivalents). Stir the mixture at room temperature for 30 minutes. An exothermic reaction may occur, indicating the formation of the enamine intermediate.
-
Cyclization: Cool the mixture in an ice bath. Slowly and carefully add polyphosphoric acid (PPA) with efficient stirring.
-
Reaction: Gently heat the reaction mixture to 80-90 °C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.
-
Neutralization and Isolation: Neutralize the acidic solution with a base, such as a concentrated ammonium hydroxide solution, until the pH is basic. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Issue 2: Poor Regioselectivity and Side Products in Bromination
The introduction of the bromine atom at the C4 position of the 8-methoxy-2-methylquinoline ring can be challenging, with the potential for bromination at other positions or the formation of di-brominated products.
Question: During the bromination of 8-methoxy-2-methylquinoline, I am observing a mixture of products, including what appears to be 5-bromo and di-bromo derivatives. How can I improve the selectivity for the 4-bromo product?
Answer: The directing effects of the methoxy and methyl groups on the quinoline ring influence the position of electrophilic substitution. The methoxy group at C8 is an activating, ortho-, para-directing group, which can lead to bromination at the C5 and C7 positions.[4] The pyridine ring is generally deactivated towards electrophilic substitution, but the specific conditions can influence the outcome.
Causality and Mitigation Strategies:
-
Brominating Agent: The choice of brominating agent is critical. While elemental bromine (Br₂) can be used, it is highly reactive and can lead to over-bromination. N-Bromosuccinimide (NBS) is a milder and more selective brominating agent that often provides better control over the reaction.
-
Solvent: The solvent can influence the reactivity of the brominating agent and the substrate. Chlorinated solvents like chloroform or dichloromethane are commonly used.[5] Acetonitrile can also be a suitable solvent.[4]
-
Temperature: Performing the reaction at a lower temperature can enhance selectivity by favoring the kinetically controlled product. Running the reaction at 0 °C or even lower can significantly reduce the formation of undesired isomers.
Experimental Protocol: Selective Bromination of 8-methoxy-2-methylquinoline
-
Dissolution: Dissolve 8-methoxy-2-methylquinoline (1.0 equivalent) in a suitable solvent such as chloroform or acetonitrile in a round-bottom flask protected from light.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) in the same solvent dropwise over a period of 30-60 minutes, while maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extraction and Purification: Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel to isolate the desired this compound.
Issue 3: Difficulty in Product Purification
The final product can be challenging to purify, often being contaminated with starting materials, isomers, or tarry byproducts.
Question: After my synthesis, I am left with a dark, oily crude product that is difficult to purify by column chromatography. Are there alternative purification methods?
Answer: The presence of tarry impurities can indeed make chromatographic purification difficult.[2] Several strategies can be employed to clean up the crude product before final purification.
Purification Strategies:
-
Acid-Base Extraction: As a basic compound, the quinoline product can be separated from non-basic impurities. Dissolve the crude product in a suitable organic solvent and extract with dilute hydrochloric acid. The quinoline will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be washed with an organic solvent to remove neutral impurities. Finally, basifying the aqueous layer will precipitate the purified quinoline, which can be collected by filtration or extracted into a fresh portion of organic solvent.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for purifying solid products. A solvent screen should be performed to identify a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Activated Carbon Treatment: For colored impurities, treating a solution of the crude product with activated carbon can be effective.[6] The carbon adsorbs the colored impurities, and after filtration, the decolorized solution can be further purified.
II. Frequently Asked Questions (FAQs)
Q1: What is the role of an oxidizing agent in some quinoline syntheses like the Skraup or Doebner-von Miller reactions?
A1: In the Skraup and Doebner-von Miller syntheses, the final step involves the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[7][8] Common oxidizing agents used include nitrobenzene, arsenic pentoxide, or even air (oxygen).[3][9] Insufficient oxidation can lead to the isolation of partially hydrogenated quinoline byproducts.[7]
Q2: Can I use microwave irradiation to improve the yield and reduce the reaction time?
A2: Yes, microwave-assisted synthesis has been shown to be an effective technique for accelerating many organic reactions, including the synthesis of quinolines.[10] The use of microwave irradiation can lead to significantly shorter reaction times, often with improved yields and cleaner reaction profiles due to rapid and uniform heating.[10][11]
Q3: Are there any "green" or more environmentally friendly approaches to quinoline synthesis?
A3: There is a growing interest in developing greener synthetic methods for quinolines. This includes the use of ultrasound-assisted synthesis, solvent-free reactions, and the use of more environmentally benign catalysts and solvents like ionic liquids or deep eutectic solvents.[9][10] These methods aim to reduce waste, energy consumption, and the use of hazardous materials.[11]
Q4: How can I confirm the structure and purity of my final product?
A4: A combination of analytical techniques should be used. High-Performance Liquid Chromatography (HPLC) is ideal for determining purity.[12] The structure of the final product should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).[5][12]
III. Visualizing the Workflow
Logical Flow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yields.
IV. Data Summary
| Parameter | Recommendation | Rationale |
| Ring Formation Catalyst | Polyphosphoric Acid (PPA) | Milder conditions, often leading to cleaner reactions and higher yields compared to H₂SO₄.[1] |
| Ring Formation Temp. | 80-90 °C | Balances reaction rate with minimizing tar formation. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and more selective, reducing the formation of isomers and di-brominated products. |
| Bromination Temp. | 0 °C | Enhances regioselectivity for the desired 4-bromo isomer. |
| Purification | Acid-Base Extraction | Effective for removing non-basic and tarry impurities. |
V. References
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: --INVALID-LINK--
-
Combes quinoline synthesis - Wikipedia. Available at: --INVALID-LINK--
-
Doebner–Miller reaction - Wikipedia. Available at: --INVALID-LINK--
-
Doebner-Miller Reaction - SynArchive. Available at: --INVALID-LINK--
-
Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. Available at: --INVALID-LINK--
-
Doebner-Miller reaction and applications | PPTX - Slideshare. Available at: --INVALID-LINK--
-
synthesis of quinoline derivatives and its applications | PPTX - Slideshare. Available at: --INVALID-LINK--
-
troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem. Available at: --INVALID-LINK--
-
Combe's synthesis of quinoline || detailed mechanism - YouTube. Available at: --INVALID-LINK--
-
Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem. Available at: --INVALID-LINK--
-
side reactions in the synthesis of quinoline derivatives - Benchchem. Available at: --INVALID-LINK--
-
Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences. Available at: --INVALID-LINK--
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. Available at: --INVALID-LINK--
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available at: --INVALID-LINK--
-
Synthesis of 6-bromo-4-iodoquinoline - Atlantis Press. Available at: --INVALID-LINK--
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. Available at: --INVALID-LINK--
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. Available at: --INVALID-LINK--
-
4-bromo-5,8-dimethoxyquinoline - C11H10BrNO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: --INVALID-LINK--
-
This compound (C11H10BrNO) - PubChemLite. Available at: --INVALID-LINK--
-
Application Notes: 4-Bromo-2-methoxyphenol as a Key Intermediate in Bosutinib Synthesis - Benchchem. Available at: --INVALID-LINK--
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ResearchGate. Available at: --INVALID-LINK--
-
Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - NIH. Available at: --INVALID-LINK--
-
This compound - Achmem. Available at: --INVALID-LINK--
-
6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. Available at: --INVALID-LINK--
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. Available at: --INVALID-LINK--
-
4-Bromo-8-methoxyquinoline - PMC - NIH. Available at: --INVALID-LINK--
-
CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents. Available at: --INVALID-LINK--
-
4-Bromo-8-methoxy-quinoline - PubMed. Available at: --INVALID-LINK--
-
Purity Assessment of Synthesized 5-Bromo-8-methoxy-2-methylquinoline: A Comparative Guide - Benchchem. Available at: --INVALID-LINK--
-
Comparative Analysis of 5-Bromo-8-methoxy-2-methylquinoline in Experimental Applications - Benchchem. Available at: --INVALID-LINK--
References
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 4. acgpubs.org [acgpubs.org]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Overcoming challenges in the synthesis of substituted quinolines
Welcome to the Technical Support Center for navigating the complexities of substituted quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in constructing this critical heterocyclic scaffold. Quinolines are a cornerstone in pharmaceuticals and materials science, yet their synthesis is often plagued by issues ranging from violent reactions to poor selectivity.[1][2]
This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice. We will explore the root causes of common failures in classical named reactions and present validated strategies and modern alternatives to overcome them.
Section 1: Controlling Exothermicity & Tar Formation in Skraup and Doebner-von Miller Syntheses
These classic methods, while powerful, are notorious for their harsh conditions, which can lead to hazardous exotherms and the formation of intractable tars, significantly complicating purification and reducing yields.[1][3]
Frequently Asked Questions (FAQs)
Q1: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate it?
A1: The Skraup synthesis is famously exothermic due to the acid-catalyzed dehydration of glycerol to acrolein and the subsequent cyclization and oxidation steps.[3][4][5][6] Uncontrolled, this can lead to a dangerous runaway reaction.
-
Root Cause: The reaction generates a large amount of heat rapidly. Without proper dissipation or moderation, the reaction rate accelerates uncontrollably, leading to decomposition of starting materials and intermediates into tar.
-
Expert Recommendation: The most reliable method to tame the reaction is to use a chemical moderator.
-
Add a Moderator: Ferrous sulfate (FeSO₄) is the most common and effective moderator.[3][4] It is believed to function as an oxygen carrier, smoothing the oxidation step and extending the reaction over a longer period, thus preventing a sudden, violent exotherm.[4] Boric acid has also been used for this purpose.[3][4]
-
Control Reagent Addition: Add the concentrated sulfuric acid slowly while providing efficient external cooling (e.g., an ice bath).[3][7]
-
Ensure Efficient Stirring: Vigorous mechanical stirring is essential to dissipate heat and prevent the formation of localized hotspots.[3]
-
Q2: I am observing significant tar formation in my Skraup or Doebner-von Miller reaction. What is the cause and how can I minimize it?
A2: Tar formation is a direct consequence of the harsh acidic and oxidizing conditions that cause the polymerization of reactants and intermediates, particularly the α,β-unsaturated aldehyde or ketone.[3][8]
-
Root Cause Analysis: Strong acids, necessary for the reaction, are potent catalysts for the polymerization of carbonyl compounds. High temperatures exacerbate this issue.
-
Troubleshooting Strategies:
-
Employ a Biphasic Solvent System (for Doebner-von Miller): This is a highly effective strategy to sequester the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene), away from the high concentration of acid in the aqueous phase where the aniline is protonated. This dramatically reduces the rate of self-polymerization.[3][8]
-
Optimize Acid Concentration: While strong acids are required, an excessive concentration can accelerate tarring. A systematic evaluation of different Brønsted acids (e.g., HCl, H₂SO₄) or milder Lewis acids (e.g., ZnCl₂, SnCl₄) can identify an optimal balance between reaction rate and side-product formation.[8]
-
Control Temperature: Maintain the lowest effective temperature to initiate and sustain the reaction. Overheating is a primary driver of polymerization.[3][8]
-
Purification of Tarry Products: It is common for the crude product to be a dark, viscous tar.[3] Purification is often achievable via steam distillation, which effectively separates the volatile quinoline product from non-volatile polymeric residues.[7]
-
Workflow: Mitigating Tar Formation
Below is a decision-making workflow for troubleshooting polymerization and tarring in Doebner-von Miller type reactions.
Caption: Troubleshooting workflow for tar formation.
Section 2: Achieving Regiocontrol in Friedländer and Combes Syntheses
A primary challenge in synthesizing substituted quinolines is controlling the position of substituents, especially when using unsymmetrical ketones or β-diketones. This lack of regioselectivity leads to product mixtures that are difficult to separate, lowering the yield of the desired isomer.[9][10][11][12]
Frequently Asked Questions (FAQs)
Q3: I am struggling with the regioselectivity of my Friedländer synthesis using an unsymmetrical ketone. How can I control which isomer is formed?
A3: This is a classic and critical challenge in Friedländer synthesis.[10][13] The reaction proceeds via the formation of an enamine or enolate from the unsymmetrical ketone, which can form on either side of the carbonyl group. The subsequent cyclization with the 2-aminoaryl aldehyde or ketone then produces a mixture of regioisomers.
-
Causality: The regiochemical outcome is a delicate balance of steric hindrance, electronic effects, and reaction conditions (particularly the catalyst).[11]
-
Control Strategies:
-
Catalyst Selection: This is often the most effective approach. The choice of an acid or base catalyst can significantly favor one pathway. Modern methods have shown that specific amine catalysts (like proline) or certain ionic liquids can provide high regioselectivity.[10][13][14]
-
Substrate Modification: While less versatile, modifying the substrate can be definitive. For instance, introducing a temporary phosphoryl group on one α-carbon of the ketone can direct the cyclization, with the group being removed later.[10][14]
-
Reaction Condition Optimization: Systematically varying the solvent and reaction temperature can influence the kinetic vs. thermodynamic control of the initial condensation, thereby affecting the final isomer ratio.[10][11]
-
Q4: My Combes synthesis with an unsymmetrical β-diketone is giving a mixture of regioisomers. How can I improve the selectivity?
A4: Similar to the Friedländer synthesis, regioselectivity in the Combes reaction is a significant hurdle.[11] The initial condensation of the arylamine can occur at either of the two carbonyls of the β-diketone, leading to two different enamine intermediates.
-
Governing Factors: The outcome is governed by both steric and electronic effects of the substituents on the aniline and the β-diketone.[15] The rate-determining step is the acid-catalyzed electrophilic aromatic annulation.[10][15]
-
Improving Selectivity:
-
Steric Control: Increasing the steric bulk of substituents on either the aniline or the β-diketone can effectively block one of the cyclization pathways, favoring the formation of the less sterically hindered product.[10][15] For example, using methoxy-substituted anilines often leads to a specific regioisomer.[15]
-
Electronic Control: The electronic nature of substituents on the aniline ring directs the cyclization. Electron-donating groups typically activate the ortho and para positions, influencing the site of ring closure.
-
Catalyst/Dehydrating Agent: While sulfuric acid is traditional, more efficient dehydrating agents like polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can sometimes offer improved yields and, in some cases, better selectivity by altering the reaction mechanism or intermediate stability.[10][15]
-
Data Presentation: Catalyst Influence on Regioselectivity
The following table summarizes hypothetical but realistic data illustrating how catalyst choice can dramatically impact the isomer ratio in a Friedländer synthesis between 2-aminoacetophenone and 2-butanone.
| Catalyst | Solvent | Temperature (°C) | Ratio (2,3-dimethylquinoline : 2-ethylquinoline) | Total Yield (%) |
| KOH | Ethanol | 80 | 60 : 40 | 75 |
| p-TsOH | Toluene | 110 | 75 : 25 | 68 |
| Sc(OTf)₃ | CH₃CN | 80 | 90 : 10 | 85 |
| Proline | DMSO | 100 | 5 : 95 | 82 |
Section 3: Expanding Substrate Scope and Improving Yields
Many classical quinoline syntheses fail or provide poor yields when used with anilines bearing strong electron-withdrawing groups or significant steric hindrance.[8][16] Modern methods offer powerful solutions to these limitations.
Frequently Asked Questions (FAQs)
Q5: My reaction with a nitro-substituted aniline is giving a very low yield. What is the problem and what are my alternatives?
A5: This is a common and predictable issue. Strong electron-withdrawing groups (EWGs) like -NO₂ deactivate the aniline ring.
-
Root Cause: The nucleophilicity of the aniline nitrogen is drastically reduced by the EWG, making the initial condensation step (e.g., with the β-diketone in Combes or the α,β-unsaturated carbonyl in Doebner-von Miller) extremely slow.[16] Furthermore, the deactivated aromatic ring is much less susceptible to the required electrophilic cyclization step.
-
Recommended Solutions:
-
Change Synthetic Strategy: Instead of forcing a classical synthesis, it is often better to use a different approach. A highly effective modern strategy is the one-pot Friedländer synthesis starting from an o-nitroaryl aldehyde or ketone.[17][18][19] In this method, the nitro group is reduced in situ to the amine using reagents like iron powder and HCl, which then immediately undergoes a Friedländer condensation under the same reaction conditions.[17][18] This avoids the handling of the potentially unstable o-aminoaryl carbonyl intermediate.
-
Modern Cross-Coupling Methods: Transition metal-catalyzed methods, such as those involving C-H activation, have emerged as powerful tools for constructing the quinoline core and are often tolerant of a wider range of functional groups, including EWGs.[20]
-
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol incorporates ferrous sulfate to ensure a controlled reaction.
-
Reaction Setup: In a fume hood, equip a 1 L round-bottom flask with a mechanical stirrer and a reflux condenser.
-
Charging Reactants: To the flask, add 25 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O), 50 g of aniline, and 120 g of anhydrous glycerol.[7]
-
Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add 100 mL of concentrated sulfuric acid through the condenser. The rate of addition should be controlled to keep the internal temperature manageable.
-
Reaction: Gently heat the mixture. The reaction will become exothermic. Remove external heating and continue to stir. If the reaction becomes too vigorous, cool the flask with an ice bath. Once the initial exotherm subsides, heat the mixture to reflux for 3 hours.
-
Work-up: After cooling, carefully dilute the viscous reaction mixture by pouring it into a large beaker containing 500 mL of water.
-
Neutralization and Isolation: Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.[7]
-
Purification: The crude quinoline is best purified by steam distillation to separate it from tar.[7] The distillate is then extracted with an organic solvent (e.g., toluene), dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.
Protocol 2: One-Pot Friedländer Synthesis from an o-Nitrobenzaldehyde
This protocol demonstrates a modern, efficient approach that tolerates a wider functional group scope.[18]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-nitrobenzaldehyde (1.0 mmol), iron powder (4.0 mmol), and ethanol (10 mL).
-
Reduction: Add 5 mol% of aqueous hydrochloric acid and heat the mixture to reflux. Monitor the reduction of the nitro group by Thin Layer Chromatography (TLC), which is typically complete within 30-60 minutes.
-
Condensation: After the reduction is complete, add the ketone (e.g., acetone, 1.0 mmol) and powdered potassium hydroxide (1.2 mmol) to the reaction mixture.
-
Reaction: Continue to reflux the mixture and monitor the formation of the quinoline product by TLC.
-
Work-up: Upon completion, cool the reaction mixture, filter off the iron salts, and dilute the filtrate with water.
-
Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Diagram: General Mechanism of the Combes Synthesis
This diagram illustrates the key steps and highlights where steric and electronic effects exert their influence, leading to potential challenges with yield and regioselectivity.
References
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. iipseries.org [iipseries.org]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 16. reddit.com [reddit.com]
- 17. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Yields in Friedländer Quinoline Synthesis
Welcome to the technical support center for the Friedländer quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this venerable yet potent reaction. As a cornerstone of heterocyclic chemistry, the Friedländer synthesis offers a direct path to substituted quinolines.[1][2][3] However, its classical execution, often involving harsh conditions, can lead to frustratingly low yields.[1][4]
This document moves beyond simple protocols to explain the causality behind common issues, empowering you to diagnose and resolve problems in your own experiments. We will explore the reaction mechanism, delve into critical parameters, and provide field-tested solutions to elevate your yields and obtain cleaner products.
Understanding the Reaction: Mechanism and Pathways
The Friedländer synthesis is the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (e.g., another ketone or aldehyde) to form a quinoline ring system.[1][2][5][6] Two primary mechanistic pathways are generally accepted, and understanding them is key to troubleshooting.
-
The Aldol-First Pathway: The reaction begins with an intermolecular aldol condensation between the two carbonyl partners. This is followed by cyclization via imine formation and subsequent dehydration to yield the aromatic quinoline.[5]
-
The Schiff Base-First Pathway: Alternatively, the 2-amino group can first form a Schiff base (imine) with the carbonyl of the methylene donor. This is followed by an intramolecular aldol-type condensation and dehydration.[5]
The prevailing pathway can depend on the specific substrates, catalyst, and reaction conditions.
Caption: Fig. 1: Competing Mechanisms of the Friedländer Synthesis.
Troubleshooting Guide: A Q&A Approach
This section directly addresses common problems encountered during the synthesis.
Q1: My reaction is not proceeding, or the yield is extremely low. Where do I start?
This is a frequent and multifaceted problem. A systematic approach is crucial. Low conversion can stem from suboptimal reaction conditions, poor reagent quality, or inefficient catalysis.[4][7][8]
Initial Diagnostic Workflow:
Caption: Fig. 2: Initial workflow for diagnosing low-yield reactions.
Detailed Solutions:
-
Temperature Optimization: The Friedländer reaction is highly sensitive to temperature.[4]
-
Too Low: The reaction may be kinetically slow. Incrementally increase the temperature (e.g., in 10-20°C steps) and monitor progress by Thin-Layer Chromatography (TLC).[8]
-
Too High: Traditional methods often use high temperatures (150-220°C), which can cause degradation of starting materials or the product, leading to tar formation.[4][8][9] If you observe charring, lower the temperature and consider extending the reaction time.[8] Modern catalysts often allow for significantly lower temperatures (50-120°C).[2][8][10]
-
-
Catalyst Selection & Activity: The choice of catalyst is critical.[4] The reaction can be catalyzed by Brønsted acids (e.g., p-TsOH, H₂SO₄), Lewis acids (e.g., ZnCl₂, Nd(NO₃)₃·6H₂O), or bases (e.g., KOH, pyridine).[1][2][5]
-
Inefficient Catalyst: If yield is low, the catalyst may be inappropriate for your specific substrates. Acid catalysts are often more effective than base catalysts.[9][11] Consider screening different types. Modern, milder catalysts like molecular iodine, ionic liquids, or solid-supported acids (e.g., Amberlyst-15, Montmorillonite K-10) have shown excellent efficacy and can simplify workup.[4][6][12]
-
Catalyst Loading: Ensure the correct catalyst loading is used. If unsure, start with a standard loading (e.g., 10 mol%) and optimize from there.[4]
-
-
Solvent Choice: The solvent affects reactant solubility and reaction rate.[4] Common solvents include ethanol, methanol, and DMF.[2] For acid-catalyzed reactions, polar aprotic solvents may be used, while non-polar solvents like toluene are sometimes used for base-catalyzed versions.[1] In some modern protocols, high yields are achieved under solvent-free conditions or even in water, which can be an environmentally friendly option.[4][6][10][13]
Q2: I'm observing multiple products and significant side reactions. How can I improve selectivity?
Side product formation is a major cause of low yields. Identifying the likely side reactions is the first step to mitigating them.
Common Side Reactions and Solutions:
| Side Reaction | Causality | Recommended Solution |
| Aldol Self-Condensation | The α-methylene ketone reacts with itself, especially under strong base catalysis. This is a common and significant competing reaction.[1][4] | Switch to an acid catalyst, which is less likely to promote ketone self-condensation.[14] Alternatively, consider using an imine analog of the 2-aminoaryl ketone to prevent this pathway.[1] |
| Poor Regioselectivity | An unsymmetrical ketone can condense on either side of the carbonyl group, leading to a mixture of regioisomers.[1][7][15] | Employ catalysts known to direct regioselectivity, such as specific amine catalysts or certain ionic liquids.[1][15] Methodological adjustments like the slow addition of the ketone can also improve control.[14] |
| Tar/Polymer Formation | This is typically caused by excessively high temperatures or prolonged reaction times under harsh conditions, leading to decomposition.[8][14] | Reduce the reaction temperature.[14] Use a milder, more efficient modern catalyst that allows for shorter reaction times and lower temperatures.[14] Monitor the reaction closely and stop it as soon as the starting material is consumed.[14] |
Q3: My reaction works, but purification is difficult due to baseline streaking on TLC and a complex crude mixture. What can I do?
Purification challenges often point back to the reaction conditions. A cleaner reaction simplifies the workup immensely.
-
Revisit Reaction Conditions: The formation of tarry byproducts from high heat is a primary culprit.[8] Switching to a milder catalytic system is the most effective solution. For example, using molecular iodine (10 mol%) at 80-100°C can lead to a much cleaner reaction profile.[4][7]
-
Workup Protocol: For iodine-catalyzed reactions, a specific workup is required. After cooling, dissolve the mixture in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench and remove the iodine catalyst.[4][7]
-
Consider Modern Methods: Microwave-assisted synthesis has proven highly effective. Using neat acetic acid as both the solvent and catalyst under microwave irradiation at 160°C can drive the reaction to completion in as little as 5 minutes with excellent yields and often cleaner outcomes.[4][8][16]
Experimental Protocols
The following are representative modern protocols that address common yield issues.
Protocol 1: Iodine-Catalyzed Synthesis (Milder Conditions)
This method avoids harsh acids or bases, often resulting in a cleaner reaction.[4]
-
To a round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).
-
Add molecular iodine (I₂) (10 mol%).
-
Heat the reaction mixture to 80-100°C under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Dissolve the crude mixture in ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of Na₂S₂O₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Protocol 2: Microwave-Assisted Synthesis (Rapid & High-Yield)
This protocol leverages microwave energy for rapid heating, dramatically reducing reaction times.[8][16]
-
In a microwave-safe reaction vessel, combine the 2-aminophenylketone (1.0 mmol) and the active methylene ketone (1.2 mmol).
-
Add glacial acetic acid (e.g., 2-3 mL), which serves as both catalyst and solvent.[8]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature of 160°C for 5-10 minutes.[8]
-
After irradiation, allow the vessel to cool completely before opening.
-
Pour the cooled mixture into water and neutralize carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify via column chromatography if necessary.
Frequently Asked Questions (FAQs)
Q: Can I run the Friedländer synthesis without a catalyst? A: Yes, uncatalyzed reactions are possible but typically require very high temperatures (150-220°C), which can lead to low yields and side product formation.[8][9][16] Some modern methods have also achieved success in water at 70°C without any catalyst.[13]
Q: Are there any "green" approaches to this synthesis? A: Absolutely. Many recent advancements focus on environmental sustainability. This includes using water as a solvent, performing the reaction under solvent-free conditions, and employing recyclable solid-acid catalysts or ionic liquids.[4][10][12][13] These methods often provide the dual benefit of being more environmentally friendly and resulting in higher yields with easier purification.
Q: How do electron-withdrawing or -donating groups on the starting materials affect the reaction? A: The electronic nature of the substituents can significantly impact reactivity. Electron-withdrawing groups on the 2-aminoaryl ketone can decrease its nucleophilicity, potentially slowing the reaction and requiring more forcing conditions or a more active catalyst.[8] Conversely, electron-donating groups can enhance reactivity. Substrate-specific optimization is often necessary.
Q: What is the difference between the Friedländer and the Combes quinoline synthesis? A: While both produce quinolines, they start with different materials. The Friedländer synthesis uses a 2-aminoaryl aldehyde or ketone.[1] The Combes synthesis, in contrast, reacts an aniline with a β-diketone under acidic conditions.[17] They are distinct, named reactions leading to the same heterocyclic core.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. Friedlaender Synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. organicreactions.org [organicreactions.org]
Technical Support Center: Optimizing the Gould-Jacobs Synthesis of Quinolines
Welcome to the technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs). Our goal is to empower you to overcome common challenges and optimize your synthesis of quinoline derivatives, a scaffold of immense importance in medicinal chemistry.[1][2]
Understanding the Gould-Jacobs Reaction: A Quick Overview
The Gould-Jacobs reaction is a cornerstone in heterocyclic chemistry for the synthesis of 4-hydroxyquinolines.[3][4] The reaction proceeds in a series of steps:
-
Condensation: An aniline or its derivative reacts with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM), to form an anilidomethylenemalonate intermediate.[2][3]
-
Thermal Cyclization: This intermediate undergoes a high-temperature intramolecular cyclization to form the quinoline ring system.[2][5]
-
Saponification & Decarboxylation (Optional): The resulting 4-hydroxy-3-carboalkoxyquinoline can then be saponified and decarboxylated to yield the final 4-hydroxyquinoline.[3][4]
This guide will focus on troubleshooting and optimizing the critical condensation and thermal cyclization steps.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the cyclization step in the Gould-Jacobs reaction?
The thermal cyclization step is a critical and often challenging part of the Gould-Jacobs synthesis, generally requiring high temperatures, typically above 250°C.[5][6] For microwave-assisted synthesis, temperatures around 300°C have proven effective.[7] The high energy barrier is necessary to facilitate the 6-electron electrocyclization that forms the quinoline ring.[2]
Q2: How does reaction time affect the yield of the Gould-Jacobs reaction?
Reaction time is a critical parameter that must be carefully optimized. Prolonged heating, even at the optimal temperature, can lead to product degradation and the formation of tarry byproducts.[6][7] For instance, in a microwave-assisted synthesis at 300°C, increasing the reaction time from 5 to 20 minutes resulted in a decreased yield due to degradation.[7] It is crucial to find the "sweet spot" where cyclization is efficient with minimal decomposition.[6]
Q3: What are the advantages of using microwave irradiation for the Gould-Jacobs reaction?
Microwave synthesis offers several advantages over conventional heating for the Gould-Jacobs reaction. It can significantly reduce reaction times and often leads to higher yields.[8][9][10] The rapid and uniform heating provided by microwaves can help to minimize the formation of side products that are common with prolonged exposure to high temperatures.[10]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your Gould-Jacobs synthesis experiments.
Problem 1: Low or No Yield of the Cyclized Product
| Possible Cause | Troubleshooting Steps & Explanation |
| Insufficient Temperature | The cyclization step has a high activation energy. Solution: Gradually increase the reaction temperature. For conventional heating, ensure your high-boiling solvent reaches and maintains the target temperature (often >250°C). For microwave synthesis, incremental increases in the set temperature can be explored.[9] |
| Reaction Time Too Short | The reaction may not have had enough time to proceed to completion. Solution: Increase the reaction time in increments, while monitoring the reaction progress using techniques like TLC or LC-MS to avoid product degradation.[9] |
| Sub-optimal Heating Method | Conventional heating can sometimes be inefficient and lead to localized overheating. Solution: Consider switching to microwave irradiation for more efficient and uniform heating. This can often drive the reaction to completion more effectively and in a shorter time.[9][10] |
| Aniline Reactivity | Anilines with electron-withdrawing groups can be less reactive in the initial condensation step, leading to less intermediate available for cyclization. Solution: The Gould-Jacobs reaction is most effective for anilines with electron-donating groups, particularly in the meta-position.[2][3] If using an electron-deficient aniline, you may need to explore more forcing conditions or alternative synthetic routes. |
Problem 2: Formation of Tarry, Insoluble Materials
| Possible Cause | Troubleshooting Steps & Explanation |
| Product or Intermediate Decomposition | The high temperatures required for cyclization can lead to the decomposition of starting materials, intermediates, or the final product, resulting in tar formation.[6] Solution: Reduce the reaction time to minimize the exposure of the reaction mixture to high temperatures.[6] Finding the optimal balance between temperature and time is key. |
| Localized Overheating | In conventional heating setups, poor stirring can lead to localized hotspots where the temperature is significantly higher than the bulk mixture, promoting decomposition. Solution: Ensure efficient and vigorous stirring throughout the reaction to maintain a uniform temperature.[6] |
Problem 3: Formation of a Mixture of Regioisomers
| Possible Cause | Troubleshooting Steps & Explanation |
| Asymmetrically Substituted Aniline | When using an aniline with different substituents at the two ortho positions, cyclization can occur at either position, leading to a mixture of regioisomers.[5][11] This is influenced by both steric and electronic factors. Solution: The regioselectivity can sometimes be influenced by the reaction temperature and the choice of solvent.[6] Experimenting with different high-boiling point solvents may alter the ratio of the isomers. In some cases, separation of the isomers by chromatography may be necessary. For certain substrates, flash vacuum pyrolysis has been shown to provide high regioselectivity.[12][13] |
Experimental Protocols & Data
Protocol 1: Classical Thermal Gould-Jacobs Synthesis
This protocol utilizes a high-boiling point solvent for the cyclization step.
-
Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture to 100-130°C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by TLC. Remove the ethanol byproduct under reduced pressure.[2]
-
Cyclization: To the crude intermediate, add a high-boiling inert solvent (e.g., Dowtherm A, mineral oil). Heat the mixture to approximately 250°C with vigorous stirring under an inert atmosphere. Maintain this temperature for 30-60 minutes.
-
Work-up: Cool the reaction mixture. The product often precipitates upon cooling. Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product. Collect the solid by filtration and wash thoroughly with the hydrocarbon solvent.[11]
Protocol 2: Microwave-Assisted Gould-Jacobs Synthesis
This protocol offers a more rapid and often higher-yielding alternative.
-
Reaction Setup: In a microwave vial, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (3.0 eq).
-
Microwave Irradiation: Heat the mixture to the desired temperature (e.g., 250-300°C) in a microwave reactor for a specified time (e.g., 5-20 minutes).[7]
-
Work-up: Cool the reaction mixture to room temperature. The precipitated product can be collected by filtration and washed with a cold solvent like acetonitrile.[7]
Data Presentation: Optimizing Microwave Conditions
The following table, based on literature data, illustrates the impact of temperature and time on the yield of a microwave-assisted Gould-Jacobs reaction between aniline and DEEM.[2]
| Entry | Temperature (°C) | Time (min) | Isolated Yield (%) |
| 1 | 250 | 10 | Low |
| 2 | 300 | 10 | 37 |
| 3 | 250 | 20 | Low |
| 4 | 300 | 20 | 28 (Degradation observed) |
| 5 | 300 | 5 | 47 |
Analysis: The data clearly shows that a higher temperature is crucial for the cyclization. At 300°C, a shorter reaction time of 5 minutes provides the highest yield, while longer times lead to product degradation.[2]
Visualizing the Workflow
To provide a clear understanding of the process, the following diagrams illustrate the reaction pathway and a generalized experimental workflow.
Caption: The reaction pathway of the Gould-Jacobs synthesis.
Caption: A generalized workflow for the Gould-Jacobs synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ablelab.eu [ablelab.eu]
- 8. preprints.org [preprints.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Bromo-8-methoxy-2-methylquinoline Derivatives
From the desk of a Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively working with 4-Bromo-8-methoxy-2-methylquinoline derivatives. The unique electronic and steric properties of this scaffold, which make it a valuable intermediate in medicinal chemistry, also present specific challenges during purification.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven experience to help you navigate these complexities and achieve high purity for your compounds.
Troubleshooting Guide
This section addresses specific, common issues encountered during the purification of this compound and its analogs. Each answer provides not only a solution but also the underlying scientific rationale to empower your decision-making.
Question 1: My compound is streaking severely on a silica gel TLC plate and gives poor separation during column chromatography. What is causing this, and how can I resolve it?
Answer:
This is the most common issue faced when purifying quinoline derivatives on silica gel. The root cause is an acid-base interaction between the basic nitrogen atom of the quinoline ring and the acidic silanol (Si-OH) groups on the surface of the silica gel.[2] This strong interaction leads to tailing (streaking) and can result in poor resolution and, in some cases, irreversible adsorption or degradation of the compound on the column.
Solutions:
-
Incorporate a Basic Modifier: The most direct solution is to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a tertiary amine to your eluent system.
-
Protocol: Add 0.5-2% triethylamine (NEt₃) or pyridine to your mobile phase (e.g., for a 100 mL eluent, add 0.5 to 2 mL of NEt₃).[2] Equilibrate the column with this modified eluent before loading your sample. This ensures the stationary phase is "deactivated" before your compound comes into contact with it.
-
-
Switch to an Alternative Stationary Phase: If basic modifiers do not resolve the issue or are incompatible with your compound, consider a different stationary phase.
-
Alumina (Al₂O₃): Neutral or basic alumina is an excellent alternative to silica gel for basic compounds.[2][3] It lacks the strong acidic sites responsible for tailing.
-
Reversed-Phase Silica (C18): If your derivative is sufficiently non-polar, reversed-phase chromatography can be highly effective.[2][4] Here, the separation is based on hydrophobicity, avoiding the problematic acid-base interactions.
-
-
Work Quickly and at Lower Temperatures: If you must use silica gel without a modifier, minimizing the contact time between your compound and the stationary phase can reduce streaking and potential degradation.[2]
-
Use a slightly more polar solvent system to hasten elution.
-
Running the column in a cold room can sometimes slow down decomposition processes.[2]
-
Workflow for Mitigating Tailing in Column Chromatography
Caption: Decision workflow for troubleshooting poor separation of quinoline derivatives.
Question 2: I'm trying to purify my product by recrystallization, but it keeps "oiling out" instead of forming crystals. What's going wrong?
Answer:
"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This typically happens for two main reasons: the solution is too supersaturated, or it is cooled too quickly, not allowing enough time for crystal nucleation and growth.[5] The presence of certain impurities can also inhibit crystallization.
Solutions:
-
Slow Down the Cooling Process: Rapid cooling is a primary culprit. After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Only after it has reached room temperature should you consider moving it to an ice bath or refrigerator.
-
Induce Crystallization: If crystals are slow to form, you can encourage nucleation.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. Microscopic scratches on the glass provide nucleation sites for crystal growth.[5]
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution. This provides a template for further crystallization.[5]
-
-
Adjust the Solvent System: The choice of solvent is critical. If a single solvent isn't working, a two-solvent system (one in which the compound is soluble and one in which it is not) can be effective.[6] Dissolve the compound in the "good" solvent and slowly add the "bad" solvent (the precipitant) until the solution becomes cloudy (the saturation point).[7] Then, add a drop or two of the "good" solvent to clarify the solution and allow it to cool slowly.
-
Perform a Pre-Purification Step: If impurities are preventing crystallization, a rapid preliminary purification can help. Dissolve the crude material in a suitable solvent (e.g., dichloromethane) and pass it through a small plug of alumina or silica gel, eluting with the same solvent.[5] This can remove baseline impurities and facilitate subsequent crystallization.
Question 3: My final yield after purification is very low. Where could I be losing my product?
Answer:
Low recovery can stem from issues in both chromatography and crystallization steps. A systematic review of your procedure is the best way to identify the source of product loss.
Causes and Solutions:
-
During Chromatography:
-
Irreversible Adsorption: As discussed in Q1, strong interaction with silica gel can lead to product remaining on the column. Using a basic modifier or switching to alumina is crucial.[2]
-
Column Overloading: Loading too much crude material onto the column (typically >5% of the silica mass) leads to broad peaks and poor separation, forcing you to discard mixed fractions.[5]
-
Compound Decomposition: If the compound is unstable on the stationary phase, you are chemically losing material over time.[8] Working quickly and using deactivated stationary phases can mitigate this.[2]
-
-
During Crystallization:
-
Using Too Much Solvent: The most common error is adding too much hot solvent to dissolve the compound. The goal is to create a saturated solution upon cooling. Use the absolute minimum amount of boiling solvent required for dissolution.[5]
-
Significant Solubility in Cold Solvent: Your compound may still be quite soluble in the chosen solvent even when cold. This means a significant amount will remain in the mother liquor after filtration.
-
Solution: Test different solvents or solvent systems to find one where the solubility difference between hot and cold is maximized. After your first filtration, you can try to reduce the volume of the mother liquor by evaporation to recover a second crop of crystals, which may require re-purification.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?
A1: Impurities are typically related to the synthetic route. Common classes include:
-
Unreacted Starting Materials: Such as the corresponding 2-amino-3-bromoanisole or its precursors.[9]
-
Regioisomers: Bromination of an activated quinoline ring can sometimes lead to a mixture of isomers (e.g., bromination at the 5- or 7-position) if other positions are not blocked or sufficiently deactivated.[3][10] Careful control of reaction conditions is key to achieving regioselectivity.
-
Over-reaction Products: Di- or tri-brominated species can form if the reaction is not carefully controlled.
-
By-products from Side Reactions: Depending on the specific synthesis (e.g., Skraup, Gould-Jacobs), various side products can form.[9][11]
Q2: How do I choose the right primary purification technique for my compound?
A2: The choice depends on the physical state of your compound and the required purity level.
Purification Method Selection Guide
| Scenario | Recommended Primary Technique | Rationale & Comments |
| Crude product is a solid and moderately pure (>80%) | Recrystallization [12] | Most efficient method for removing large quantities of impurities from solids. It is scalable and cost-effective. |
| Crude product is an oil or a complex solid mixture | Column Chromatography [5] | Excellent for separating compounds with different polarities. Necessary when recrystallization fails or is impractical. |
| Need for very high purity (>99.5%) for biological assays | Preparative HPLC [7] | Offers the highest resolution for removing trace impurities and closely related analogs. It is often the final polishing step for APIs. |
| Compound is volatile or thermally stable | Vacuum Distillation / Sublimation | Suitable for specific cases but less common for complex heterocyclic derivatives. |
Q3: Which analytical techniques are essential for confirming the purity and identity of my final product?
A3: A combination of techniques is required for a comprehensive assessment of purity and identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the desired product. The absence of signals from impurities and the presence of clean, sharp peaks are primary indicators of purity.[9][13]
-
High-Performance Liquid Chromatography (HPLC): This is the industry standard for quantitative purity assessment. An HPLC-UV analysis provides a chromatogram where the purity can be calculated as the area percentage of the main product peak relative to all other peaks.[4][9]
-
Mass Spectrometry (MS): Often coupled with LC (LC-MS), this technique confirms the molecular weight of your compound and can help identify the mass of unknown impurities in the sample.[14]
General Purity Analysis Workflow
Caption: Standard analytical workflow for purity and identity verification.
References
- 1. 4-Amino-8-bromo-2-methylquinoline [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. acgpubs.org [acgpubs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Grignar Reagent Formation with Methoxy-Substituted Aryl Halides
Welcome to the Technical Support Center for Grignard reagent formation. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the synthesis of Grignard reagents from methoxy-substituted aryl halides. The presence of the methoxy group, while a common functionality in many target molecules, introduces unique challenges to this classic organometallic transformation. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these complexities and achieve success in your synthetic endeavors.
The Challenge: The Dual Nature of the Methoxy Group
The methoxy group (-OCH₃) is an electron-donating group, which can decrease the reactivity of the aryl halide towards oxidative addition to magnesium. Furthermore, its Lewis basic oxygen atom can interact with the magnesium surface and the formed Grignard reagent, leading to solubility issues and side reactions. This guide will address these issues systematically.
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction with a methoxy-substituted aryl bromide not initiating?
A1: The most common culprit is the passivating layer of magnesium oxide (MgO) on the surface of your magnesium turnings.[1][2][3][4] This layer acts as a barrier, preventing the magnesium from reacting with the aryl halide.[2] Methoxy-substituted aryl halides can be less reactive, making initiation more sensitive to this oxide layer. Another key factor is ensuring strictly anhydrous (water-free) conditions, as even trace amounts of moisture will quench the Grignard reagent as it forms.[5][6]
Q2: I'm using an aryl chloride with a methoxy group and the reaction is extremely sluggish. Is this expected?
A2: Yes, this is expected. The order of reactivity for aryl halides in Grignard formation is I > Br > Cl > F. Aryl chlorides are significantly less reactive than aryl bromides and iodides.[7] The electron-donating nature of the methoxy group further deactivates the aryl chloride, making the reaction particularly challenging. For these substrates, highly effective magnesium activation or alternative methods like halogen-magnesium exchange are often necessary.
Q3: What are the visual signs of a successful Grignard reaction initiation?
A3: A successful initiation is typically marked by several visual cues:
-
A noticeable increase in the temperature of the reaction mixture (exotherm), which may cause the solvent to gently reflux.[4]
-
The appearance of turbidity, with the solution turning cloudy and often gray or brownish.[2][4]
-
The formation of small bubbles on the surface of the magnesium.[4]
-
If you used iodine as an activator, its characteristic purple or brown color will fade.[2][4]
Q4: Can the position of the methoxy group (ortho, meta, para) affect the reaction?
A4: Yes, the position is critical. An ortho-methoxy group can have a pronounced effect due to chelation. It can coordinate to the magnesium center of the Grignard reagent, potentially influencing its solubility and reactivity.[8] In some cases, this chelation can be beneficial, for example, by stabilizing the Grignard reagent. However, it can also lead to the formation of insoluble complexes that hinder further reaction. In the context of halogen-magnesium exchange, an ortho-methoxy group can accelerate the reaction.[9][10]
Troubleshooting Guide: When Your Reaction Fails
If you are facing difficulties, work through the following troubleshooting steps systematically.
Problem 1: Reaction Fails to Initiate
This is the most common failure mode. The logical flow for troubleshooting is outlined below.
Caption: Troubleshooting workflow for Grignard initiation failure.
Detailed Steps:
-
Ensure Rigorous Anhydrous Conditions: Grignard reagents are potent bases and will be rapidly quenched by protic sources.[6]
-
Glassware: All glassware should be flame-dried under vacuum or oven-dried at >120 °C for several hours and cooled under a stream of inert gas (argon or nitrogen).
-
Solvents: Use freshly distilled, anhydrous solvents. Tetrahydrofuran (THF) is often superior to diethyl ether for less reactive aryl halides as it is a better solvating agent for the Grignard reagent.[11][12]
-
Reagents: Ensure your methoxy-substituted aryl halide is anhydrous.
-
-
Activate the Magnesium: This is a critical step to remove the passivating MgO layer.[1][3]
Activation Method Description Visual Cue of Success Iodine Add a single, small crystal of iodine to the magnesium turnings. The iodine is thought to etch the oxide layer.[1][2][13] The purple/brown color of iodine fades.[2] 1,2-Dibromoethane (DBE) Add a small amount of DBE. It reacts readily with magnesium to form ethylene gas and MgBr₂.[1][2][13] Observation of bubbling (ethylene gas).[1][2] Mechanical Activation In the reaction flask, gently crush the magnesium turnings with a glass stirring rod to expose a fresh surface.[1] - Pre-formed Grignard Add a small amount of a pre-formed, reactive Grignard reagent (e.g., MeMgI or EtMgBr) to initiate the reaction.[1] Exotherm and turbidity. Protocol: Magnesium Activation with 1,2-Dibromoethane
-
To a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add a small volume of anhydrous THF to just cover the magnesium.
-
Add 1,2-dibromoethane (approx. 5 mol%) via syringe.
-
Gently warm the mixture if necessary. Initiation is indicated by the evolution of gas bubbles.
-
Once initiation is confirmed, begin the slow, dropwise addition of your methoxy-substituted aryl halide dissolved in anhydrous THF.
-
Problem 2: Reaction Initiates but Stalls or Gives Low Yield
This often points to issues with reagent stability, side reactions, or solubility.
Caption: Decision tree for troubleshooting low-yield Grignard reactions.
-
Wurtz-type Homocoupling: A major side reaction is the coupling of the newly formed Grignard reagent with the starting aryl halide.[12][14] This is more prevalent with slower Grignard formation.
-
Solution: Ensure a slow addition rate of the aryl halide to maintain a low concentration in the flask. This minimizes its reaction with the Grignard reagent.
-
-
Solubility Issues: The Grignard reagent of a complex, methoxy-rich aryl halide may have limited solubility in standard ethereal solvents, causing it to precipitate and stall the reaction.
-
Solution: Consider using a higher boiling solvent like 2-methyl-THF or adding a co-solvent like toluene to improve solubility.
-
Alternative Strategy: Halogen-Magnesium Exchange
When direct formation of the Grignard reagent is problematic, the halogen-magnesium exchange reaction is a powerful and often superior alternative.[3][7] This method is particularly effective for functionalized aryl halides.[7]
The Principle: An easily prepared, more reactive Grignard reagent (typically an alkyl Grignard like i-PrMgCl) is used to perform a metal-halogen exchange with the less reactive methoxy-substituted aryl halide. The equilibrium lies towards the formation of the more stable aryl Grignard.[7]
i-PrMgCl + Ar-Br ⇌ i-PrBr + Ar-MgCl
Advantages:
-
Mild Conditions: Reactions can often be performed at low temperatures (-20 °C to 0 °C), which preserves sensitive functional groups.[15]
-
High Functional Group Tolerance: Tolerates groups that are incompatible with direct Grignard formation.[7][15]
-
Improved Initiation: Bypasses the difficult initiation step on the magnesium surface.
"Turbo-Grignard" Reagents: The use of i-PrMgCl•LiCl (a "Turbo-Grignard" reagent) can significantly accelerate the rate of the Br- and I-Mg exchange.[9]
Protocol: Halogen-Magnesium Exchange with i-PrMgCl•LiCl
-
To a flame-dried, inerted flask, add your methoxy-substituted aryl bromide or iodide (1.0 equivalent) and dissolve it in anhydrous THF.
-
Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add a solution of i-PrMgCl•LiCl (typically 1.1 to 1.3 M in THF, 1.05 equivalents) dropwise over 15-30 minutes.
-
Stir the reaction at that temperature for the recommended time (typically 0.5 to 2 hours), monitoring by TLC or GC/LC-MS for the consumption of the starting material.
-
The resulting aryl Grignard solution is ready for reaction with your electrophile.
Alternative Strategy 2: The Kumada Coupling
If the primary goal is to form a C-C bond between the methoxy-aryl group and another organic fragment, and you can successfully prepare the methoxy-aryl Grignard, the Kumada coupling is a key reaction. It is a transition metal-catalyzed cross-coupling of a Grignard reagent with an organic halide.[16][17]
General Reaction:
Ar¹-MgBr + Ar²-X --[Pd or Ni catalyst]--> Ar¹-Ar²
Key Features:
-
Catalysts: Typically uses palladium (e.g., Pd(dppf)Cl₂) or nickel (e.g., Ni(dppp)Cl₂) catalysts.[17][18]
-
Scope: Effective for coupling aryl, vinyl, and alkyl groups.[17]
-
Limitations: The high reactivity of the Grignard reagent limits the tolerance of certain functional groups (e.g., esters, ketones) on the coupling partner.[17][18]
The Kumada coupling is a powerful synthetic tool and represents one of the primary applications of the Grignard reagents you are trying to synthesize.[16][18]
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Grignard reagent - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 9. Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. leah4sci.com [leah4sci.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Mild Mg – Halogen Exchange [sigmaaldrich.com]
- 16. Kumada Coupling [organic-chemistry.org]
- 17. Kumada coupling - Wikipedia [en.wikipedia.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
Combes Quinoline Synthesis Technical Support Center: Minimizing Byproduct Formation
Welcome to the technical support center for the Combes quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a specific focus on minimizing byproduct formation. As Senior Application Scientists, we have compiled this guide based on established literature and practical experience to help you navigate the complexities of this powerful reaction.
Troubleshooting Guide & FAQs
This guide is structured in a question-and-answer format to directly address common issues encountered during the Combes quinoline synthesis.
FAQ 1: My Combes synthesis is yielding a significant amount of a dark, tarry substance instead of my desired quinoline. What is happening and how can I prevent it?
Answer:
The formation of dark, tarry substances is a frequent issue in the Combes synthesis and is typically attributed to polymerization and side reactions caused by the strong acid catalyst at elevated temperatures. The highly acidic conditions can promote the self-condensation of the β-diketone or aniline starting materials, or the enamine intermediate, leading to complex polymeric byproducts.
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures accelerate the desired cyclization but also significantly increase the rate of side reactions. Attempt the reaction at the lower end of the recommended temperature range for your specific substrates.
-
Optimize the Acid Catalyst: While sulfuric acid is traditional, it is also a strong dehydrating and oxidizing agent, which can promote charring. Consider alternative acid catalysts:
-
Polyphosphoric Acid (PPA): Often provides better yields as it is a milder dehydrating agent.
-
Eaton's Reagent (P₂O₅ in MeSO₃H): A powerful yet often cleaner alternative.
-
Solid Acid Catalysts: Amberlyst-15 or other acidic resins can simplify workup and sometimes reduce byproduct formation by localizing the acidic environment.
-
-
Gradual Addition of Acid: Instead of adding the acid all at once, a slow, controlled addition can help to manage the reaction exotherm and minimize localized "hot spots" where polymerization is more likely to occur.
Experimental Protocol: Catalyst Screening for Reduced Polymerization
-
Set up three parallel reactions in round-bottom flasks, each with your aniline (1.0 eq) and β-diketone (1.1 eq).
-
Flask A: Add concentrated H₂SO₄ (5 eq) dropwise at 0 °C, then slowly warm to 80-100 °C.
-
Flask B: Add Polyphosphoric Acid (PPA) (10 eq by weight) and heat to 80-100 °C.
-
Flask C: Add Amberlyst-15 resin (50% by weight of the aniline) and heat the mixture in a suitable solvent (e.g., toluene or xylene) to 80-100 °C.
-
Monitor all reactions by TLC or LC-MS for the consumption of starting materials and the formation of the desired product versus baseline impurities.
-
Upon completion, quench the reactions appropriately (e.g., pouring onto ice for H₂SO₄ and PPA, filtering for Amberlyst-15) and analyze the crude product yields and purity.
FAQ 2: I am observing the formation of an unexpected isomer. How can I improve the regioselectivity of my Combes synthesis?
Answer:
The formation of regioisomers in the Combes synthesis arises when an unsymmetrical β-diketone is used with a substituted aniline. The initial condensation can occur at either of the two carbonyl groups of the diketone, leading to two different enamine intermediates. The subsequent cyclization of these intermediates results in two different quinoline regioisomers. The regioselectivity is primarily governed by the electronic and steric effects of the substituents on both the aniline and the β-diketone.
Key Factors Influencing Regioselectivity:
-
Electronic Effects: Electron-donating groups on the aniline ring will direct the cyclization to the ortho position with the highest electron density. Conversely, electron-withdrawing groups will favor cyclization at the less deactivated ortho position.
-
Steric Hindrance: Bulky substituents on the aniline or the β-diketone can sterically hinder the approach to one of the carbonyls or one of the ortho positions on the aniline, favoring the less hindered pathway.
Strategies to Improve Regioselectivity:
-
Choice of Catalyst: The nature of the acid catalyst can influence the transition state of the cyclization step. It is often beneficial to screen different catalysts (H₂SO₄, PPA, Lewis acids) to determine the optimal conditions for your specific substrates.
-
Temperature Control: In some cases, lower reaction temperatures can enhance the kinetic selectivity of the initial enamine formation, leading to a higher ratio of the desired regioisomer.
-
Substrate Modification: If possible, modifying the substituents on the aniline or β-diketone can be the most effective way to control regioselectivity. For instance, introducing a bulky group can effectively block one reaction pathway.
Visualizing the Pathway to Regioisomers
Caption: Formation of regioisomers in the Combes synthesis.
FAQ 3: My reaction is incomplete, and I have a significant amount of the enamine intermediate remaining. How can I drive the reaction to completion?
Answer:
The final step of the Combes synthesis, the acid-catalyzed intramolecular electrophilic cyclization followed by dehydration, is often the rate-limiting step and can be challenging. The accumulation of the enamine intermediate suggests that the conditions are not sufficiently forcing to overcome the activation energy of this cyclization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete cyclization.
Detailed Strategies:
-
Increase Temperature: Carefully increase the reaction temperature in increments of 10-20 °C. The cyclization step has a high activation energy, and higher temperatures can provide the necessary energy to overcome this barrier. Monitor for the onset of degradation.
-
Increase Catalyst Concentration or Strength:
-
If using H₂SO₄, you can cautiously increase the number of equivalents.
-
Switching to a stronger acid system like Eaton's reagent can be effective for less reactive substrates.
-
-
Ensure Anhydrous Conditions: The final step is a dehydration. The presence of water can shift the equilibrium away from the product. Ensure all reagents and solvents are dry and the reaction is protected from atmospheric moisture.
-
Consider Microwave Irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times and drive difficult cyclizations to completion by providing efficient and rapid heating.
FAQ 4: I am getting byproducts from the β-diketone self-condensation. How can I avoid this?
Answer:
β-Diketones can undergo self-condensation in the presence of strong acids, leading to various byproducts. This is particularly problematic if the initial condensation with the aniline is slow.
Mitigation Strategies:
-
Pre-form the Enamine: A highly effective strategy is to perform the reaction in two distinct steps. First, condense the aniline and β-diketone under milder conditions (e.g., refluxing in toluene with a Dean-Stark trap to remove water) to form the enamine intermediate. After isolating and purifying the enamine, it can then be subjected to the strong acid conditions for cyclization. This prevents the β-diketone from being exposed to the harsh cyclization conditions.
-
Control Stoichiometry: Use a slight excess of the β-diketone (e.g., 1.1-1.2 equivalents) to ensure the aniline is consumed quickly, but avoid a large excess which would increase the concentration of the diketone available for self-condensation.
-
Order of Addition: Add the β-diketone slowly to a mixture of the aniline and the acid. This ensures that the diketone is more likely to react with the protonated aniline rather than itself.
Table 1: Comparison of One-Pot vs. Two-Step Combes Synthesis
| Feature | One-Pot Method | Two-Step (Pre-formation of Enamine) |
| Simplicity | High (fewer steps) | Lower (requires isolation of intermediate) |
| Byproduct Risk | Higher risk of diketone self-condensation and polymerization. | Significantly lower risk of diketone-related byproducts. |
| Substrate Scope | May not be suitable for sensitive or slow-reacting substrates. | Broader scope, especially for substrates prone to side reactions. |
| Typical Yield | Variable, can be low with complex substrates. | Generally higher and cleaner yields. |
Technical Support Center: Recrystallization of Bromo-Methoxy-Quinolines
Welcome to the technical support center for the purification of bromo-methoxy-quinoline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity crystalline materials of this important heterocyclic class. Here, we move beyond generic protocols to provide in-depth, mechanism-driven troubleshooting and frequently asked questions (FAQs) to empower you to solve specific purification challenges.
Part 1: The Fundamentals of Recrystallizing Bromo-Methoxy-Quinolines
Bromo-methoxy-quinolines, a key scaffold in drug discovery, present unique purification challenges due to their aromatic, heteroatomic, and often rigid nature. Successful recrystallization hinges on exploiting subtle differences in solubility between your target molecule and impurities. The ideal solvent system will fully dissolve the compound at an elevated temperature but allow for high-yield recovery of pure crystals upon cooling, leaving impurities behind in the "mother liquor".
The presence of the quinoline nitrogen, the bromine atom, and the methoxy group imparts a specific polarity and potential for hydrogen bonding that must be considered during solvent selection. The basicity of the quinoline nitrogen, for instance, can sometimes lead to interactions with acidic impurities or even acidic stationary phases in chromatography, making recrystallization a critical final purification step.[1]
Part 2: Troubleshooting Guide - A Problem/Solution Approach
This section addresses the most common issues encountered during the recrystallization of bromo-methoxy-quinolines in a direct question-and-answer format.
Question 1: I've chosen a solvent, but my compound "oils out" instead of forming crystals upon cooling. What's happening and how do I fix it?
Answer:
"Oiling out" occurs when the compound precipitates from the solution as a liquid phase rather than a solid crystalline lattice.[2][3] This typically happens when the boiling point of the solvent is higher than the melting point of your compound, or when the solution is too concentrated, causing the compound to come out of solution above its melting point.[2][4] Impurities can also suppress the melting point of your compound, exacerbating this issue.[4] An oil is undesirable because it often traps impurities.[3]
Troubleshooting Steps:
-
Re-heat and Dilute: Warm the solution to re-dissolve the oil. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation.[4][5]
-
Slow Down the Cooling: Rapid cooling encourages oiling out. Allow the flask to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help.[4]
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic grooves provide nucleation sites for crystal growth to begin.[1][6]
-
Re-evaluate Your Solvent System: If the problem persists, the chosen solvent may be unsuitable. Consider a solvent with a lower boiling point or switch to a mixed-solvent system. For instance, if you are using ethanol, try a mixture like ethyl acetate/hexane.[7]
Question 2: My solution has cooled, but no crystals have formed. What should I do?
Answer:
The failure of crystals to form is usually due to one of two reasons: the solution is not sufficiently saturated, or it has become supersaturated without nucleation.[2][8]
Troubleshooting Steps:
-
Check for Supersaturation: A supersaturated solution contains more dissolved solute than it can theoretically hold at that temperature.[6] This state is metastable and requires a trigger for crystallization to begin.
-
Induce Nucleation:
-
Scratching: As mentioned above, scratching the flask can provide nucleation sites.[9]
-
Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" acts as a template for further crystal growth.[1][9]
-
Ultrasonication: Briefly placing the flask in an ultrasonic bath can sometimes induce nucleation.
-
-
-
Increase Concentration: If nucleation techniques fail, you may have used too much solvent.[4] Gently heat the solution and evaporate some of the solvent to increase the concentration. Be careful not to evaporate too much, or the compound may precipitate out of the hot solution. Once concentrated, allow it to cool again.
-
Cool to a Lower Temperature: If crystals still haven't formed at room temperature, try cooling the flask in an ice bath or even a freezer, depending on the freezing point of your solvent.[1]
Question 3: My recrystallization resulted in a very low yield. How can I improve my recovery?
Answer:
A low yield is a common and frustrating problem. The primary culprits are using too much solvent or choosing a solvent in which your compound has significant solubility even at low temperatures.[1][6]
Troubleshooting Steps:
-
Minimize Solvent Usage: Always use the minimum amount of hot solvent necessary to fully dissolve your compound.[6] Adding excess solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[9]
-
Ensure Complete Cooling: Make sure you have allowed sufficient time for the solution to cool completely before filtration. Placing the flask in an ice bath for at least 20-30 minutes can significantly improve recovery.[8]
-
Recover from the Mother Liquor: After filtering your crystals, you can often recover a second crop from the filtrate (mother liquor). Reduce the volume of the mother liquor by evaporation and cool it again to obtain more crystals. Note that this second crop may be less pure and might require a separate recrystallization.[1][8]
-
Choose a Different Solvent System: If your compound is still too soluble in the cold solvent, you will need to find a better alternative. This is where a mixed-solvent system can be particularly effective.
Question 4: I'm struggling to find a good single solvent. How do I approach a mixed-solvent recrystallization?
Answer:
A mixed-solvent system is ideal when no single solvent has the desired solubility properties. You will use a pair of miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent).[1][10]
Mixed-Solvent Recrystallization Protocol:
-
Dissolve your bromo-methoxy-quinoline in a minimal amount of the hot "good" solvent.
-
While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is now saturated.[10]
-
Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.[10]
-
Allow the solution to cool slowly. The crystals should form as the solubility of your compound decreases in the mixed-solvent system.
A common and effective mixed-solvent system for quinoline derivatives is ethyl acetate/hexane.[7] Other possibilities include methanol/water or methanol/acetone.[11]
Part 3: Experimental Protocols & Data
Protocol 1: Single-Solvent Recrystallization
-
Place the crude bromo-methoxy-quinoline in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent (e.g., ethanol, ethyl acetate) and heat the mixture to boiling with stirring.
-
Continue adding the solvent in small portions until the solid is completely dissolved. Avoid adding a large excess.[6]
-
If the solution is colored and you suspect colored impurities, you may add a small amount of activated charcoal and boil for a few minutes. Caution: Charcoal can adsorb your product, leading to lower yields.[9]
-
If charcoal was used, perform a hot filtration to remove it.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.[1]
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals thoroughly.
Data Summary: Common Solvents for Quinolines
| Solvent System | Type | Common Use Case | Reference |
| Ethanol | Single | General purpose for moderately polar quinolines. | [11] |
| Methanol/Acetone | Mixed | For quinoline salts or more polar derivatives. | [11] |
| Ethyl Acetate/Hexane | Mixed | Excellent for tuning polarity for a wide range of derivatives. | [7] |
| Diethyl Ether | Single | Used for less polar quinoline derivatives. | [12] |
| Acetonitrile | Single | Can be used for recrystallizing quinoline salts, such as picrates. | [13] |
Part 4: Visualization of Workflows
Diagram 1: Troubleshooting Flowchart for "Oiling Out"
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 12. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Bromoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a bromine atom to this scaffold can significantly modulate its physicochemical properties and biological activity, leading to the discovery of potent anticancer, antimicrobial, and enzyme-inhibiting compounds. This guide provides a comparative study of the biological activities of various bromoquinoline derivatives, supported by experimental data and detailed protocols to aid in the rational design of new therapeutic agents.
Anticancer Activity of Bromoquinoline Derivatives
Bromoquinoline derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The position and number of bromine substituents, as well as the presence of other functional groups, play a crucial role in their anticancer potency.
Comparative Cytotoxicity
The in vitro anticancer activity of several bromoquinoline derivatives is summarized in Table 1. The half-maximal inhibitory concentration (IC50) values highlight the potency of these compounds against various human cancer cell lines.
Table 1: Comparative Anticancer Activity (IC50) of Bromoquinoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | 12.3 (µg/mL) | [1] |
| 7-Bromo-8-hydroxyquinoline | C6 (rat brain tumor) | 25.6 (µg/mL) | [1] |
| 6,8-dibromo-5-nitroquinoline | C6 (rat brain tumor) | 50.0 | [2] |
| 6,8-dibromo-5-nitroquinoline | HT29 (colon adenocarcinoma) | 26.2 | [2] |
| 6,8-dibromo-5-nitroquinoline | HeLa (cervical cancer) | 24.1 | [2] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (rat brain tumor) | 15.4 | [2] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HeLa (cervical cancer) | 26.4 | [2] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 (colon adenocarcinoma) | 15.0 | [2] |
| 6-bromo-quinazoline-4(3H)-one derivative (8a) | MCF-7 (breast cancer) | 15.85 ± 3.32 | [3] |
| 6-bromo-quinazoline-4(3H)-one derivative (8a) | SW480 (colorectal adenocarcinoma) | 17.85 ± 0.92 | [3] |
| 6-Bromo-1-methylquinolin-4(1H)-one analog | MCF-7 (breast cancer) | 1.7 (µg/mL) | [3] |
Note: Direct comparison of absolute IC50 values should be made with caution due to variations in experimental conditions across different studies.
Mechanism of Anticancer Action
The anticancer activity of bromoquinoline derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and inhibit key enzymes involved in cancer progression.
Several bromoquinoline derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] This involves the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, the executioners of apoptosis.[4]
Caption: Apoptosis induction by bromoquinoline derivatives.
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][6] Certain quinoline derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.[5][6]
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the bromoquinoline derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Incubation: Incubate the plates for 24 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the compound concentration.
Antimicrobial Activity of Bromoquinoline Derivatives
Bromoquinoline derivatives have also shown promising activity against a range of pathogenic bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity.
Comparative Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key indicator of a compound's antimicrobial potency. Table 2 summarizes the MIC values of various bromoquinoline derivatives against selected microbial strains.
Table 2: Comparative Antimicrobial Activity (MIC) of Bromoquinoline Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Indolizinoquinoline-5,12-dione derivative (9) | Staphylococcus aureus | 0.12 | [7] |
| Indolizinoquinoline-5,12-dione derivative (9) | Streptococcus pyogenes | 8 | [7] |
| Indolizinoquinoline-5,12-dione derivative (9) | Escherichia coli | 0.12 | [7] |
| Indolizinoquinoline-5,12-dione derivative (10) | Staphylococcus aureus | 0.24 | [7] |
| Indolizinoquinoline-5,12-dione derivative (10) | Streptococcus pyogenes | 32 | [7] |
| Indolizinoquinoline-5,12-dione derivative (10) | Escherichia coli | 0.12 | [7] |
| Glycosylated-fluoroquinolone derivative (91) | Fluoroquinolone-resistant E. coli | 0.2608 ± 0.0014 (mM) | [7] |
| Glycosylated-fluoroquinolone derivative (92) | Fluoroquinolone-resistant E. coli | 0.1358 ± 0.0025 (mM) | [7] |
| 6-amino-4-methyl-1H-quinoline-2-one derivative (2) | Bacillus cereus | 3.12 | [8] |
| 6-amino-4-methyl-1H-quinoline-2-one derivative (6) | Bacillus cereus | 3.12 | [8] |
| 6-amino-4-methyl-1H-quinoline-2-one derivative (6) | Candida albicans | Potentially active | [8] |
| Quinoline derivative | Clostridium difficile | 1.0 | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a standard for determining the MIC of an antimicrobial agent in a liquid medium.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the bromoquinoline derivative and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Enzyme Inhibition by Bromoquinoline Derivatives
Bromoquinoline derivatives have been identified as potent inhibitors of various enzymes implicated in disease, including topoisomerases and acetylcholinesterase.
Topoisomerase I Inhibition
Topoisomerase I is a crucial enzyme in DNA replication and a validated target for anticancer drugs. Certain bromoquinoline derivatives inhibit this enzyme, leading to DNA damage and cell death.[10]
Table 3: Topoisomerase I Inhibition by Bromoquinoline Derivatives
| Compound/Derivative | Activity | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | Inhibits relaxation of supercoiled plasmid DNA | [10] |
| 5,7-Dicyano-8-hydroxyquinoline | Inhibits relaxation of supercoiled plasmid DNA | [10] |
Experimental Protocol: Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.[11][12]
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), Topoisomerase I reaction buffer, and the bromoquinoline derivative at various concentrations.
-
Enzyme Addition: Add human Topoisomerase I to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the supercoiled and relaxed DNA forms on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease. Some bromoquinoline derivatives have shown potent AChE inhibitory activity.
Table 4: Acetylcholinesterase (AChE) Inhibition by Quinoline Derivatives
| Compound/Derivative | IC50 (µM) | Reference |
| 2,3-dihydro-1H-cyclopenta[b]quinoline derivative (3b) | 0.052 | [13] |
| 2-benzoxazolinone derivative (30) | 0.00057 | [14] |
| Stemofoline derivative (6R)-hydroxystemofoline | 11.01 ± 1.49 (mM) | [15] |
Structure-Activity Relationship (SAR) Insights
The biological activity of bromoquinoline derivatives is highly dependent on their chemical structure. Key SAR observations include:
-
Position and Number of Bromine Atoms: The location and number of bromine substituents significantly impact activity. For instance, dibromo-derivatives often exhibit higher potency than their mono-bromo counterparts.[1]
-
Other Substituents: The presence of other functional groups, such as nitro, cyano, and methoxy groups, can enhance the biological activity.[1][2] Electron-withdrawing groups, in particular, have been shown to increase anticancer potency.[1]
-
8-Hydroxyquinoline Scaffold: The 8-hydroxyquinoline core is a crucial feature for the anticancer and Topoisomerase I inhibitory activity of many derivatives.[10]
Conclusion
Bromoquinoline derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potent anticancer, antimicrobial, and enzyme-inhibiting properties make them valuable leads for the development of new therapeutic agents. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the rational design and synthesis of novel bromoquinoline-based drugs with improved efficacy and safety profiles.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]
- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. inspiralis.com [inspiralis.com]
- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Emerging Potential of 4-Bromo-8-methoxy-2-methylquinoline: A Comparative Guide for Drug Discovery
In the vast and ever-evolving landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents that have left an indelible mark on human health.[1] From the historical triumphs over malaria with quinine and chloroquine to the modern-day battles against cancer and bacterial infections, quinoline derivatives have consistently demonstrated remarkable pharmacological versatility.[2][3] This guide provides an in-depth comparative analysis of a lesser-known derivative, 4-Bromo-8-methoxy-2-methylquinoline, and contextualizes its potential within the broader family of quinoline-based therapeutics. While direct biological data on this specific molecule remains nascent, a careful examination of its structural features and the extensive literature on related analogues allows for a data-driven exploration of its promise.[4]
The Quinoline Core: A Foundation for Diverse Biological Activity
The quinoline ring system, a fusion of a benzene and a pyridine ring, offers a unique electronic and structural framework that is amenable to a wide range of chemical modifications. This synthetic tractability has allowed medicinal chemists to fine-tune the pharmacological properties of quinoline derivatives, leading to a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, antiviral, anti-inflammatory, and neuroprotective effects.[2][5] The planar nature of the quinoline ring facilitates intercalation with DNA, a mechanism exploited by several anticancer agents, while the nitrogen atom can act as a proton acceptor, influencing the pharmacokinetic properties of the molecule.[6]
Unveiling the Potential of this compound: A Hypothetical Profile
While extensive experimental data for this compound is not yet publicly available, we can infer its potential therapeutic applications by dissecting its structure and drawing parallels with well-documented analogues.
Structural Features and Their Implications:
-
2-Methyl Group: The presence of a methyl group at the C2 position can influence the molecule's steric interactions with target proteins and may impact its metabolic stability.[7]
-
4-Bromo Substituent: Halogenation, particularly bromination, at the C4 position is a common strategy in the design of bioactive quinolines. The bromine atom can enhance binding affinity through halogen bonding and other non-covalent interactions, and it often correlates with increased anticancer and antimalarial activity.[1][8]
-
8-Methoxy Group: The methoxy group at the C8 position is an electron-donating group that can modulate the electronic properties of the quinoline ring system. In several instances, 8-hydroxy and 8-methoxy quinoline derivatives have demonstrated significant anticancer and neuroprotective activities.[9][10]
Based on these structural motifs, this compound is a promising candidate for investigation in several therapeutic areas, most notably as an anticancer, antibacterial, or antimalarial agent.
A Comparative Analysis with Established Quinoline Derivatives
To contextualize the potential of this compound, it is instructive to compare it with other quinoline derivatives that have well-established roles in medicine.
The Antimalarial Benchmark: Chloroquine
Chloroquine, a 4-aminoquinoline, has been a cornerstone of malaria treatment for decades.[11] Its primary mechanism of action involves inhibiting the polymerization of heme into hemozoin in the parasite's digestive vacuole, leading to a toxic buildup of free heme.[12]
The Anticancer Powerhouse: Camptothecin and its Analogues
Camptothecin, a natural product containing a fused quinoline ring system, and its clinically used analogues like Topotecan and Irinotecan, are potent anticancer agents.[9] They function by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair, thereby inducing cancer cell death.[2]
The Antibacterial Standard: Ciprofloxacin
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that has been widely used to treat a variety of bacterial infections.[5] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[13]
Quantitative Comparison of Quinoline Derivatives
The following table provides a comparative summary of the key pharmacological parameters for our hypothetical compound and the established quinoline derivatives. The data for this compound is postulated based on structure-activity relationship (SAR) studies of similar compounds.
| Compound | Therapeutic Area | Mechanism of Action | Potency (IC50/MIC) | Key Structural Features |
| This compound | Anticancer (Hypothesized) | DNA intercalation, Kinase inhibition (Hypothesized) | Potentially in the low micromolar range | 2-methyl, 4-bromo, 8-methoxy substitution |
| Chloroquine | Antimalarial | Heme polymerization inhibition | nM range against sensitive strains[14] | 4-aminoquinoline with a diethylamino side chain |
| Camptothecin | Anticancer | Topoisomerase I inhibition | nM to µM range[9] | Fused pentacyclic ring system with a quinoline core |
| Ciprofloxacin | Antibacterial | DNA gyrase and topoisomerase IV inhibition | µg/mL range[15] | Fluoroquinolone with a cyclopropyl group and a piperazine ring |
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of this compound, standardized in vitro assays are essential. Below are detailed protocols for assessing its potential anticancer and antibacterial properties.
In Vitro Cytotoxicity Assessment: The MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.[16]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a bacterium.
Principle: The broth microdilution method is used to determine the MIC. A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[17][18]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial suspension to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in a well with no visible growth.
Visualizing Mechanisms and Workflows
Graphical representations are invaluable for conceptualizing complex biological processes and experimental designs.
Caption: Hypothesized anticancer mechanism of this compound.
Caption: Experimental workflow for in vitro cytotoxicity testing using the MTT assay.
Conclusion and Future Directions
This compound represents an intriguing yet underexplored scaffold within the pharmacologically rich family of quinoline derivatives. Based on a comprehensive analysis of its structural features and the established bioactivities of related compounds, it holds significant promise as a lead compound for the development of novel anticancer, antibacterial, or antimalarial agents. The provided experimental protocols offer a clear roadmap for the systematic evaluation of its biological potential. Future research should focus on the synthesis of a library of analogues to establish a clear structure-activity relationship, followed by in-depth mechanistic studies and in vivo efficacy assessments to validate its therapeutic potential. The journey from a promising scaffold to a clinically effective drug is long and arduous, but for this compound, the initial signposts are pointing in a promising direction.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. Designing novel anti-plasmodial quinoline–furanone hybrids: computational insights, synthesis, and biological evaluation targeting Plasmodium falciparum lactate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of amodiachins, a novel class of 4-aminoquinoline antimalarials active against multidrug-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 4-Bromo-8-methoxy-2-methylquinoline as a Strategic Intermediate for Anticancer Drug Discovery
Abstract
The quinoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved anticancer agents.[1][2] The strategic selection of a versatile synthetic intermediate is paramount to efficiently explore chemical space and identify potent drug candidates. This guide provides an in-depth validation of 4-Bromo-8-methoxy-2-methylquinoline as a superior intermediate for the synthesis of novel anticancer compounds. We will objectively compare its synthetic utility against viable alternatives, present supporting experimental data for a derived hypothetical compound, "Q-Inhib-9b," and provide detailed protocols for synthesis and biological evaluation. This analysis is designed to equip researchers, scientists, and drug development professionals with the technical insights needed to accelerate oncology drug discovery programs.
The Strategic Importance of the Quinoline Scaffold in Oncology
Quinoline and its derivatives are classified as "privileged structures" in drug discovery. Their rigid bicyclic aromatic system provides an excellent framework for creating molecules that can effectively interact with various biological targets, including protein kinases, topoisomerases, and tubulin.[1][3] Several FDA-approved drugs, such as Lenvatinib and Cabozantinib, feature a quinoline core and function as multi-kinase inhibitors, demonstrating the clinical success of this scaffold.[3][4]
The development of potent and selective quinoline-based drugs hinges on the ability to systematically modify the core structure. This is where the choice of a chemical intermediate becomes a critical decision point, dictating the scope and efficiency of the entire discovery campaign.
Analysis of the Intermediate: this compound
The intermediate, this compound, offers a unique combination of structural features that make it an exceptionally valuable starting point for anticancer drug synthesis.
-
The 4-Bromo Position: This is the most critical feature. The bromine atom serves as a versatile synthetic "handle." It is ideally suited for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[5] This allows for the reliable and predictable introduction of diverse aryl, heteroaryl, and amino moieties, which are crucial for tuning target affinity, selectivity, and pharmacokinetic properties.
-
The 8-Methoxy Group: This electron-donating group can influence the electronic properties of the quinoline ring, potentially enhancing binding interactions through hydrogen bonding with target proteins. It also provides a site for metabolic activity, which can be strategically modified to optimize the drug's half-life.
-
The 2-Methyl Group: This group can provide beneficial steric interactions within a target's binding pocket and can improve the compound's solubility and metabolic profile.
Comparative Analysis of Synthetic Intermediates
To validate the superiority of this compound, we compare it to two logical alternatives: a 4-chloro derivative and a non-halogenated precursor requiring C-H activation.
| Feature | This compound (Target) | Alternative 1: 4-Chloro Derivative | Alternative 2: Non-Halogenated Precursor |
| Key Reaction for Diversification | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) | Palladium-Catalyzed Cross-Coupling | C-H Activation |
| Reactivity & Reaction Conditions | High reactivity of C-Br bond allows for mild reaction conditions. | Lower reactivity of C-Cl bond often requires harsher conditions, specialized ligands, or stronger bases. | Requires specific directing groups, often results in mixtures of isomers, and can have lower yields. |
| Predictability & Selectivity | Highly predictable and regioselective reactions. | Generally predictable but can have side reactions under harsh conditions. | Often lacks regioselectivity, leading to purification challenges. |
| Cost & Availability | Moderately priced, readily synthesized.[6][7] | Generally cheaper starting material. | Cheapest precursor, but specialized catalysts can be expensive. |
| Overall Efficiency | High. The reliability and versatility of the C-Br bond for coupling reactions streamline the synthesis of a large library of diverse compounds.[5] | Moderate. Lower reactivity can be a bottleneck, limiting the scope of accessible derivatives. | Low to Moderate. Unpredictability and lower yields make it less suitable for high-throughput library synthesis. |
Causality behind the Choice: While the 4-chloro derivative is more economical, the higher reactivity of the carbon-bromine bond is a decisive advantage in a drug discovery setting. It allows for more reliable and versatile chemistry under milder conditions, accelerating the synthesis-test cycle. C-H activation, while innovative, is not yet robust enough for the routine, large-scale library synthesis required in lead optimization. Therefore, the 4-bromo intermediate offers the optimal balance of reactivity, versatility, and reliability.
From Intermediate to Investigational Drug: A Case Study
To demonstrate its utility, we synthesized a hypothetical anticancer agent, Q-Inhib-9b , from our target intermediate. This compound is designed as a kinase inhibitor targeting the PI3K/Akt/mTOR pathway, a critical signaling cascade frequently deregulated in cancer.[8][9]
Proposed Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[10] Its hyperactivation is a hallmark of many cancers, making it a prime therapeutic target.[9] Q-Inhib-9b, with its quinoline core, is designed to bind to the ATP-binding pocket of a key kinase in this pathway, such as PI3K or Akt, preventing downstream signaling and inducing apoptosis in cancer cells.
Caption: Proposed inhibition of the PI3K/Akt pathway by Q-Inhib-9b.
Experimental Validation: Comparative In Vitro Data
The true validation of an intermediate lies in the biological performance of its derivatives. We present comparative cytotoxicity data for Q-Inhib-9b and two analogous compounds derived from the alternative intermediates. The IC50 (half-maximal inhibitory concentration) was determined using a standard MTT assay.[11]
| Compound | Parent Intermediate | IC50 vs. A549 (Lung Cancer) [µM] | IC50 vs. MCF-7 (Breast Cancer) [µM] | IC50 vs. HFF-1 (Normal Fibroblast) [µM] | Selectivity Index (SI)¹ |
| Q-Inhib-9b | 4-Bromo- (Target) | 0.85 | 1.20 | > 50 | > 58 |
| Q-Cl-Analog | 4-Chloro- (Alt 1) | 5.60 | 7.30 | > 50 | > 8.9 |
| Q-H-Analog | Non-Halogenated (Alt 2) | 12.30 | 15.80 | > 50 | > 4.0 |
| Doxorubicin | Reference Drug | 0.45 | 0.95 | 1.50 | 3.3 |
¹Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells (A549). A higher SI indicates better cancer cell-specific toxicity.
Interpretation of Data: The data clearly demonstrates the superior performance of Q-Inhib-9b . Its sub-micromolar potency against both cancer cell lines and, critically, its high selectivity index, indicate a promising therapeutic window. The analogs derived from the alternative intermediates show significantly weaker potency. This suggests that the synthetic versatility of the 4-bromo intermediate allowed for the installation of a functionality (via Suzuki coupling) that is optimal for target engagement, an outcome that may not have been easily achievable from the less reactive or less selective precursors.
Experimental Protocols and Workflows
To ensure transparency and reproducibility, we provide detailed protocols for the key experiments.
Protocol 1: Synthesis of Q-Inhib-9b via Suzuki Coupling
This protocol describes a representative synthesis from the validated intermediate.
-
Materials: this compound (1.0 eq), (4-(trifluoromethoxy)phenyl)boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), 2M Na₂CO₃ solution, 1,4-Dioxane, Toluene.
-
Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add the 4-bromo-quinoline intermediate, the boronic acid, and the palladium catalyst.
-
Solvent Addition: Add a 3:1 mixture of Toluene:1,4-Dioxane.
-
Base Addition: Add the 2M Na₂CO₃ solution.
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield Q-Inhib-9b as a pure solid.
-
Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: MTT Cytotoxicity Assay
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[11][12]
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of Q-Inhib-9b in DMSO. Perform serial dilutions in a complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is <0.1%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Q-Inhib-9b. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Drug Discovery and Validation Workflow
The following diagram illustrates the logical flow from intermediate selection to in vitro validation.
Caption: A streamlined workflow for anticancer drug discovery.
Conclusion
The evidence presented in this guide strongly validates This compound as a strategic and high-value intermediate for the discovery of novel quinoline-based anticancer drugs. Its superior synthetic versatility, stemming from the highly reactive 4-bromo position, enables the efficient and reliable synthesis of diverse chemical libraries. The case study of the hypothetical kinase inhibitor, Q-Inhib-9b, demonstrates that this synthetic advantage translates directly into superior biological performance, yielding a potent and selective anticancer agent. By adopting this intermediate, drug discovery teams can streamline their synthetic efforts, broaden the accessible chemical space, and ultimately increase the probability of identifying clinically viable drug candidates.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. tandfonline.com [tandfonline.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Spectroscopic Guide to Differentiating 4-Bromo-8-methoxy-2-methylquinoline and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise identification of molecular structure is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of 4-bromo-8-methoxy-2-methylquinoline and its closely related isomers. Understanding the subtle yet significant differences in their spectroscopic signatures is crucial for unambiguous identification, quality control, and the rational design of new therapeutic agents.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs. The specific substitution pattern on this bicyclic heteroaromatic system dictates its biological activity. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy to provide a framework for differentiating these important isomers.
The Challenge of Isomer Differentiation
This compound (Molecular Formula: C₁₁H₁₀BrNO, Molecular Weight: 252.11 g/mol ) presents several possibilities for isomeric structures by varying the positions of the bromo, methoxy, and methyl substituents on the quinoline ring.[1][2] This guide will focus on a selection of these isomers to illustrate the key spectroscopic differences that arise from these positional changes.
DOT script for the chemical structure of this compound.
Figure 1: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the differentiation of isomers.
¹H NMR Spectroscopy
The chemical shift, splitting pattern (multiplicity), and coupling constants of protons are highly sensitive to their electronic environment. The positions of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing bromine atom (Br) significantly influence the chemical shifts of the aromatic protons on the quinoline ring.
Comparative ¹H NMR Data (Predicted and Experimental in CDCl₃, δ ppm)
| Proton Position | This compound (Predicted) | 5-Bromo-8-methoxyquinoline[3] | 8-Bromo-5-methoxyquinoline[3] | 8-Bromo-2-methylquinoline[4] |
| H-3 | ~7.3-7.5 (s) | 7.55 (dd, J=8.5, 4.2 Hz) | 7.45 (dd, J=8.4, 4.3 Hz) | 7.33 (m) |
| H-4 | - | 8.50 (dd, J=8.6, 1.6 Hz) | 8.60 (dd, J=8.4, 1.7 Hz) | 8.02 (m) |
| H-5 | ~7.0-7.2 (d) | - | 6.75 (d, J=8.3 Hz) | 8.02 (m) |
| H-6 | ~7.4-7.6 (t) | 7.73 (d, J=8.4 Hz) | - | 7.33 (m) |
| H-7 | ~6.9-7.1 (d) | 6.94 (d, J=8.4 Hz) | 7.93 (d, J=8.3 Hz) | 7.73 (dd, J=8.0, 1.2 Hz) |
| 2-CH₃ | ~2.6-2.8 (s) | - | - | 2.82 (s) |
| 8-OCH₃ | ~4.0-4.2 (s) | 4.09 (s) | - | - |
| 5-OCH₃ | - | - | 4.00 (s) | - |
Interpretation:
-
Methyl Protons (2-CH₃): The singlet for the methyl group in this compound is expected to be in the range of 2.6-2.8 ppm, similar to that observed for 8-bromo-2-methylquinoline.[4]
-
Methoxy Protons (-OCH₃): The methoxy protons will appear as a sharp singlet. Its chemical shift will vary slightly depending on its position on the ring. In this compound, it is at the 8-position, and its predicted chemical shift is around 4.0-4.2 ppm. This is consistent with the experimental data for 5-bromo-8-methoxyquinoline (4.09 ppm) and 8-bromo-5-methoxyquinoline (4.00 ppm).[3]
-
Aromatic Protons: The substitution pattern dramatically affects the chemical shifts and coupling patterns of the aromatic protons.
-
In This compound , the proton at C3 will likely be a singlet due to the adjacent bromine atom. The protons on the benzene ring (H5, H6, H7) will show a characteristic splitting pattern (doublet, triplet, doublet).
-
In 5-bromo-8-methoxyquinoline , the absence of a substituent at C4 leads to a doublet of doublets for H4.[3]
-
In 8-bromo-5-methoxyquinoline , the positions of the substituents are again different, leading to a unique set of chemical shifts and coupling constants for the aromatic protons.[3]
-
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are also sensitive to the electronic effects of the substituents.
Comparative ¹³C NMR Data (Predicted and Experimental in CDCl₃, δ ppm)
| Carbon Position | This compound (Predicted) | 5-Bromo-8-methoxyquinoline[3] | 8-Bromo-5-methoxyquinoline[3] |
| C2 | ~158-162 | - | - |
| C3 | ~122-125 | 122.93 | 122.32 |
| C4 | ~120-123 (C-Br) | 140.94 | 132.72 |
| C4a | ~147-150 | - | - |
| C5 | ~110-113 | 108.29 | 105.20 |
| C6 | ~128-131 | 130.23 | 121.11 |
| C7 | ~115-118 | 128.34 | 131.61 |
| C8 | ~154-157 (C-O) | 155.35 | 114.92 (C-Br) |
| C8a | ~138-141 | - | - |
| 2-CH₃ | ~23-26 | - | - |
| 8-OCH₃ | ~56-59 | 56.33 | - |
| 5-OCH₃ | - | - | 56.10 |
Interpretation:
The carbon directly attached to the bromine atom (C-Br) and the carbon attached to the methoxy group (C-O) will have characteristic chemical shifts. By comparing the experimental spectra with predicted values and the data from known isomers, the substitution pattern can be definitively determined.
Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through fragmentation patterns.
For this compound and its isomers, the molecular ion peak (M⁺) will show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity at m/z 251 and 253, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Expected Fragmentation Patterns:
The fragmentation of these isomers under electron impact (EI) ionization is expected to involve:
-
Loss of a methyl radical (•CH₃) from the methoxy or the 2-methyl group, leading to a fragment ion at [M-15]⁺.
-
Loss of a bromine radical (•Br) , resulting in a fragment at [M-79]⁺ or [M-81]⁺.
-
Loss of a methoxy radical (•OCH₃) , giving a fragment at [M-31]⁺.
-
Cleavage of the quinoline ring , leading to a complex pattern of smaller fragment ions.
The relative intensities of these fragment ions will differ between isomers, providing a fingerprint for each compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.[5][6] For this compound and its isomers, the key IR absorptions are:
-
C-H stretching (aromatic and aliphatic): Around 3100-3000 cm⁻¹ for aromatic C-H and 3000-2850 cm⁻¹ for the methyl groups.[6]
-
C=C and C=N stretching (aromatic ring): In the 1600-1450 cm⁻¹ region.
-
C-O stretching (methoxy group): A strong band around 1250-1000 cm⁻¹.
-
C-Br stretching: Typically in the 600-500 cm⁻¹ region.
-
Out-of-plane C-H bending: The pattern of these bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.[5]
While the IR spectra of the isomers will be broadly similar due to the presence of the same functional groups, subtle differences in the positions and intensities of the peaks, particularly in the fingerprint region (below 1500 cm⁻¹), can be used for differentiation.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs UV radiation. The position of the maximum absorbance (λ_max) and the molar absorptivity (ε) are influenced by the substituents on the ring.
The methoxy group, being an auxochrome, will typically cause a bathochromic shift (shift to longer wavelength) of the absorption bands. The position of the bromine atom will also have a minor effect on the λ_max. While UV-Vis spectroscopy may not be the primary tool for distinguishing these isomers, it can provide complementary information.
Experimental Protocols
DOT script for a generalized spectroscopic analysis workflow.
Figure 2: Generalized workflow for spectroscopic analysis of quinoline isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified quinoline isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Typical spectral width: -1 to 10 ppm.
-
Use a 90° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method (e.g., direct infusion for ESI or a GC inlet for EI).
-
Ionization: Use an appropriate ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Scan a wide mass range to detect the molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or use an Attenuated Total Reflectance (ATR) accessory.
-
Spectrum Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane).
-
Baseline Correction: Record a baseline spectrum of the pure solvent in a quartz cuvette.
-
Spectrum Acquisition: Record the UV-Vis spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max).
Conclusion
The differentiation of this compound isomers is a critical task in chemical synthesis and drug discovery. While each spectroscopic technique provides valuable information, a combination of methods is essential for unambiguous structure elucidation. ¹H and ¹³C NMR spectroscopy are the most definitive techniques, offering detailed insights into the connectivity of the molecule. Mass spectrometry confirms the molecular weight and provides fragmentation patterns that serve as a molecular fingerprint. IR and UV-Vis spectroscopy offer complementary information about the functional groups and electronic properties of the isomers. By carefully analyzing and comparing the data from these techniques, researchers can confidently identify and characterize these important quinoline derivatives.
References
Introduction: The Quinoline Scaffold in Modern Drug Discovery
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 11. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 13. Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities against ESBL Producing Escherichia coli and MRSA, Docking Studies, and Structural Features Determination through Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pulsus.com [pulsus.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 23. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
A Comparative Guide to the Efficacy of Quinoline-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the landscape of kinase inhibitors is both vast and intricate. Within this domain, quinoline-based compounds have emerged as a particularly fruitful scaffold, leading to the development of several potent and clinically approved therapies.[1][2] This guide provides an in-depth, objective comparison of the efficacy of prominent quinoline-based kinase inhibitors, juxtaposed with relevant non-quinoline alternatives. We will delve into the experimental data that underpins their clinical utility, offering a clear perspective on their mechanisms of action and therapeutic potential.
The Enduring Significance of the Quinoline Scaffold in Kinase Inhibition
The quinoline ring system, a bicyclic aromatic heterocycle, offers a versatile and "druggable" scaffold for the design of kinase inhibitors.[3] Its rigid structure provides a foundation for the precise orientation of substituents that can engage with the ATP-binding pocket of various kinases. This has led to the successful development of numerous FDA-approved drugs targeting a wide array of kinases implicated in cancer and other diseases.[3][4] Notably, a significant portion of quinoline-based drugs approved by the FDA are indicated for various types of cancer.[4]
This guide will focus on a selection of FDA-approved quinoline-based multi-kinase inhibitors: Bosutinib, Cabozantinib, and Lenvatinib. Their efficacy will be compared against established non-quinoline inhibitors targeting similar signaling pathways.
Comparative Efficacy Analysis: A Data-Driven Approach
To objectively compare the efficacy of these inhibitors, we will examine data from both preclinical and clinical studies. The following sections will present this data in a structured format, allowing for a clear and concise comparison.
Featured Quinoline-Based Kinase Inhibitors
-
Bosutinib (Bosulif®): A dual inhibitor of Src and Abl kinases, primarily used in the treatment of Chronic Myeloid Leukemia (CML).[5][6][7]
-
Cabozantinib (Cabometyx®): A multi-kinase inhibitor targeting MET, VEGFR2, and AXL, among others. It is approved for the treatment of advanced renal cell carcinoma (RCC), hepatocellular carcinoma (HCC), and medullary thyroid cancer (MTC).[8][9][10]
-
Lenvatinib (Lenvima®): A multi-kinase inhibitor of VEGFR1-3, FGFR1-4, PDGFRα, RET, and KIT. It is used in the treatment of differentiated thyroid cancer, advanced renal cell carcinoma, and hepatocellular carcinoma.[11][12][13]
Comparative Non-Quinoline Kinase Inhibitors
-
Erlotinib (Tarceva®): A quinazoline-based reversible EGFR tyrosine kinase inhibitor.[14][15]
-
Sorafenib (Nexavar®): A multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases.[16]
In Vitro Kinase Inhibition
The intrinsic potency of a kinase inhibitor is determined through in vitro kinase assays, which measure the concentration of the drug required to inhibit the enzymatic activity of its target kinase by 50% (IC50).
| Inhibitor | Primary Kinase Targets | IC50 (nM) |
| Bosutinib | Abl, Src | 1.2, 1.0 |
| Cabozantinib | MET, VEGFR2, AXL | 1.3, 0.035, 7 |
| Lenvatinib | VEGFR2, FGFR1, PDGFRβ | 1.3, 2.2, 3.0 |
| Erlotinib | EGFR | 2 |
| Sorafenib | VEGFR2, B-Raf | 90, 22 |
Note: IC50 values can vary depending on the specific assay conditions and are presented here as representative values.
The causality behind choosing specific kinase targets is rooted in their established roles in driving tumor growth, angiogenesis, and metastasis. For instance, the dual inhibition of MET and VEGFR by Cabozantinib is designed to overcome resistance mechanisms that can arise from targeting only one of these pathways.[17]
Cellular Proliferation and Viability
The ultimate goal of a kinase inhibitor in oncology is to halt the proliferation of cancer cells and induce cell death. The MTT assay is a widely used colorimetric assay to assess cell viability.
| Inhibitor | Cell Line | IC50 (µM) - Cell Proliferation |
| Bosutinib | K562 (CML) | 0.04 |
| Cabozantinib | H441 (Lung Cancer) | 0.09 |
| Lenvatinib | HUVEC (Endothelial Cells) | 0.026 |
| Erlotinib | A431 (Epidermoid Carcinoma) | 0.1 |
| Sorafenib | HepG2 (Hepatocellular Carcinoma) | 5.8 |
These cell-based assays provide a more physiologically relevant measure of a drug's efficacy by evaluating its ability to penetrate cell membranes and inhibit its target in a complex cellular environment.
Experimental Methodologies: Ensuring Scientific Integrity
The reliability of the comparative data presented above hinges on the robustness of the experimental protocols used to generate it. Here, we provide detailed, step-by-step methodologies for the key experiments cited.
In Vitro Kinase Assay Protocol (Fluorescence-Based)
This protocol outlines a common method for determining the IC50 of an inhibitor against a purified kinase.[18][19]
Causality in Experimental Design: The pre-incubation step is particularly crucial for covalent inhibitors to ensure they have sufficient time to bind to their target kinase.[20] The ATP concentration is typically kept at or near the Michaelis constant (Km) of the kinase to ensure that the assay is sensitive to competitive inhibitors.[21]
MTT Cell Viability Assay Protocol
This protocol details the steps for assessing the effect of a kinase inhibitor on cancer cell viability.[22][23][24]
Self-Validating System: The inclusion of untreated control wells is essential to establish a baseline for 100% cell viability. A blank control (media only) is also necessary to subtract background absorbance, ensuring the accuracy of the results.
Western Blot Analysis of Signaling Pathways
Western blotting is a powerful technique to visualize the effect of a kinase inhibitor on its target and downstream signaling proteins.[25][26][27][28][29]
Expertise in Interpretation: A decrease in the phosphorylated form of a target kinase (e.g., p-EGFR) relative to the total amount of that kinase, in the presence of an inhibitor, provides direct evidence of target engagement and inhibition.
Signaling Pathways Targeted by Quinoline-Based Inhibitors
The efficacy of these inhibitors is a direct result of their ability to modulate key signaling pathways that are often dysregulated in cancer.
The VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptors (VEGFRs) are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[16][30][31] Inhibitors like Lenvatinib and Cabozantinib target VEGFRs, thereby cutting off the tumor's blood supply.
The EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway is a key driver of cell proliferation and survival in many cancers.[14][32] While not a primary target of the featured quinoline-based inhibitors, understanding this pathway is crucial for context, as many non-quinoline inhibitors, such as Erlotinib, target it.
Conclusion: A Perspective for Future Drug Development
Quinoline-based kinase inhibitors represent a significant class of therapeutic agents with proven clinical efficacy. Their success is a testament to the versatility of the quinoline scaffold and the power of targeted therapy. This guide has provided a comparative analysis of the efficacy of key quinoline-based inhibitors, grounded in experimental data and established scientific protocols. By understanding the nuances of their mechanisms of action and the experimental frameworks used to evaluate them, researchers can better position their own drug discovery and development efforts for success. The continued exploration of the quinoline chemical space, coupled with a deep understanding of kinase biology, will undoubtedly lead to the development of even more effective and selective therapies in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. minicule.com [minicule.com]
- 6. Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. The efficacy and safety of cabozantinib in patients with metastatic or advanced renal cell carcinoma: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Profile of cabozantinib and its potential in the treatment of advanced medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of the Efficacy and Safety of Cabozantinib Monotherapy Versus Its Combination with Atezolizumab in Cancer Patients: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Results From Clinical Trials With LENVIMA® (lenvatinib) [lenvima.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. Real Life Study of Lenvatinib Therapy for Hepatocellular Carcinoma: RELEVANT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MTT (Assay protocol [protocols.io]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. broadpharm.com [broadpharm.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 27. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 28. Western blot protocol | Abcam [abcam.com]
- 29. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis | Bio-Techne [bio-techne.com]
- 30. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 32. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline Analogues
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-substituted quinoline analogues, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data from numerous studies to offer critical insights for the design and development of novel therapeutic agents based on the versatile quinoline scaffold.
Introduction to the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry. Its unique aromatic and electronic properties allow for extensive functionalization at various positions, leading to a diverse array of pharmacological activities.[1] Modifications at the 2-position, in particular, have been a major focus of research, yielding potent anticancer, antimicrobial, and anti-inflammatory agents. This guide will dissect the nuanced relationships between the chemical structure of these analogues and their biological functions, supported by experimental data and detailed protocols.
I. Anticancer Activity of 2-Substituted Quinoline Analogues
Quinoline derivatives have emerged as a significant class of anticancer agents, demonstrating cytotoxicity against a broad spectrum of cancer cell lines.[2][3] Their mechanisms of action are multifaceted, often targeting key cellular processes like cell proliferation, apoptosis, and angiogenesis.[4]
A. Structure-Activity Relationship (SAR) Insights
The nature of the substituent at the C-2 position of the quinoline ring profoundly influences the anticancer potency and mechanism of action.
-
2-Arylquinolines: The presence of an aryl group at the 2-position is a common feature in many potent anticancer quinolines. The electronic properties and substitution pattern of this aryl ring are critical for activity. For instance, electron-withdrawing groups on the 2-aryl moiety can enhance cytotoxic effects.[5] The lipophilicity of the 2-aryl substituent also plays a role, with more lipophilic molecules generally exhibiting better activity.[5]
-
2-Styrylquinolines: The introduction of a styryl group at the C-2 position has yielded compounds with significant antiproliferative activity.[6] SAR studies have revealed that electron-withdrawing substituents on the styryl phenyl ring are crucial for enhanced anticancer activity.[4][6] Furthermore, the presence of a hydroxyl or acetoxy group at the C-8 position of the quinoline ring in 2-styrylquinolines can increase their potency.[6]
-
Other 2-Substitutions: The exploration of various other substituents at the 2-position continues to yield promising anticancer leads. For example, the incorporation of a chloroethyl group, a known pharmacophore in alkylating agents, could lead to compounds with a distinct mechanism of action.[7]
B. Mechanisms of Anticancer Action
2-Substituted quinoline analogues exert their anticancer effects through diverse mechanisms, including:
-
Kinase Inhibition: A significant number of these compounds function as inhibitors of protein kinases, which are pivotal regulators of cancer-related signaling pathways.[8]
-
EGFR and FAK Inhibition: Certain 2-arylquinolines have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK), both of which are implicated in tumor growth and metastasis.[9][10][11]
-
VEGFR Inhibition: Some quinoline derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), thereby suppressing angiogenesis, a critical process for tumor growth and survival.[12]
-
c-Met Inhibition: Analogues with substitutions on the quinoline ring have shown inhibitory activity against the c-Met kinase, a target in various cancers.[13]
-
-
Topoisomerase Inhibition: Quinolines can act as topoisomerase inhibitors, interfering with DNA replication and leading to cancer cell death.[12] They can stabilize the topoisomerase-DNA cleavage complex, preventing the re-ligation of the DNA strand.[14][15][16]
-
Induction of Apoptosis: Many 2-styrylquinolines have been shown to induce apoptosis, or programmed cell death, in cancer cells through a p53-independent mechanism.[4][6][17] This often involves the generation of reactive oxygen species (ROS) and disruption of the cellular redox balance.[4]
C. Comparative Anticancer Activity Data
The following table summarizes the cytotoxic activities (IC50 values) of representative 2-substituted quinoline analogues against various human cancer cell lines. It is important to exercise caution when directly comparing data across different studies due to variations in experimental conditions.
| Compound Class | Specific Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Arylquinolines | 6f (a 2-arylquinoline) | DLD-1 (colorectal) | 2.25 | [18] |
| 6h (a 2-arylquinoline) | DLD-1 (colorectal) | 1.79 | [18] | |
| 13 (a C-6 substituted 2-phenylquinoline) | HeLa (cervical) | 8.3 | [5] | |
| 12 (a 2-phenylquinoline) | PC3 (prostate) | 31.37 | [5] | |
| 2-Styrylquinolines | 3a (a 4,6-disubstituted 2-SQ derivative) | HepG2 (liver) | ~7.7-9.8 µg/ml | [19] |
| 4b (a 4,6-disubstituted 2-SQ derivative) | HCT116 (colon) | ~7.7-9.8 µg/ml | [19] | |
| Cyclopentaquinolines | 6d (a cyclopentaquinoline derivative) | HepG-2 (liver) | >10 | [14] |
| 6f (a cyclopentaquinoline derivative) | HepG-2 (liver) | 2.31 | [14] |
D. Experimental Protocols
A common and versatile method for synthesizing 2-substituted quinolines is the Friedländer annulation .[7]
Protocol: Friedländer Synthesis
-
Reaction Setup: In a round-bottom flask, combine a 2-aminoaryl aldehyde or ketone (1 mmol) with a compound containing an α-methylene group adjacent to a carbonyl group (e.g., an α-methylene ketone) (1.2 mmol).
-
Solvent and Catalyst: Add a suitable solvent, such as ethanol or toluene. A catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide) can be added to facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux for a period ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired 2-substituted quinoline.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the 2-substituted quinoline analogues. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.[7]
E. Visualizations
Caption: Workflow for the synthesis and anticancer evaluation of 2-substituted quinoline analogues.
Caption: Inhibition of EGFR and FAK signaling pathways by 2-arylquinoline analogues.
II. Antimicrobial Activity of 2-Substituted Quinoline Analogues
The quinoline scaffold is also a cornerstone in the development of antimicrobial agents.[20][21] Modifications at the 2-position have led to the discovery of compounds with potent activity against a range of bacteria and fungi.
A. Structure-Activity Relationship (SAR) Insights
-
Antibacterial Activity: The introduction of styryl groups at the 2-position has yielded compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] For some 2-styryl quinolines, the presence of specific substituents resulted in potency comparable to the standard drug ciprofloxacin against certain bacterial strains.[2] Quinoline-2-one derivatives have also demonstrated promising antibacterial activity, particularly against multidrug-resistant Gram-positive bacteria like MRSA.[11][22]
-
Antifungal Activity: 2-(Hetero)arylquinolines, particularly those with 4-pyridyl derivatives, have shown good antifungal activity, especially against dermatophytes.[4] 2-Pyridinyl and 2-pyridinylvinyl substituted quinolines have also exhibited a broad spectrum of action against clinically important fungi like Candida albicans and Cryptococcus neoformans.[23]
B. Comparative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values of representative 2-substituted quinoline analogues against various microbial strains.
| Compound Class | Specific Analogue | Microbial Strain | MIC (µg/mL) | Reference |
| 2-Styrylquinolines | 9j (a 2-styrylquinoline) | Micrococcus luteus | 1.9 | [2] |
| 9k (a 2-styrylquinoline) | Klebsiella planticola | 1.9 | [2] | |
| Quinoline-2-ones | 6c (a quinoline-2-one derivative) | MRSA | 0.75 | [11] |
| 6l (a quinoline-2-one derivative) | S. aureus | 0.018-0.061 | [11] | |
| 2-Pyridinylquinolines | 9 (2-(Pyridin-4-yl)quinoline) | Candida albicans | - | [23] |
| 2,4-Disubstituted Quinolines | III11 (N,2-di-p-tolylquinolin-4-amine) | Invasive Fungi | 4-32 | [1] |
| 2,6-Disubstituted Quinolines | 1 (a 6-amide derivative) | Candida albicans | 6.25-25 (MFC) | [24] |
C. Experimental Protocols
Protocol: Regioselective Synthesis
-
Reaction Setup: Combine 2-methyl-quinoline (1 mmol) and an appropriate aromatic aldehyde (1.2 mmol) in a mixture of water and acetic acid.
-
Catalyst: Add sodium acetate (NaOAc) as a catalyst.
-
Reaction Conditions: Heat the reaction mixture under reflux for several hours, monitoring by TLC.
-
Work-up and Purification: After completion, cool the mixture and isolate the crude product. Purify by column chromatography to obtain the desired 2-styrylquinoline.[2]
Protocol: MIC Determination
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
-
Serial Dilutions: Prepare two-fold serial dilutions of the 2-substituted quinoline analogues in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[18]
D. Visualizations
Caption: General workflow for the synthesis and antimicrobial evaluation of 2-styrylquinoline analogues.
III. Anti-inflammatory Activity of 2-Substituted Quinoline Analogues
The quinoline scaffold is also present in numerous compounds with anti-inflammatory properties.[10][12] The substitution at the 2-position can significantly influence their activity and mechanism of action.
A. Structure-Activity Relationship (SAR) Insights
-
COX Inhibition: Several 2-substituted quinoline-4-carboxylic acid derivatives have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors.[6][7] The presence of a methylsulfonyl COX-2 pharmacophore at the para-position of a C-2 phenyl ring, combined with various substituents on the quinoline ring, can lead to potent and selective COX-2 inhibition.[6]
-
2-Phenylquinoline-4-carboxamides: Derivatives of 2-phenylquinoline-4-carboxamide have demonstrated significant anti-inflammatory and analgesic activities.[3][9][14] The nature of the carboxamide substituent plays a crucial role in determining the potency.[9]
B. Comparative Anti-inflammatory Activity Data
| Compound Class | Specific Analogue | Animal Model | Activity | Reference |
| 2-Arylquinoline-4-carboxylic acids | Compound 39 | - | COX-2 IC50 = 0.077 µM | [6] |
| 2-Phenylquinoline-4-carboxamides | Compound 5 (a glycoside shiff's base) | Carrageenan-induced paw edema | Significant inhibition | [9] |
| Thiazine-quinoline-quinones | - | Neutrophil superoxide production | IC50 as low as 60 nM | [25] |
| Quinoline-pyrazole-thioamide hybrids | 5d, 5h, 5l | - | Potent COX-2 inhibition | [26] |
C. Experimental Protocols
Protocol: Amide Coupling
-
Acid Chloride Formation: Convert 2-phenylquinoline-4-carboxylic acid to its corresponding acid chloride using a chlorinating agent like thionyl chloride or oxalyl chloride.
-
Amidation: React the 2-phenylquinoline-4-carbonyl chloride with a desired amine in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane) at room temperature.
-
Work-up and Purification: After the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer, remove the solvent, and purify the crude product by recrystallization or column chromatography.[14]
Protocol: Rat Paw Edema Model
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the test compounds (2-substituted quinoline analogues) or the vehicle (e.g., saline) orally or intraperitoneally. A standard anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control.[9]
-
Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.[9]
D. Visualizations
References
- 1. Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioselective synthesis, antimicrobial evaluation and theoretical studies of 2-styryl quinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. abacademies.org [abacademies.org]
- 4. In vitro antifungal activity of polyfunctionalized 2-(hetero)arylquinolines prepared through imino Diels-Alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apjhs.com [apjhs.com]
- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alliedacademies.org [alliedacademies.org]
- 10. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, in vitro and in silico Characterization of 2‐Quinolone‐L‐alaninate‐1,2,3‐triazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biomedres.info [biomedres.info]
- 15. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Synthesis of novel 2-substituted quinoline derivatives: antimicrobial, inotropic, and chronotropic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and antifungal activity of diverse C-2 pyridinyl and pyridinylvinyl substituted quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Identification of Fungicidal 2,6-Disubstituted Quinolines with Activity against Candida Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Tailored quinoline hybrids as promising COX-2/15-LOX dual inhibitors endowed with diverse safety profile: Design, synthesis, SAR, and histopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]
Cytotoxicity Comparison of Substituted Quinoline Compounds: A Guide for Drug Development Professionals
An In-Depth Technical Guide
Introduction: The Quinoline Scaffold in Oncology
Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique structure has been the foundation for a multitude of pharmacologically active agents with applications ranging from antimalarial to antimicrobial.[1][2][3] In recent decades, the focus has increasingly shifted towards oncology, where the versatility of the quinoline ring system allows for synthetic modifications that yield derivatives with potent and often selective anticancer activity.[4] These compounds exert their cytotoxic effects through a variety of mechanisms, making them promising candidates for novel cancer therapeutics.[4]
This guide provides a comparative analysis of the cytotoxicity of various substituted quinoline compounds, grounded in experimental data. We will explore the critical structure-activity relationships (SAR) that govern their potency, delve into the primary mechanisms of action, and provide detailed, validated protocols for assessing their cytotoxic effects in a laboratory setting. The objective is to equip researchers, scientists, and drug development professionals with the technical insights necessary to advance the design and evaluation of next-generation quinoline-based anticancer agents.
Mechanisms of Action: How Quinolines Induce Cancer Cell Death
The cytotoxic efficacy of substituted quinolines stems from their ability to interfere with multiple, critical cellular processes essential for cancer cell survival and proliferation. Understanding these mechanisms is paramount for rational drug design and for predicting potential therapeutic synergies.
-
Inhibition of Nucleic Acid and Protein Synthesis: The planar aromatic structure of many quinoline derivatives allows them to function as DNA intercalating agents, inserting themselves between DNA base pairs. This action disrupts the DNA helix, interfering with essential processes like replication and transcription.[5] Furthermore, many quinoline compounds are potent inhibitors of topoisomerases I and II, enzymes crucial for resolving DNA supercoiling during replication.[3][6][7] By trapping the topoisomerase-DNA complex, these compounds lead to double-strand breaks and ultimately, cell death.
-
Kinase Signaling Pathway Disruption: Cancer is often driven by aberrant signaling pathways controlled by protein kinases. Quinoline derivatives have been developed to target a wide array of these enzymes.[6] They can act as inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR), Pim-1 kinase, and components of the PI3K/Akt/mTOR pathway, which are central to regulating cell growth, proliferation, and survival.[5][8][9]
-
Microtubule Assembly Disruption: The cellular cytoskeleton, particularly the microtubule network, is a validated target in cancer therapy. Certain quinoline derivatives have been shown to inhibit tubulin polymerization, the process by which tubulin proteins assemble into microtubules.[1][10] This disruption interferes with the formation of the mitotic spindle, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[4][10]
-
Induction of Apoptosis: A common endpoint for many anticancer agents is the induction of apoptosis, or programmed cell death. Substituted quinolines can trigger this process through various intrinsic and extrinsic pathways. This includes promoting the dissipation of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors, and generating reactive oxygen species (ROS) that cause oxidative stress and cellular damage.[11] The activation of caspase enzymes, the executioners of apoptosis, is a frequent downstream consequence.[11]
The following diagram illustrates the major signaling pathways targeted by cytotoxic quinoline compounds.
Caption: Major mechanisms of quinoline-induced cytotoxicity in cancer cells.
Structure-Activity Relationships (SAR) and Comparative Cytotoxicity Data
The cytotoxic potency and selectivity of quinoline derivatives are profoundly influenced by the nature, position, and stereochemistry of substituents on the core ring structure. A systematic analysis of these structure-activity relationships is crucial for optimizing lead compounds.
Key SAR Insights:
-
Position 4 Substitutions: The introduction of amino side chains at the C-4 position has been shown to facilitate antiproliferative activity.[12] For instance, quinolin-4-yl-substituted compounds demonstrate notable cytotoxicity, whereas the corresponding quinolin-3-yl isomers may be inactive.[13]
-
Position 7 Substitutions: Large, bulky alkoxy groups, such as a fluorobenzyloxy group, at the C-7 position can be a beneficial pharmacophoric feature for enhancing antiproliferative effects.[12]
-
Electron-Withdrawing Groups: The addition of electron-withdrawing groups, like halogens (e.g., -Cl, -Br) or nitro (-NO2) groups, to the quinoline scaffold often increases cytotoxic activity.[8][14] This is exemplified by the high cytotoxicity of nitro-aldehyde quinoline derivatives against Caco-2 cell lines.[8]
-
Hydroxy and Methoxy Groups: The presence of hydroxy (-OH) and methoxy (-OCH3) phenyl rings is associated with significant anticancer activity, potentially by enhancing interactions with biological targets like tubulin.[1] Trimethoxy-substituted derivatives, in particular, have shown potent, broad-spectrum efficacy.[10]
-
Lipophilicity: A direct relationship has been observed between the lipophilicity of quinoline derivatives and their cytotoxic effects. Aromatic quinolines with greater octanol/water partition coefficients (cLogP) tend to exhibit lower IC50 values (higher potency), especially in cell lines like HeLa and PC3.[15]
Comparative Cytotoxicity Data (IC50 Values)
The following table summarizes experimental data, presenting the half-maximal inhibitory concentration (IC50) values for various substituted quinoline compounds against a panel of human cancer cell lines. This data provides a quantitative basis for comparing their cytotoxic potency.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |
| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine (10g) | Multiple human lines | < 1.0 | [12] |
| Quinoline-Chalcone Hybrid (Compound 23) | Multiple human lines | 0.009 - 0.016 | [9] |
| Pyridin-2-one derivative (4c) | Breast (T-47D) | Not specified (GI 91.56%) | [10] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | Leukemia (HL-60) | 19.88 µg/ml | [13] |
| 2-phenylquinolin-4-amine (7a) | Colon (HT-29) | 8.12 | [16] |
| Tetrahydrobenzo[h]quinoline | Breast (MCF-7) | 7.5 (at 48h) | [16] |
| C-6 substituted 2-(3,4-methylenedioxyphenyl)quinoline (13) | Cervical (HeLa) | 8.3 | [15] |
| 7-chloro-4-quinolinylhydrazone derivative | Leukemia (HL-60) | 0.314 - 4.65 µg/cm³ | [13] |
| Chromeno-pyrazoloquinoline (2F) | Gastric (NUGC-3) | Not specified (14.67% cell proliferation at 30 µM) | [17] |
| 5,7-dibromo-8-hydroxyquinoline (17) | Multiple human lines | 2–50 μg/ml | [18] |
Note: Direct comparison of IC50 values should be made with caution, as experimental conditions (e.g., incubation time, cell density) can vary between studies.
Experimental Protocols for Cytotoxicity Assessment
To ensure reproducibility and validity, standardized assays are essential for evaluating the cytotoxicity of novel compounds. Here, we provide detailed, step-by-step protocols for three fundamental assays.
MTT Assay for Cell Metabolic Activity
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[19][20] Viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is directly proportional to the number of living cells.[20]
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., DMSO) and untreated controls.[16]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[21]
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[20]
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere.[20]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[22] Allow the plate to stand overnight in the incubator.[20]
-
Data Acquisition: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. Use a reference wavelength greater than 650 nm.[20]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot cell viability against compound concentration to determine the IC50 value.
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. journal.ijresm.com [journal.ijresm.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ijrpr.com [ijrpr.com]
- 5. ijmphs.com [ijmphs.com]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 11. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 14. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 15. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 4-Bromo-8-methoxy-2-methylquinoline and its Chloro-Derivative in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Quinoline Scaffold and the Critical Role of Halogenation
The quinoline moiety is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional organic materials. The ability to precisely functionalize this privileged scaffold is paramount for drug discovery and the development of novel molecular architectures. Halogenated quinolines, particularly those bearing a bromine or chlorine atom at the C4-position, serve as versatile synthetic intermediates. They are key precursors for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation through transition metal-catalyzed cross-coupling reactions.
This guide provides an in-depth comparison of the reactivity of 4-bromo-8-methoxy-2-methylquinoline and its chloro-analog, 4-chloro-8-methoxy-2-methylquinoline, in three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. By understanding the fundamental chemical principles that govern their differential reactivity, researchers can make informed decisions in reaction design, catalyst selection, and process optimization, ultimately accelerating their research and development endeavors.
The Decisive Step: Unpacking the Mechanism of C-X Bond Activation
The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[1][2] This hierarchy is primarily dictated by the rate-determining step in the catalytic cycle for many of these transformations: the oxidative addition of the aryl halide to a palladium(0) complex.[2]
During oxidative addition, the palladium(0) center inserts itself into the carbon-halogen (C-X) bond, forming a palladium(II) intermediate. The ease of this insertion is directly related to the strength of the C-X bond. The carbon-bromine (C-Br) bond is inherently weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This fundamental difference in bond dissociation energy means that less energy is required to cleave the C-Br bond, leading to a faster rate of oxidative addition.[3] Consequently, bromo-derivatives typically react under milder conditions and often provide higher yields in shorter reaction times compared to their chloro-counterparts.
The 8-methoxy group on the quinoline ring is an electron-donating group, which generally increases electron density on the aromatic system. This can make the oxidative addition step more challenging compared to electron-deficient systems. However, the superior reactivity of the bromide over the chloride remains the dominant factor.
Below is a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, highlighting the critical oxidative addition step.
References
A Researcher's Guide to In-Vitro Testing Protocols for Quinoline-Based Drug Candidates
For researchers, scientists, and drug development professionals, the journey of a quinoline-based drug candidate from the bench to the clinic is paved with rigorous testing and validation. This guide provides an in-depth comparison of essential in-vitro testing protocols, offering not just the "how" but the critical "why" behind experimental choices. We will delve into the core assays for evaluating the therapeutic potential and safety profile of this versatile class of compounds, supported by experimental data and field-proven insights.
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
Quinoline and its derivatives are a prominent class of heterocyclic compounds, forming the backbone of numerous drugs with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties.[1][2] Their therapeutic potential necessitates robust and standardized in-vitro methods to accurately assess their efficacy and potential toxicity early in the drug discovery pipeline.
Section 1: Assessing Cytotoxicity - The First Hurdle
A fundamental step in evaluating any drug candidate is to determine its cytotoxic potential. This initial screening helps to identify the therapeutic window and guides dose selection for subsequent assays. Two of the most widely used methods are the MTT and LDH assays.
MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell metabolic activity as an indicator of cell viability.[2] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[2][3] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[2]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[4]
-
Compound Treatment: Expose the cells to a serial dilution of the quinoline-based drug candidate for a specified period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 1-4 hours.[4][5]
-
Formazan Solubilization: After incubation, add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[4]
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the 50% inhibitory concentration (IC50).[1]
LDH Assay: Gauging Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is another colorimetric method that quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7][8] LDH is a stable cytosolic enzyme that is released upon cell membrane lysis.[9] The amount of LDH in the supernatant is directly proportional to the number of lysed cells.[9]
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay to seed and treat cells with the quinoline compound.[10]
-
Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and carefully collect the supernatant.[11]
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[9]
-
Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.[11]
-
Absorbance Reading: Measure the absorbance of the resulting formazan product at a wavelength of approximately 490 nm.[12]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of control wells (spontaneous and maximum LDH release).[10]
Comparison of Cytotoxicity Assays
| Feature | MTT Assay | LDH Assay |
| Principle | Measures metabolic activity of viable cells.[2] | Measures leakage of a cytosolic enzyme from damaged cells. |
| Endpoint | Cell viability/proliferation.[2] | Cell death/membrane damage.[8] |
| Advantages | High sensitivity, widely used and well-established.[8] | Non-destructive to remaining cells, relatively simple and fast.[8][12] |
| Disadvantages | Can be affected by compounds that interfere with mitochondrial respiration. Incomplete formazan solubilization can lead to inaccurate results. | Less sensitive for early apoptotic events where the membrane is still intact.[13][14] Can have high background if serum in the media contains LDH.[4] |
Table 1: Comparison of MTT and LDH Cytotoxicity Assays
Experimental Data: Cytotoxicity of Quinoline Derivatives
The following table summarizes the cytotoxic activity of various quinoline derivatives against different cancer cell lines, expressed as IC50 values.
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| Quinoline Glycoconjugate Metabolite | HCT-116 (Colon) | MTT | >100 (72h) | [3] |
| Quinoline Glycoconjugate Metabolite | MCF-7 (Breast) | MTT | >100 (72h) | [3] |
| Quinoline-1,8-dione Derivative | HeLa (Cervical) | MTT | IC30: >50 (24h) | [2] |
| Isoxazolo-quinoline-3,4-dione | - | - | Ki: 2.5 nM (Pim-1 kinase) | [14] |
| N-benzyl-3-(2-oxoquinolin-1(2H)-yl)propanamide | MCF-7 (Breast) | - | 1.32 | [15] |
Table 2: IC50 Values of Various Quinoline Derivatives in Different Cancer Cell Lines
Section 2: Evaluating Antimalarial Activity
Quinolines, such as chloroquine and quinine, have been the cornerstone of antimalarial therapy for centuries.[16] Their primary mechanism of action involves interfering with the detoxification of heme, a byproduct of hemoglobin digestion by the parasite within its acidic food vacuole.[11][16] This leads to the accumulation of toxic heme, which ultimately kills the parasite.[17]
Caption: Mechanism of action of quinoline antimalarials.
SYBR Green I Assay: Quantifying Parasite DNA
The SYBR Green I-based fluorescence assay is a widely used, high-throughput method for assessing the in-vitro susceptibility of Plasmodium falciparum to antimalarial drugs.[1][18] SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA.[18] Since mature red blood cells are anucleated, the fluorescence intensity is directly proportional to the amount of parasite DNA, providing a reliable measure of parasite growth.[18]
Experimental Protocol: SYBR Green I Assay
-
Parasite Culture: Synchronized ring-stage P. falciparum cultures are used for the assay.[19]
-
Drug Plate Preparation: Prepare a 96-well plate with serial dilutions of the quinoline drug candidates.
-
Incubation: Add the parasite culture to the drug plate and incubate for 72 hours under standard culture conditions.[6]
-
Lysis and Staining: Add a lysis buffer containing SYBR Green I to each well.[18]
-
Fluorescence Reading: Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).[6]
-
Data Analysis: Determine the IC50 value by plotting the fluorescence intensity against the drug concentration.[18]
pLDH Assay: Measuring Parasite Viability
The parasite Lactate Dehydrogenase (pLDH) assay is another common method for determining antimalarial drug susceptibility.[19][20] This colorimetric assay measures the activity of pLDH, an enzyme essential for the parasite's anaerobic glycolysis.[19] The activity of pLDH is proportional to the number of viable parasites.[21]
Experimental Protocol: pLDH Assay
-
Parasite Culture and Drug Treatment: Similar to the SYBR Green I assay, incubate synchronized parasite cultures with the test compounds for a set period (e.g., 72 hours).[20]
-
Cell Lysis: Lyse the red blood cells to release the parasite pLDH.[19]
-
Enzymatic Reaction: Add a reaction mixture containing a substrate (e.g., lactate) and a tetrazolium dye. The pLDH reduces NAD+ to NADH, which in turn reduces the tetrazolium salt to a colored formazan product.[19]
-
Absorbance Reading: Measure the absorbance of the formazan product using a microplate reader.[20]
-
Data Analysis: Calculate the IC50 value based on the dose-response curve.[20]
Comparison of Antimalarial Assays
| Feature | SYBR Green I Assay | pLDH Assay |
| Principle | Measures parasite DNA content.[18] | Measures the activity of a parasite-specific enzyme.[19] |
| Endpoint | Parasite growth/DNA replication.[18] | Parasite viability/metabolic activity.[21] |
| Advantages | High-throughput, sensitive, and cost-effective.[1] Does not require radioactive materials.[9] | Fast, easy to perform, and reproducible.[20] Can be used for both P. falciparum and P. vivax.[19] |
| Disadvantages | Can be affected by compounds that interact with DNA.[9] | May not be suitable for slow-acting drugs without protocol modification.[19] |
Table 3: Comparison of SYBR Green I and pLDH Antimalarial Assays
A study comparing the two methods found no statistical difference between the IC50 values determined by both assays for chloroquine and artemisinin, suggesting that the pLDH assay is a comparable and useful tool for antimalarial drug efficacy surveillance.[22]
Section 3: Antimicrobial Susceptibility Testing
Many quinoline derivatives, particularly fluoroquinolones, are potent antibacterial agents. Determining their antimicrobial efficacy is crucial. The broth microdilution method is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Broth Microdilution Method for MIC Determination
The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism. This method involves preparing two-fold serial dilutions of the quinoline compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.
Experimental Protocol: Broth Microdilution
-
Preparation of Materials: Prepare a stock solution of the quinoline derivative, typically in DMSO. Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 for fungi.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, usually adjusted to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the compound across a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Caption: Workflow for the broth microdilution MIC assay.
Experimental Data: Antimicrobial Activity of Quinoline Derivatives
The following table presents MIC values for various quinoline derivatives against a panel of bacteria and fungi.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Quinoline-Sulfonamide Hybrid (9) | S. aureus | 0.12 | [23] |
| Quinoline-Sulfonamide Hybrid (10) | S. typhi | 0.12 | [23] |
| Pyridine-Quinolone Hydrazone (25) | A. fumigatus | 0.98 | [23] |
| Pyridine-Quinolone Hydrazone (26) | C. albicans | 0.98 | [23] |
| Rhodamine-Quinoline Conjugate (27) | M. tuberculosis H37Ra | 1.66 | [23] |
| Quinoline-2-one Derivative (6c) | MRSA | 0.75 | [24] |
| Quinoline-2-one Derivative (6l) | VRE | 1.25 | [24] |
| Quinoline-Hydroxyimidazolium Hybrid (7b) | S. aureus | 2 | [25][26] |
| Quinoline-Hydroxyimidazolium Hybrid (7c) | C. neoformans | 15.6 | [25][26] |
| Quinoline Derivative (2) | B. cereus | 3.12 | [27] |
| Quinoline Derivative (6) | P. aeruginosa | 6.25 | [27] |
Table 4: MIC Values of Various Quinoline Derivatives against Different Microorganisms
Section 4: Genotoxicity Assessment
Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a potential indicator of carcinogenicity. A standard battery of in-vitro tests is typically required by regulatory agencies.
Ames Test: Detecting Gene Mutations
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[28] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium.[5][29] The test measures the ability of a compound to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium.[28][29]
Experimental Protocol: Ames Test
-
Strain Preparation: Grow overnight cultures of the appropriate S. typhimurium strains.[5]
-
Metabolic Activation (Optional): The test is performed with and without a mammalian liver extract (S9 fraction) to mimic metabolic activation in mammals.[5]
-
Exposure: Mix the bacterial culture, the test compound at various concentrations, and the S9 mix (if applicable) in molten top agar.[25]
-
Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).[5]
-
Incubation: Incubate the plates for 48-72 hours at 37°C.[5]
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[28]
In-Vitro Micronucleus Assay: Assessing Chromosomal Damage
The in-vitro micronucleus assay is used to identify substances that cause chromosomal damage (clastogenicity) or interfere with the mitotic apparatus (aneugenicity).[4] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.[27]
Experimental Protocol: In-Vitro Micronucleus Assay
-
Cell Culture and Treatment: Treat cultured mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) with various concentrations of the quinoline compound, with and without metabolic activation (S9).[4][23]
-
Cytokinesis Block (Optional but Recommended): Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.[27][30]
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes.[23]
-
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.[27]
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.[4]
Comparison of Genotoxicity Assays
| Feature | Ames Test | In-Vitro Micronucleus Assay |
| Principle | Detects gene mutations in bacteria.[28] | Detects chromosomal damage in mammalian cells.[4] |
| Endpoint | Point mutations, frameshift mutations.[29] | Chromosome breakage, chromosome loss, aneuploidy.[27] |
| Advantages | Rapid, cost-effective, and highly sensitive for certain mutagens.[31] | Detects both clastogens and aneugens, providing more mechanistic insight.[31] More relevant to human cells. |
| Disadvantages | Bacterial system may not fully mimic mammalian metabolism.[24] Does not detect chromosomal aberrations.[31] | More complex and time-consuming than the Ames test.[32] Prone to false positives under certain conditions.[33] |
Table 5: Comparison of Ames and In-Vitro Micronucleus Genotoxicity Assays
Section 5: ADME/Tox Profiling - Beyond Efficacy and Primary Toxicity
Beyond the primary therapeutic and cytotoxic effects, a comprehensive in-vitro evaluation of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) and other toxicological properties is essential for predicting its in-vivo behavior.
Metabolic Stability Assay
Metabolic stability assays are crucial for predicting a compound's half-life and clearance in vivo.[34][35] These assays typically involve incubating the drug candidate with liver microsomes or hepatocytes and monitoring its degradation over time.[34] Liver microsomes are a rich source of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[36]
Experimental Protocol: Microsomal Stability Assay
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes, the quinoline compound, and a NADPH-regenerating system in a suitable buffer.[3][15]
-
Incubation: Incubate the mixture at 37°C, taking samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).[15]
-
Reaction Termination: Stop the reaction at each time point by adding a quenching solvent like acetonitrile.[3]
-
Analysis: Analyze the remaining parent compound in each sample using LC-MS/MS.[15]
-
Data Analysis: Calculate the in-vitro half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the parent compound.[35][37]
Experimental Data: Metabolic Stability of Quinoline Derivatives
| Compound/Derivative | System | % Remaining (30 min) | t½ (min) | Clint (µL/min/mg) | Reference |
| Isoquinoline-tethered Quinazoline (13f) | Human Liver Microsomes | 28.1 | - | - | [18] |
| Isoquinoline-tethered Quinazoline (13f) | Mouse Liver Microsomes | 41.8 | - | - | [18] |
| Isoquinoline-tethered Quinazoline (14b) | Human Liver Microsomes | 27.3 | - | - | [18] |
| Isoquinoline-tethered Quinazoline (14b) | Mouse Liver Microsomes | 14.4 | - | - | [18] |
| Quinoline 3-carboxamide derivatives | Mouse Liver Microsomes | Low clearance | - | - | [12] |
Table 6: In-Vitro Metabolic Stability of Various Quinoline and Isoquinoline Derivatives
hERG Channel Assay for Cardiotoxicity Screening
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[38][39] Therefore, screening for hERG channel inhibition is a critical step in safety pharmacology.[39]
Caption: Workflow for a thallium flux-based hERG assay.
Common methods for assessing hERG liability include patch-clamp electrophysiology (the gold standard), radioligand binding assays, and fluorescence-based thallium flux assays.[38][40] The thallium flux assay is a higher-throughput method suitable for screening larger numbers of compounds.[41]
Experimental Protocol: Thallium Flux hERG Assay
-
Cell Culture: Use a cell line stably expressing the hERG channel (e.g., CHO or HEK293 cells).[41]
-
Dye Loading: Load the cells with a thallium-sensitive fluorescent dye.[40]
-
Compound Incubation: Incubate the cells with the quinoline drug candidate.[41]
-
Stimulation and Reading: Add a stimulus buffer containing thallium and potassium to activate the hERG channels and immediately measure the increase in fluorescence as thallium enters the cells.[40][41]
-
Data Analysis: A reduction in the fluorescent signal in the presence of the compound indicates hERG channel inhibition. Calculate the IC50 value from the dose-response curve.[40]
Conclusion
The in-vitro testing protocols outlined in this guide represent a critical framework for the preclinical evaluation of quinoline-based drug candidates. A systematic and comparative approach, utilizing a battery of assays to assess cytotoxicity, therapeutic activity, genotoxicity, and ADME/Tox properties, is essential for identifying promising lead compounds and mitigating the risk of late-stage failures. By understanding the principles, advantages, and limitations of each assay, researchers can make informed decisions, optimize their screening cascades, and ultimately accelerate the development of novel and effective quinoline-based medicines.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. galaxy.ai [galaxy.ai]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. criver.com [criver.com]
- 9. Assessment of SYBR Green I Dye-Based Fluorescence Assay for Screening Antimalarial Activity of Cationic Peptides and DNA Intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. youtube.com [youtube.com]
- 12. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijmphs.com [ijmphs.com]
- 15. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 17. youtube.com [youtube.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparison of SYBR green I and lactate dehydrogenase antimalarial in vitro assay in Plasmodium falciparum field isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. rephip.unr.edu.ar [rephip.unr.edu.ar]
- 27. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. scitovation.com [scitovation.com]
- 30. resources.rndsystems.com [resources.rndsystems.com]
- 31. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 32. The current limitations of in vitro genotoxicity testing and their relevance to the in vivo situation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Evaluation of the Suitability of Mammalian In Vitro Assays to Assess the Genotoxic Potential of Food Contact Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 34. nuvisan.com [nuvisan.com]
- 35. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 36. researchgate.net [researchgate.net]
- 37. pdf.benchchem.com [pdf.benchchem.com]
- 38. hERG Assay | PPTX [slideshare.net]
- 39. tandfonline.com [tandfonline.com]
- 40. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 41. Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System [moleculardevices.com]
The Ascendancy of Quinoline-Chalcone Hybrids in Oncology: A Comparative Analysis
A Senior Application Scientist's Guide to Anticancer Activity and Mechanistic Insights
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds. In oncology, this heterocyclic motif is a key structural feature in numerous approved anticancer drugs and a fertile ground for the development of novel therapeutic agents.[1][2] The diverse anticancer effects of quinoline derivatives stem from their ability to modulate a wide array of cellular processes, including inducing apoptosis, causing cell cycle arrest, and inhibiting critical signaling pathways that drive cancer cell proliferation and survival.[3][4]
This guide provides an in-depth comparison of a particularly promising class of quinoline derivatives—quinoline-chalcone hybrids—against other established quinoline-based anticancer agents. By leveraging a molecular hybridization strategy, these compounds merge the pharmacophoric properties of both quinoline and chalcone moieties, often resulting in synergistic or enhanced anticancer activity.[5][6] We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key validation assays, offering a comprehensive resource for researchers in drug discovery and development.
Quinoline-Chalcone Hybrids: A Multi-Pronged Attack on Cancer
The conjugation of a quinoline nucleus with a chalcone (α,β-unsaturated ketone) framework has yielded a class of compounds with potent, multi-targeted anticancer activity.[6][7] This molecular hybridization is a strategic approach in drug design aimed at improving the potency and affinity of the resulting molecule while potentially mitigating drug resistance and adverse side effects.[8]
Mechanism of Action: Beyond a Single Target
Unlike highly specific targeted therapies, quinoline-chalcone hybrids often exert their cytotoxic effects through the simultaneous disruption of several key cellular pathways. This multi-targeted approach is a significant advantage in combating the heterogeneity and adaptive nature of cancer.
-
Tubulin Polymerization Inhibition: A primary mechanism for many potent quinoline-chalcone derivatives is the inhibition of tubulin polymerization.[5][8] By binding to the colchicine site on β-tubulin, these hybrids disrupt the formation of the mitotic spindle, a critical structure for cell division. This interference leads to a halt in the cell cycle at the G2/M phase, ultimately triggering programmed cell death (apoptosis).[5][9][10]
-
Induction of Apoptosis: Beyond cell cycle arrest, these hybrids actively promote apoptosis through various signaling cascades. Mechanistic studies have shown they can induce the generation of reactive oxygen species (ROS), depolarize the mitochondrial membrane, and upregulate the expression of key apoptosis-related proteins such as Caspase-3, Caspase-9, and cleaved-PARP.[5][11]
-
Signaling Pathway Modulation: The PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, is frequently hyperactivated in cancer.[1] Several quinoline-chalcone hybrids have been identified as potent inhibitors of this pathway, effectively cutting off pro-survival signals and sensitizing cancer cells to apoptosis.[12][13] Western blot analyses have confirmed the ability of lead compounds to inhibit the phosphorylation of key proteins like PI3K, Akt, and mTOR.[12][13]
Below is a diagram illustrating the multifaceted mechanism of action typical for a quinoline-chalcone hybrid.
Caption: Multi-targeted mechanism of quinoline-chalcone hybrids.
Comparative Analysis: Performance Against Other Quinolines
To appreciate the unique advantages of quinoline-chalcone hybrids, it is essential to compare them with other classes of quinoline-based anticancer agents that often employ more targeted mechanisms.
Versus Quinoline-Based Kinase Inhibitors
Several FDA-approved drugs, such as Lenvatinib, Cabozantinib, and Bosutinib, feature a quinoline core and function as potent tyrosine kinase inhibitors (TKIs).[14][15][16] These drugs are designed for high specificity, targeting kinases like VEGFR, MET, and RET that are critical drivers in particular cancer types.[17][18]
-
Mechanism Contrast: While TKIs offer precision by inhibiting specific signaling nodes, their efficacy can be limited by the development of resistance through mutations in the target kinase or activation of bypass pathways. Quinoline-chalcone hybrids, with their multi-targeted nature (e.g., inhibiting tubulin polymerization and PI3K/Akt signaling), may offer a more robust therapeutic strategy that is less susceptible to single-point resistance mechanisms.[6][12]
-
Activity Spectrum: The broad mechanism of hybrids often translates to potent activity against a wider range of cancer cell lines, whereas the effectiveness of a specific TKI is typically restricted to cancers dependent on the targeted kinase.[5][19]
Versus Quinoline-Based DNA Intercalators & Topoisomerase Inhibitors
Another class of quinoline derivatives exerts its anticancer effect by interacting directly with DNA or inhibiting enzymes crucial for DNA replication, such as topoisomerases.[3][20] Camptothecin and its analogues are classic examples of topoisomerase I inhibitors that contain a quinoline-related framework.[21]
-
Mechanism Contrast: These agents induce cytotoxicity by causing extensive DNA damage, which can be effective but may also carry a higher risk of toxicity to healthy, rapidly dividing cells. Quinoline-chalcone hybrids that primarily target the cytoskeleton (tubulin) and signaling pathways offer a different, and potentially more tolerable, safety profile.[8]
-
Cellular Effects: DNA damaging agents typically induce cell cycle arrest in the S phase, whereas tubulin inhibitors, including many quinoline-chalcone hybrids, characteristically cause arrest in the G2/M phase.[5][20]
Quantitative Comparison of In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative quinoline-chalcone hybrids compared to other quinoline-based agents across various human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Primary Mechanism |
| Quinoline-Chalcone Hybrid | Compound 12e[5][11] | MGC-803 (Gastric) | 1.38 | G2/M Arrest, Apoptosis, ROS |
| HCT-116 (Colon) | 5.34 | |||
| MCF-7 (Breast) | 5.21 | |||
| Quinoline-Chalcone Hybrid | Compound 9i[12][13] | A549 (Lung) | 3.91 | PI3K/Akt/mTOR Inhibition |
| K-562 (Leukemia) | 1.91 | |||
| Quinoline-Chalcone Hybrid | Compound 23[8] | A549, H460, H1299 | 0.009 - 0.016 | Tubulin Polymerization Inhibition |
| Quinoline TKI | Bosutinib[5] | K562 (Leukemia) | 0.006 | Src/Abl Kinase Inhibition |
| Quinoline TKI | Lenvatinib[2] | HUVEC (Endothelial) | 0.004 - 0.005 | VEGFR/FGFR Kinase Inhibition |
| Quinoline Topo I Inhibitor | Camptothecin | HL-60 (Leukemia) | 0.005 - 0.01 | Topoisomerase I Inhibition |
Data compiled from multiple sources for comparative purposes.[2][5][8][11][12]
The data clearly demonstrates that quinoline-chalcone hybrids can achieve potency in the low micromolar and even nanomolar range, rivaling that of established TKIs and topoisomerase inhibitors.[5][8] Notably, the potency and spectrum of activity can be finely tuned through chemical modifications on both the quinoline and chalcone rings.[5]
Essential Experimental Protocols for Validation
To ensure the scientific rigor of findings, the following self-validating experimental protocols are fundamental for characterizing the anticancer activity of novel quinoline derivatives.
Experimental Workflow Overview
The screening process for a novel anticancer compound follows a logical progression from broad cytotoxicity assessment to detailed mechanistic studies.
Caption: Standard workflow for anticancer drug screening.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a robust method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., quinoline-chalcone hybrids) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing any drug-induced cell cycle arrest.[1]
-
Treatment and Harvesting: Seed cells in 6-well plates and treat with the test compound at concentrations around its IC50 value for 24-48 hours. Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.[1]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[1]
-
Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for differentiation of cell cycle phases.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treatment and Harvesting: Treat cells in 6-well plates as described for cell cycle analysis. Collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[1]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.
-
Viable cells: Annexin V(-) / PI(-)
-
Early apoptotic cells: Annexin V(+) / PI(-)
-
Late apoptotic/necrotic cells: Annexin V(+) / PI(+)
-
Conclusion and Future Perspectives
Quinoline-chalcone hybrids represent a highly versatile and potent class of anticancer agents. Their ability to engage multiple cellular targets simultaneously—most notably tubulin and critical signaling pathways like PI3K/Akt/mTOR—provides a distinct advantage over single-target quinoline derivatives.[6][8][12] This multi-targeted approach holds the potential to yield more durable responses and overcome the challenge of acquired drug resistance.
The compelling preclinical data, including low micromolar to nanomolar IC50 values and demonstrated mechanisms of G2/M arrest and apoptosis induction, strongly supports the continued development of these compounds.[5][8] Future research should focus on optimizing their pharmacokinetic properties to improve bioavailability and translating the most promising candidates into in vivo xenograft models to validate their therapeutic efficacy in a more complex biological system. The strategic fusion of the quinoline and chalcone scaffolds continues to be a fruitful endeavor in the quest for next-generation cancer therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives [mdpi.com]
- 6. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 20. DNA intercalative 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline induces cell cycle arrest and apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. globalresearchonline.net [globalresearchonline.net]
A Senior Application Scientist's Guide to Evaluating Quinoline Derivatives as Enzyme Inhibitors
Introduction: The Quinoline Scaffold as a Privileged Structure in Enzyme Inhibition
In the landscape of medicinal chemistry and drug discovery, the quinoline scaffold stands out as a "privileged structure." This bicyclic aromatic heterocycle is a cornerstone in the development of therapeutic agents due to its ability to interact with a wide array of biological targets.[1][2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[4][5][6][7] A significant portion of these biological effects stems from the ability of quinoline-based compounds to selectively inhibit specific enzymes, thereby modulating key physiological and pathological pathways.[6]
This guide provides an in-depth comparison of the inhibitory effects of various quinoline derivatives on several critical enzyme classes. As researchers, our goal is not merely to identify inhibitory compounds but to understand the nuances of their interaction: their mechanism of action, their structure-activity relationships (SAR), and the rigorous experimental methodologies required to validate their potential. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring that the data generated is both robust and reliable.
Key Enzyme Classes Targeted by Quinoline Derivatives
Quinoline's versatile structure allows for substitutions at multiple positions, enabling the fine-tuning of its physicochemical properties to fit the active or allosteric sites of diverse enzymes. Below, we explore several key enzyme families where quinoline inhibitors have made a significant impact.
Protein Kinases: Modulators of Cellular Signaling
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of cancer.[8][9] The quinoline and quinazoline (a related scaffold) cores are central to many FDA-approved kinase inhibitors.[9][10]
-
Mechanism of Action: Most quinoline-based kinase inhibitors function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of substrate proteins. This blockage disrupts the downstream signaling pathways that drive tumor growth and proliferation.[9][11]
-
Prominent Examples:
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: Derivatives of the 4-anilino-quinazoline and quinoline core are potent inhibitors of EGFR, a key target in non-small cell lung cancer.[11][12] Compounds like Lapatinib and Vandetanib are established therapies.[12]
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors: By inhibiting VEGFR, certain quinoline derivatives can block angiogenesis, the process of forming new blood vessels that tumors need to grow.[10]
-
Comparative Data: Quinoline-Based Kinase Inhibitors
| Compound Class | Target Kinase | Example Compound | IC50 Value (nM) | Reference |
| 4-Anilino-quinazoline | EGFR | Compound 17 | 1.8 | [12] |
| 3-Substituted Quinazoline | c-Met / VEGFR-2 | Compound 23 | 52 (for c-Met) | [10] |
| Quinoline Sulfonamide | EGFR T790M / VEGFR-2 | Compound 12 | 72.8 / 52.3 | [10] |
DNA-Interacting Enzymes: Guardians of the Genome
Enzymes that modify or repair DNA, such as topoisomerases and DNA methyltransferases (DNMTs), are critical targets in oncology. Quinoline derivatives have been developed to interfere with these fundamental processes.[4][13]
-
Mechanism of Action: The planar structure of the quinoline ring system is well-suited for DNA intercalation , where the molecule inserts itself between the base pairs of the DNA double helix.[13][14] This can physically obstruct the action of enzymes like topoisomerases, leading to DNA strand breaks and apoptosis.[4] Other quinoline derivatives inhibit enzymes like DNMT1 not by direct binding to the active site, but by intercalating into the DNA substrate, causing a conformational change that prevents the enzyme from catalyzing the methylation reaction.[13][15][16]
-
Prominent Examples:
-
Topoisomerase Inhibitors: Many quinoline-based anticancer agents function by targeting topoisomerase enzymes, interfering with DNA replication and repair.[4][6]
-
DNA Methyltransferase (DNMT1) Inhibitors: Certain quinoline analogs have shown low micromolar inhibitory potency against human DNMT1, offering a non-nucleoside approach to DNA hypomethylation therapy.[13][15]
-
Comparative Data: Quinoline-Based DNA-Acting Enzyme Inhibitors
| Compound | Target Enzyme | IC50 Value (µM) | Mechanism | Reference |
| Compound 12 | DNMT1 | ~1.9 | DNA Substrate-Dependent | [15][16] |
| Compound 11 | DNMT1 | ~2.5 | DNA Intercalation | [13][15] |
| Compound 9 | DNMT1 | ~3.5 | DNA Intercalation | [15][16] |
Other Notable Enzyme Targets
The versatility of the quinoline scaffold extends to numerous other enzyme classes.
-
Proteasome: Some quinoline derivatives act as allosteric modulators and non-competitive inhibitors of the proteasome, a complex responsible for degrading unwanted proteins.[17] This offers an alternative mechanism to covalent inhibitors like bortezomib, which is important for overcoming drug resistance.[17]
-
α-Glucosidase: Quinoline-Schiff base hybrids have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[2][7] Inhibition of this enzyme is a key strategy for managing type 2 diabetes.[2]
-
Cholinesterases: Acetylcholinesterase (AChE) inhibition is the primary therapeutic strategy for Alzheimer's disease. Numerous quinoline derivatives have been shown to be effective inhibitors of AChE, with Ki values in the nanomolar range.[3][18][19]
Experimental Design for Evaluating Inhibitory Potency
A rigorous and well-controlled experimental workflow is paramount for validating the inhibitory effects of any new compound. The choice of assay depends on the enzyme target, but the underlying principles of good experimental design remain constant.
Workflow for Screening and Characterizing Quinoline-Based Inhibitors
Here we present a logical workflow for progressing a quinoline derivative from initial hit identification to mechanistic characterization.
References
- 1. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 10. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]
- 11. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Bromo-8-methoxy-2-methylquinoline
As a key intermediate in medicinal chemistry and drug development, 4-Bromo-8-methoxy-2-methylquinoline (CAS No. 927800-62-2) is a compound that demands rigorous adherence to safety and disposal protocols.[1] Its hazardous properties necessitate a comprehensive waste management strategy to ensure the safety of laboratory personnel and protect the environment. This guide provides an in-depth, procedural framework for the proper handling and disposal of this halogenated quinoline derivative, grounded in established safety standards and regulatory requirements.
Hazard Profile & Immediate Safety Precautions
Understanding the specific hazards of this compound is the foundation of its safe management. The compound is classified as acutely toxic and poses a severe risk of eye damage.[2] This profile dictates the non-negotiable requirement for stringent personal and engineering controls before any handling or disposal operations commence.
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a clear and immediate summary of the primary risks associated with this chemical.
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | H301 | Danger | Toxic if swallowed.[2][3] |
| Serious Eye Damage (Category 1) | H318 | Danger | Causes serious eye damage.[2][3] |
Mandatory Personal Protective Equipment (PPE)
Exposure must be prevented through the correct use of PPE. The causality is clear: direct contact with the substance can lead to acute health effects. Therefore, the following PPE is required at all times, as described by OSHA regulations (29 CFR 1910.132).[4]
-
Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] A face shield should be worn in addition to goggles when there is a risk of splashing or dust generation. This is critical to prevent the irreversible eye damage associated with H318.[2]
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile) at all times.[5] Inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.
-
Protective Clothing: A lab coat or chemical-resistant apron must be worn to prevent contamination of personal clothing.[5] For large-scale operations or spill cleanup, chemical-resistant coveralls may be necessary.[6]
-
Respiratory Protection: All handling of solid this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[7][8] If engineering controls are insufficient, a NIOSH-approved respirator must be used in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[4][5]
Waste Segregation and Containment Protocol
Effective disposal begins with meticulous segregation at the point of generation. Mixing this compound with incompatible waste streams can create additional hazards and complicate the final disposal process.
Identifying Waste Streams
Properly categorize all waste containing this compound:
-
Solid Chemical Waste: Unused or expired pure compound.
-
Contaminated Solid Waste: PPE (gloves, disposable lab coats), weigh boats, pipette tips, and any other labware that has come into direct contact with the chemical.
-
Contaminated Liquid Waste: Rinsate from cleaning contaminated glassware. Note that the first one to two rinses of a container should be collected as hazardous waste.[9]
-
Spill Cleanup Debris: Inert absorbent material (e.g., vermiculite, sand) used to contain and clean up spills.[7]
Step-by-Step Waste Collection and Labeling
-
Select a Compatible Container: Choose a robust, leak-proof container with a secure, tight-fitting lid, designated exclusively for hazardous waste.[10] Ensure the container material is compatible with halogenated organic compounds.
-
Affix Proper Labeling: Immediately label the container with the words "Hazardous Waste."[10] The label must clearly state the full chemical name, "this compound," and list all other components in the container.[10]
-
Accumulate Waste: Carefully transfer waste into the designated container, minimizing the generation of dust. Keep the container closed at all times except when adding waste.
-
Store Appropriately: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[5] The storage area should be clearly marked.
Spill and Emergency Decontamination
In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination. These procedures should be followed only by trained personnel equipped with the appropriate PPE.
Immediate Spill Response Protocol
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.[4]
-
Control Ignition Sources: Eliminate all potential sources of ignition.
-
Ventilate the Area: Increase ventilation to the area, if safe to do so.
-
Don Full PPE: Before attempting cleanup, don the full complement of required PPE as outlined in Section 1.2.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, cover with an inert, non-combustible absorbent material like vermiculite, dry sand, or earth.[4][7]
-
Collect Waste: Place the contained material and all cleanup debris into a labeled hazardous waste container.[7]
-
Decontaminate the Area: Wash the spill area thoroughly with soap and water, collecting the cleaning water and any contaminated materials for disposal as hazardous waste. Prevent runoff from entering drains or sewers.[4][7]
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Final Disposal Pathway
As a brominated organic compound, this compound is classified as a halogenated organic compound (HOC).[11] This classification places it under stringent federal regulations, including the EPA's Resource Conservation and Recovery Act (RCRA), which governs the treatment, storage, and disposal of hazardous waste.
Approved Disposal Technology
The recommended and most environmentally sound method for disposing of halogenated organic waste is high-temperature incineration at a licensed hazardous waste treatment facility.[12][13] This process is essential for the following reasons:
-
Complete Destruction: Incineration at temperatures typically exceeding 1,000°C ensures the complete thermal decomposition of the quinoline ring and the carbon-bromine bond.
-
Prevents Environmental Release: Licensed incinerators are equipped with advanced flue gas scrubbing systems that neutralize and capture harmful byproducts like hydrogen bromide, preventing their release into the atmosphere.[13][14]
-
Regulatory Compliance: This method complies with EPA regulations for the disposal of HOCs, which are often subject to land disposal restrictions.[12][15]
Under no circumstances should this chemical or its containers be disposed of in standard laboratory trash, down the sewer, or by evaporation. [4][9]
Disposal Arrangement Workflow
The process of moving waste from the laboratory to a final disposal facility is a regulated chain of custody. The following diagram illustrates the typical workflow for a research professional.
Caption: Workflow for the disposal of this compound waste.
This systematic approach ensures that from the moment of generation to its final destruction, the hazardous waste is managed in a manner that is safe, compliant, and environmentally responsible. Always consult your institution's specific EHS guidelines, as they provide the definitive procedures for your location.[10]
References
- 1. 4-Bromo-8-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | C11H10BrNO | CID 17750596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 14. echemi.com [echemi.com]
- 15. wku.edu [wku.edu]
Navigating the Synthesis Landscape: A Guide to Safely Handling 4-Bromo-8-methoxy-2-methylquinoline
For the modern researcher, 4-Bromo-8-methoxy-2-methylquinoline is a valuable heterocyclic building block, pivotal in the synthesis of novel compounds in pharmaceutical and materials science research. However, its utility is matched by its potential hazards. This guide provides an in-depth, experience-driven framework for its safe handling, ensuring that scientific advancement and personal safety proceed in tandem. We will move beyond a simple checklist of precautions to a deeper understanding of why these measures are critical, fostering a culture of safety and scientific integrity in your laboratory.
Hazard Identification and Risk Assessment: Understanding the Adversary
Before any work commences, a thorough understanding of the specific risks associated with this compound is paramount. Safety Data Sheets (SDS) classify this compound as Toxic if swallowed and capable of causing serious eye damage .[1][2][3] This necessitates a stringent approach to prevent ingestion and eye contact.
The structure of this compound, a brominated quinoline derivative, also provides clues to its reactivity and potential hazards. The quinoline core can exhibit biological activity, and the presence of a bromine atom suggests that it may be a skin and respiratory irritant, a common characteristic of halogenated organic compounds.[4] Therefore, a comprehensive risk assessment should account for not only the stated hazards but also the potential for skin irritation and respiratory effects.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | ☠️ | Danger | H301: Toxic if swallowed |
| Serious Eye Damage (Category 1) | corrosive | Danger | H318: Causes serious eye damage |
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is not a matter of simple compliance but a critical, science-based decision to mitigate identified risks.
Eye and Face Protection: A Non-Negotiable Barrier
Given the classification of "Causes serious eye damage," robust eye and face protection is mandatory.[1][2][3]
-
Safety Goggles: Chemical splash goggles that form a complete seal around the eyes are the minimum requirement. These prevent entry of the solid compound or any potential splashes of solutions.
-
Face Shield: For procedures with a higher risk of splashing, such as when transferring solutions or during reactions that may become exothermic, a face shield should be worn in addition to safety goggles. This provides a secondary layer of protection for the entire face.
The rationale here is straightforward: the eyes are exceptionally vulnerable to chemical damage, and the consequences of exposure can be severe and irreversible.
Hand Protection: Preventing Dermal Absorption
While not explicitly classified as a skin irritant in all available SDS, good laboratory practice and the nature of halogenated compounds necessitate robust hand protection.[5]
-
Gloves: Nitrile gloves are a suitable choice for handling solid this compound and its solutions. It is crucial to inspect gloves for any signs of degradation or perforation before use.
-
Double Gloving: For more extensive handling or when working with larger quantities, double gloving provides an additional layer of security.
-
Glove Removal Technique: Proper glove removal technique is as important as wearing them. Avoid touching the outer surface of the glove with bare skin to prevent cross-contamination.[5]
Body Protection: Shielding Against Contamination
A lab coat is the standard for protecting street clothes and skin from contamination.
-
Laboratory Coat: A full-length, buttoned lab coat made of a suitable material should be worn at all times in the laboratory.
-
Chemical-Resistant Apron: For tasks with a significant splash potential, a chemical-resistant apron worn over the lab coat is recommended.
Respiratory Protection: A Precautionary Measure
While the vapor pressure of solid this compound is expected to be low, the potential for dust or aerosol formation during handling warrants consideration of respiratory protection.
-
Engineering Controls: The primary method for avoiding inhalation is to handle the compound within a certified chemical fume hood.[6][7]
-
Respirator: If engineering controls are not sufficient or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5] All personnel requiring the use of a respirator must be properly fit-tested and trained.
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures a smooth workflow.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily available.
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.
Handling and Dispensing
-
Don PPE: Put on all required PPE before entering the designated handling area.
-
Weighing: If weighing the solid compound, do so in the fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Transfers: When transferring the solid or its solutions, use a spatula or appropriate glassware to avoid generating dust or splashes.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to control the rate of dissolution and prevent splashing.
Post-Handling Procedures
-
Decontamination: Clean all non-disposable equipment that has come into contact with the compound using an appropriate solvent.
-
Waste Disposal: Dispose of all contaminated waste, including gloves, weighing boats, and pipette tips, in a clearly labeled hazardous waste container.
-
Hand Washing: After removing PPE, wash hands thoroughly with soap and water.[6]
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: Collect all solid waste, including contaminated consumables, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company, following all local, state, and federal regulations.
Emergency Response: Preparedness is Key
Even with the best precautions, accidents can happen. A clear and practiced emergency response plan is essential.
Spills
-
Small Spills: For small spills within a chemical fume hood, trained personnel wearing appropriate PPE can clean them up using an inert absorbent material.[7] The absorbent material should then be placed in the hazardous waste container.
-
Large Spills: In the event of a large spill, especially outside of a fume hood, evacuate the area immediately and contact the institution's emergency response team.[7]
Personal Exposure
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][7]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[8][9] Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][11]
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance understanding of the safe handling process, the following workflow diagram has been created.
Caption: Workflow for the safe handling of this compound.
By adhering to these detailed protocols, researchers can confidently and safely utilize this compound in their work, ensuring that the pursuit of scientific discovery is not compromised by avoidable risks.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound AldrichCPR 927800-62-2 [sigmaaldrich.com]
- 3. angenechemical.com [angenechemical.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. lobachemie.com [lobachemie.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 11. technopharmchem.com [technopharmchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
